molecular formula C9H14Cl2O2 B087186 Azelaoyl chloride CAS No. 123-98-8

Azelaoyl chloride

Cat. No.: B087186
CAS No.: 123-98-8
M. Wt: 225.11 g/mol
InChI Key: HGEVGSTXQGZPCL-UHFFFAOYSA-N
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Description

Azelaoyl chloride, the diacid chloride derivative of azelaic acid, serves as a versatile and critical building block in advanced organic synthesis and materials science research. Its high reactivity, conferred by the acyl chloride functional groups, makes it a preferred intermediate for the formation of esters and amides, enabling the creation of novel polymers and fine chemicals. In polymer science, it is extensively utilized as a key monomer for the synthesis of polyamides that exhibit exceptional strength and durability, finding applications in the development of new textiles, automotive components, and high-performance packaging materials. Furthermore, its application extends to the formulation of specialized surface coatings, adhesives, and sealants , where it imparts enhanced chemical resistance and robust bonding properties. The compound's significant research value is also evident in the pharmaceutical sector, where it is employed to modify and improve drug formulations. As a precursor to azelaic acid , a compound with well-documented multifaceted biological activity, this compound provides a synthetic pathway to molecules that exhibit potent antibacterial, anti-inflammatory, antioxidant, and antimelanogenic effects . This makes it a reagent of interest for developing new therapeutic agents for dermatological conditions such as rosacea, acne vulgaris, and melasma, as azelaic acid is known to competitively inhibit tyrosinase and reduce the production of reactive oxygen species. Its utility is further demonstrated in the synthesis of electrochromic polymers and specialized diketones, underscoring its importance in creating novel functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonanedioyl dichloride
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InChI

InChI=1S/C9H14Cl2O2/c10-8(12)6-4-2-1-3-5-7-9(11)13/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HGEVGSTXQGZPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)Cl)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H14Cl2O2
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DSSTOX Substance ID

DTXSID7059561
Record name Nonanedioyl dichloride
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Molecular Weight

225.11 g/mol
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CAS No.

123-98-8
Record name Nonanedioyl dichloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Azelaoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaoyl chloride, also known as nonanedioyl dichloride, is a bifunctional acyl chloride that serves as a versatile reagent in organic synthesis. Its high reactivity makes it a crucial building block for the production of a wide array of molecules, including polymers, pharmaceuticals, and surface coatings. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in various scientific fields.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor. It is miscible with many organic solvents but reacts violently with water and other protic solvents.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₄Cl₂O₂[1][2]
Molecular Weight 225.11 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Density 1.144 g/cm³ at 20 °C[1]
Boiling Point 166 °C at 18 mmHg[1]
Refractive Index 1.467 at 20 °C[1]
CAS Number 123-98-8[1]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

Table 2: Spectroscopic Data of this compound

TechniqueKey Peaks/Shifts
¹H NMR (CDCl₃) δ ~2.9 ppm (t, 4H, -CH₂-COCl), ~1.7 ppm (m, 4H), ~1.4 ppm (m, 6H)
¹³C NMR (CDCl₃) δ ~173 ppm (C=O), ~50 ppm (-CH₂-COCl), various peaks for other CH₂ groups
IR (neat) ~1800 cm⁻¹ (C=O stretch, characteristic of acyl chlorides)
Mass Spectrometry Molecular ion peak corresponding to its molecular weight

Reactivity and Key Reactions

The high reactivity of the acyl chloride functional groups makes this compound an excellent electrophile for reactions with various nucleophiles.

Reaction with Amines to Form Polyamides (Nylon Synthesis)

This compound is a key monomer in the synthesis of certain nylons, such as Nylon 6,9, through reaction with diamines. The polymerization typically occurs at the interface of two immiscible solvents, a process known as interfacial polymerization.

Reaction with Alcohols and Phenols to Form Esters

This compound reacts readily with alcohols and phenols to form the corresponding diesters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Hydrolysis

This compound reacts vigorously with water in a hydrolysis reaction to form azelaic acid and hydrochloric acid. This reaction is highly exothermic and necessitates careful handling of the compound in a moisture-free environment.

Experimental Protocols

Synthesis of this compound from Azelaic Acid

This protocol describes the conversion of azelaic acid to this compound using thionyl chloride.[1]

Materials:

  • Azelaic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine azelaic acid and an excess of thionyl chloride.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (evolution of HCl gas ceases).

  • After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

  • The remaining liquid is crude this compound, which can be further purified by vacuum distillation.

Interfacial Polymerization of Nylon 6,9

This protocol details the synthesis of Nylon 6,9 from hexamethylenediamine (B150038) and this compound.

Materials:

  • Hexamethylenediamine

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • This compound

  • Hexane (or other suitable organic solvent)

  • Beaker

  • Glass rod

Procedure:

  • Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide.

  • Prepare a solution of this compound in hexane.

  • Carefully pour the organic solution onto the aqueous solution in a beaker, creating two distinct layers.

  • A film of Nylon 6,9 will form at the interface of the two layers.

  • Gently grasp the film with forceps or a glass rod and pull it out of the beaker. A continuous rope of nylon can be drawn.

  • Wash the nylon rope with water and then with ethanol (B145695) to remove unreacted monomers and byproducts.

  • Allow the nylon to dry.

Synthesis of a Polyester with Phenol (B47542)

This protocol outlines the general procedure for the esterification of a phenol with an acyl chloride.[3][4][5]

Materials:

  • Phenol

  • This compound

  • Pyridine (or other non-nucleophilic base)

  • Anhydrous ether (or other suitable aprotic solvent)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the phenol in anhydrous ether in a flask.

  • Add a stoichiometric amount of pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of this compound in anhydrous ether to the cooled mixture with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude polyester.

  • The product can be further purified by recrystallization or column chromatography.

Applications

Polymer Synthesis

The primary application of this compound is in the synthesis of polyamides and polyesters. The resulting polymers have a wide range of applications, from textiles and engineering plastics to specialty materials with unique thermal and mechanical properties.

Pharmaceutical and Drug Delivery

This compound can be used as a crosslinking agent in the formation of hydrogels for controlled drug release applications. The ester or amide linkages formed can be designed to be biodegradable, allowing for the gradual release of encapsulated therapeutic agents.

Surface Coatings and Adhesives

Due to its ability to form robust polymeric films, this compound and its derivatives are utilized in the formulation of high-performance coatings and adhesives. These materials often exhibit excellent chemical resistance and durability.

Visualizations

Synthesis of this compound

Synthesis_of_Azelaoyl_Chloride Azelaic_Acid Azelaic Acid Reaction Reflux Azelaic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction Azelaoyl_Chloride This compound Byproducts SO₂ + HCl Reaction->Azelaoyl_Chloride Reaction->Byproducts

Caption: Synthesis of this compound from Azelaic Acid.

Interfacial Polymerization of Nylon 6,9

Interfacial_Polymerization cluster_aqueous Aqueous Phase cluster_organic Organic Phase Hexamethylenediamine Hexamethylenediamine in Water + NaOH Interface Interface Hexamethylenediamine->Interface Azelaoyl_Chloride This compound in Hexane Azelaoyl_Chloride->Interface Nylon_Formation Nylon 6,9 Film Formation Interface->Nylon_Formation Pulling Pulling the polymer rope Nylon_Formation->Pulling

Caption: Interfacial Polymerization of Nylon 6,9.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts violently with water, releasing corrosive hydrogen chloride gas. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a highly valuable difunctional molecule with significant applications in polymer chemistry, materials science, and pharmaceutical development. Its reactivity, stemming from the two acyl chloride groups, allows for the straightforward synthesis of a variety of important compounds. A thorough understanding of its chemical properties, handling requirements, and reaction protocols is crucial for its safe and effective use in research and industrial settings.

References

Azelaoyl Chloride: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaoyl chloride, with the IUPAC name nonanedioyl dichloride , is a difunctional acyl chloride derived from the dicarboxylic acid, azelaic acid.[1][2] Its high reactivity makes it a valuable reagent and building block in various chemical syntheses, particularly in the production of polymers and pharmaceutical intermediates.[3] This document provides an in-depth technical guide on this compound, covering its chemical identity, properties, synthesis, and key applications.

Chemical Identity and Synonyms

The preferred IUPAC name for this compound is nonanedioyl dichloride .[1][4] It is also commonly referred to by several synonyms, reflecting its derivation from azelaic acid.

IdentifierValue
Preferred IUPAC Name Nonanedioyl dichloride[1][4]
Systematic IUPAC Name Nonanedioyl dichloride
Common Synonyms This compound, Azelaic acid dichloride[1][5], Nonanedioyl chloride[5][6], Azelayl chloride[7][8], Azeoloyl chloride[7][8]
CAS Number 123-98-8[1][7]
Molecular Formula C₉H₁₄Cl₂O₂[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Weight 225.11 g/mol [1]
Appearance Colorless to light yellow liquid[1][3]
Density 1.144 g/cm³[1]
Boiling Point 166 °C at 18 mmHg[9][10]
Flash Point >110 °C (>230 °F)[9]
Refractive Index 1.467 (at 20 °C)[9]

Experimental Protocols

Synthesis of this compound from Azelaic Acid

A common method for the synthesis of this compound involves the reaction of azelaic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Using Thionyl Chloride:

  • Materials: Azelaic acid, thionyl chloride, N,N-dimethylformamide (DMF) (catalyst), toluene (B28343) (solvent).

  • Procedure:

    • In a three-necked flask, suspend azelaic acid (1 equivalent) in toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (2.2 to 5.5 equivalents) to the mixture at room temperature with stirring.[4][7]

    • After the addition is complete, heat the mixture to approximately 50°C for 1 hour, and then increase the temperature to reflux for 5-6 hours.[4][7]

    • After the reaction is complete, distill off the excess thionyl chloride and toluene.[7]

    • The crude this compound can be purified by vacuum distillation.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Azelaic_Acid Azelaic Acid Mixing Mix Reactants Azelaic_Acid->Mixing Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Mixing DMF DMF (Catalyst) DMF->Mixing Toluene Toluene (Solvent) Toluene->Mixing Heating Heat to Reflux Mixing->Heating Distillation Distill Excess Reagents Heating->Distillation Purification Vacuum Distillation Distillation->Purification Azelaoyl_Chloride This compound Purification->Azelaoyl_Chloride

Caption: Synthesis of this compound.

Synthesis of Polyamides using this compound

This compound is a key monomer in the synthesis of certain polyamides, such as those analogous to Nylon. The reaction with a diamine proceeds via condensation polymerization.

  • Materials: this compound, a diamine (e.g., 1,6-diaminohexane), an inert solvent (e.g., dichloromethane), and an acid scavenger (e.g., pyridine (B92270) or triethylamine).

  • Procedure:

    • Dissolve the diamine in the inert solvent in a reaction vessel.

    • In a separate vessel, dissolve this compound in the same solvent.

    • Slowly add the this compound solution to the diamine solution with vigorous stirring. The reaction is typically exothermic.

    • The polyamide will precipitate from the solution.

    • The polymer can be collected by filtration, washed to remove by-products (such as the hydrochloride salt of the amine), and dried.

Experimental Workflow for Polyamide Synthesis:

G cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product Azelaoyl_Chloride This compound Dissolution Dissolve Reactants Azelaoyl_Chloride->Dissolution Diamine Diamine Diamine->Dissolution Solvent Inert Solvent Solvent->Dissolution Addition Slow Addition Dissolution->Addition Polymerization Condensation Polymerization Addition->Polymerization Precipitation Polymer Precipitation Polymerization->Precipitation Isolation Filtration and Washing Precipitation->Isolation Polyamide Polyamide Isolation->Polyamide

Caption: Polyamide Synthesis Workflow.

Signaling Pathways of the Parent Compound: Azelaic Acid

Due to its high reactivity, this compound is unlikely to persist in a biological system and would rapidly hydrolyze to its parent compound, azelaic acid. Therefore, the biological signaling effects observed are attributable to azelaic acid. Research has indicated that azelaic acid can modulate several signaling pathways, particularly in the context of dermatology and oncology.

One notable pathway involves the regulation of the CCL2/CCR2 axis in keratinocytes, which is mediated through the NF-κB/MAPK signaling pathway.[11] This has implications for reducing the skin infiltration of leukemia cells.[11] Additionally, azelaic acid has been shown to exert antileukemia effects by regulating the Prdxs/ROS signaling pathway.[10]

Simplified Representation of Azelaic Acid's Action on the NF-κB/MAPK Pathway:

G Azelaic_Acid Azelaic Acid (from this compound hydrolysis) Keratinocyte Keratinocyte Azelaic_Acid->Keratinocyte NFkB_MAPK NF-κB/MAPK Pathway Azelaic_Acid->NFkB_MAPK downregulates Keratinocyte->NFkB_MAPK activates CCL2_Production CCL2 Production NFkB_MAPK->CCL2_Production upregulates Leukemic_Cell_Infiltration Leukemic Cell Infiltration CCL2_Production->Leukemic_Cell_Infiltration promotes

References

A Technical Guide to Nonanedioyl Dichloride: Molecular Structure, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Nonanedioyl dichloride, also known by its common synonym Azelaoyl chloride, is a diacyl chloride derivative of the C9 dicarboxylic acid, azelaic acid.[1] Its chemical structure features a seven-carbon aliphatic chain flanked by two reactive acyl chloride functional groups.[1] This bifunctional nature makes it a crucial building block and crosslinking agent in organic synthesis, particularly in polymer chemistry and the development of novel therapeutics.[2][3] As a colorless to pale yellow liquid, it is valued for its ability to connect two different molecules, a property of significant interest to researchers in materials science and drug development.[1] This guide provides an in-depth overview of its molecular structure, physicochemical properties, synthesis protocols, and applications.

Molecular Structure and Physicochemical Properties

Nonanedioyl dichloride is an aliphatic dichloride with the chemical formula C₉H₁₄Cl₂O₂.[1][4] The molecule consists of a flexible seven-carbon methylene (B1212753) chain, which imparts lipophilic character, terminated by two electrophilic carbonyl chloride groups. These groups are highly susceptible to nucleophilic attack, defining the compound's primary reactivity.

Caption: 2D molecular structure of Nonanedioyl dichloride.

Data Presentation

The key identifiers and physicochemical properties of Nonanedioyl dichloride are summarized in the tables below for easy reference.

Table 1: Molecular Identifiers and Properties

Identifier Value
IUPAC Name Nonanedioyl dichloride[5]
Synonyms This compound, Azelaic acid dichloride, Nonanedioyl chloride[4]
CAS Number 123-98-8[4][5]
Molecular Formula C₉H₁₄Cl₂O₂[4][6]
Molecular Weight 225.11 g/mol [4][6]
SMILES ClC(=O)CCCCCCCC(Cl)=O[5]

| InChIKey | HGEVGSTXQGZPCL-UHFFFAOYSA-N[5] |

Table 2: Physicochemical Data

Property Value
Appearance Colorless liquid[1]
Density 1.143 g/mL at 25 °C[2]
Boiling Point 166 °C at 18 mmHg[2]
Refractive Index n20/D 1.467[2]
Solubility Soluble in chloroform[2], dichloromethane[3], toluene[7]
Topological Polar Surface Area 34.1 Ų[4]

| Rotatable Bond Count | 8[4] |

Synthesis and Experimental Protocols

Nonanedioyl dichloride is typically synthesized from its corresponding dicarboxylic acid, azelaic acid, through a reaction with a chlorinating agent. A common and efficient method employs thionyl chloride (SOCl₂) in the presence of a catalyst.

G reactants Reactants: Azelaic Acid Thionyl Chloride DMF (Catalyst) Toluene (B28343) (Solvent) mixing Mix Azelaic Acid, DMF, and Toluene at Room Temp reactants->mixing addition Dropwise Addition of Thionyl Chloride mixing->addition heating1 Heat to 50°C for 1 hour addition->heating1 reflux Heat to Reflux for 5-6 hours heating1->reflux distillation Distill to remove excess SOCl₂ and Toluene reflux->distillation purification Final Rectification/ Distillation distillation->purification product Pure Nonanedioyl Dichloride purification->product

Caption: General workflow for the synthesis of Nonanedioyl dichloride.

Experimental Protocol: Synthesis of Nonanedioyl Dichloride

This protocol is adapted from established industrial preparation methods.[7]

  • Materials:

    • Azelaic acid (188g, 1 mol)

    • Thionyl chloride (655g, 5.5 mol)

    • N,N-dimethylformamide (DMF) (6g, catalyst)

    • Toluene (1000 mL)

  • Equipment:

    • 2.5 L three-necked flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and heating mantle

    • Distillation apparatus

  • Procedure:

    • To the three-necked flask, add toluene (1000 mL), N,N-dimethylformamide (6g), and azelaic acid (188g).

    • Stir the mixture at room temperature to create a suspension.

    • Slowly add thionyl chloride (655g) dropwise from the dropping funnel.

    • After the addition is complete, heat the mixture to 50°C and maintain for 1 hour with continuous stirring.

    • Increase the temperature to reflux and continue the reaction for 5-6 hours.

    • After the reaction is complete, allow the mixture to cool.

    • Set up the apparatus for distillation to remove excess thionyl chloride and toluene.

    • The crude product is then purified by vacuum distillation (rectification) to yield pure nonanedioyl dichloride.[7]

Applications in Drug Development and Bioconjugation

The primary utility of nonanedioyl dichloride in advanced scientific applications, including drug development, stems from its role as a homobifunctional crosslinker. The two acyl chloride groups can react with nucleophiles, such as amines (-NH₂) or hydroxyls (-OH) on two separate molecules, thereby covalently linking them. This is particularly useful for synthesizing complex molecules, polymers, and bioconjugates.[3]

cluster_0 Reactants cluster_1 Conjugation Reaction mol_a Molecule A (e.g., Drug, Peptide) conjugate Molecule A -- (Nonanedioyl Linker) -- Molecule B (Final Conjugate) mol_a->conjugate Forms Amide/ Ester Bond linker Nonanedioyl Dichloride (Linker) linker->conjugate mol_b Molecule B (e.g., Targeting Ligand) mol_b->conjugate Forms Amide/ Ester Bond

Caption: Logical diagram of Nonanedioyl dichloride as a crosslinker.

A practical application is the synthesis of amino acid derivatives, where nonanedioyl dichloride links two amino acid molecules.[3] This creates novel structures that can be used as building blocks for peptidomimetics or as components in drug delivery systems.

Experimental Protocol: Synthesis of an N,N'-bis(L-leucine ethyl ester) Derivative

This protocol is a representative example adapted from patent literature, demonstrating the crosslinking of an amino acid ester.[3]

  • Materials:

  • Equipment:

    • 500 mL three-necked flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

  • Procedure:

    • In the 500 mL flask, dissolve L-leucine ethyl ester hydrochloride (49g) in dichloromethane (100 mL).

    • Add pyridine (~40 mL) to the solution and stir at room temperature until a homogeneous solution is formed.

    • In a separate beaker, prepare a solution of nonanedioyl dichloride (28g) in dichloromethane (100 mL).

    • Transfer the nonanedioyl dichloride solution to the dropping funnel.

    • Add the nonanedioyl dichloride solution dropwise to the amino acid ester solution over a period of time while stirring.

    • Continue stirring the reaction mixture for 2 hours at room temperature.

    • Chill the solution overnight (e.g., at 5°C) to facilitate precipitation or for subsequent workup.

    • The resulting product, a derivative where two L-leucine ethyl ester molecules are linked by the nine-carbon chain, can then be purified using standard techniques like extraction and chromatography.

Safety and Handling

Nonanedioyl dichloride is a corrosive chemical that requires careful handling.

Table 3: GHS Hazard Information

Category Information
Pictogram GHS05 (Corrosion)[1]
Signal Word Danger[1]

| Hazard Statement | H314: Causes severe skin burns and eye damage[1][4] |

It is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling this compound. All work should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to Azelaoyl Chloride (CAS No. 123-98-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaoyl chloride, also known as Nonanedioyl dichloride, is a highly reactive diacyl chloride derived from the dicarboxylic acid, azelaic acid. With the CAS number 123-98-8, this colorless to light yellow liquid is a pivotal intermediate in a multitude of chemical syntheses. Its bifunctional nature allows it to be a key building block in the production of polymers such as polyamides and polyesters, enhancing material properties like thermal stability and mechanical strength. Furthermore, its utility extends to the synthesis of pharmaceuticals, agrochemicals, surface coatings, and high-performance adhesives. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and application in polymerization, analytical methodologies for its characterization, and insights into the biological activity of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 123-98-8
Molecular Formula C₉H₁₄Cl₂O₂
Molecular Weight 225.11 g/mol
Appearance Colorless to light yellow clear liquid[1]
Density 1.143 - 1.150 g/cm³[1][2]
Boiling Point 171 - 173 °C at 30 mmHg[1]
166 °C at 18 mmHg[2][3]
137 °C at 7 mm[4]
Refractive Index (n20/D) 1.467 - 1.470[1][2]
Purity ≥ 98% (Assay by titration, GC)[1]
Synonyms Nonanedioyl dichloride, Azelaic acid dichloride[1][2][5]

Synthesis and Experimental Protocols

Synthesis of this compound from Azelaic Acid

This compound is typically synthesized from azelaic acid by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound [4]

Materials:

  • Azelaic acid (40 g, 212.5 mmol)

  • Thionyl chloride (SOCl₂) (101.13 g, 61.67 mL, 850.1 mmol)

Procedure:

  • Combine Azelaic acid and thionyl chloride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 36 hours under an inert atmosphere.

  • After the reaction is complete, distill off the excess thionyl chloride at atmospheric pressure (760 mmHg).

  • Purify the residue by vacuum distillation to yield this compound as a clear liquid.

Expected Yield: Approximately 47.8 g (near 100%).

Synthesis_of_Azelaoyl_Chloride Synthesis of this compound Azelaic_Acid Azelaic Acid (C₉H₁₆O₄) Reaction Reflux at 80°C for 36h (Inert Atmosphere) Azelaic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction Azelaoyl_Chloride This compound (C₉H₁₄Cl₂O₂) Reaction->Azelaoyl_Chloride Byproducts Sulfur Dioxide (SO₂) Hydrogen Chloride (HCl) Reaction->Byproducts Interfacial_Polymerization_Workflow Interfacial Polymerization of Polyamide 6,9 cluster_aqueous Aqueous Phase cluster_organic Organic Phase Hexamethylenediamine Hexamethylenediamine in Water Interface Interface of Immiscible Liquids Hexamethylenediamine->Interface Azelaoyl_Chloride This compound in Hexane Azelaoyl_Chloride->Interface Polymerization Polymerization Reaction Interface->Polymerization Polyamide_Film Polyamide 6,9 Film Formation Polymerization->Polyamide_Film Drawing Continuous Drawing of Polymer Rope Polyamide_Film->Drawing Washing Washing with Water Drawing->Washing Drying Drying Washing->Drying Final_Product Purified Polyamide 6,9 Drying->Final_Product Tyrosinase_Inhibition_Pathway Mechanism of Tyrosinase Inhibition by this compound Derivatives Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Hydroxylation DOPA L-DOPA DOPA->Tyrosinase Oxidation Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase->DOPA Tyrosinase->Dopaquinone Azeloyl_Derivative This compound Derivative (e.g., Potassium Azeloyl Diglycinate) Azeloyl_Derivative->Inhibition Inhibition->Tyrosinase

References

Physical properties of Azelaoyl chloride (boiling point, density).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of Azelaoyl chloride (CAS 123-98-8), a key reagent in organic synthesis. The document presents quantitative data, outlines general experimental methodologies for determining these properties, and illustrates a common synthetic application.

Core Physical Properties

This compound, also known as Nonanedioyl dichloride, is a colorless to light yellow clear liquid.[1][2][3] It is a diacid chloride derivative of azelaic acid, with the chemical formula C₉H₁₄Cl₂O₂.[2][4] Its versatile reactivity makes it a valuable intermediate in the synthesis of various materials, including polyamides, polyesters, pharmaceuticals, and agrochemicals.[1]

Quantitative Data Summary

The boiling point and density of this compound have been reported through various experimental and computational methods. A summary of these values is presented below for easy comparison.

Physical PropertyValueConditionsSource(s)
Boiling Point 291.5 °Cat 760 mmHg[5][6]
171 - 173 °Cat 30 mmHg[1]
172 °Cat 30 mmHg[7]
166 °Cat 18 mmHg[3][8][9]
166 °CNot specified[2]
Density 1.159 g/cm³Not specified[5]
1.150 g/cm³Not specified[1]
1.144 g/mLat 20 °C[3]
1.144 g/cm³Not specified[2]
1.143 g/mLat 25 °C

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are not extensively published in readily available literature. However, standard methodologies for characterizing liquid organic compounds are applicable. Due to the moisture-sensitive nature of acyl chlorides, all measurements must be conducted under anhydrous conditions.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a reactive compound like this compound, vacuum distillation is the preferred method to prevent decomposition at high temperatures.

General Protocol for Vacuum Distillation:

  • Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source connected via a manometer. All glassware must be thoroughly dried.

  • Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Evacuation: The system is slowly evacuated to the desired pressure, as measured by the manometer.

  • Heating: The flask is gently heated using a heating mantle.

  • Measurement: The temperature is recorded when the liquid is boiling steadily and the vapor condensate is in equilibrium, as indicated by a stable temperature reading on the thermometer. This temperature is the boiling point at the recorded pressure.

Density Measurement

The density of a liquid is its mass per unit volume. The most common and straightforward method for determining the density of a liquid is by using a pycnometer or a specific gravity bottle.

General Protocol using a Pycnometer:

  • Preparation: A clean, dry pycnometer of a known volume is weighed accurately (m₁).

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The measurement should be conducted at a specific, controlled temperature (e.g., 20 °C or 25 °C) by placing the pycnometer in a thermostat bath.

  • Weighing: The filled pycnometer is weighed again (m₂).

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Synthetic Application Workflow

This compound is a fundamental building block in polymer chemistry. Its bifunctional nature allows it to react with diamines to form polyamides. The following diagram illustrates the general workflow for the synthesis of a polyamide from this compound and a generic diamine (H₂N-R-NH₂).

Polyamide_Synthesis AC This compound (ClOC(CH₂)₇COCl) Mix Interfacial or Solution Polymerization AC->Mix Diamine Diamine (H₂N-R-NH₂) Diamine->Mix Wash Washing & Neutralization (e.g., with aqueous base) Mix->Wash Crude Polymer Byproduct Byproduct (HCl) Mix->Byproduct Isolate Isolation & Drying Wash->Isolate Polyamide Polyamide Polymer (-[NH-R-NH-CO-(CH₂)₇-CO]n-) Isolate->Polyamide

Caption: Workflow for Polyamide Synthesis using this compound.

References

Azelaoyl Chloride: A Technical Guide to its Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of azelaoyl chloride's solubility in common organic solvents. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative assessments, physical properties, and a proposed standardized methodology for solubility determination.

Executive Summary

This compound, a bifunctional acid chloride, is a valuable reagent in organic synthesis, particularly in polymerization reactions and the formation of diesters and diamides. Its utility is intrinsically linked to its solubility in various organic solvents. This guide summarizes the known qualitative solubility of this compound, presents its key physical characteristics, and provides a detailed experimental protocol for researchers to quantitatively determine its solubility in solvents of interest. The included diagrams offer a visual representation of a general experimental workflow for solubility determination and a logical classification of common organic solvents.

Physicochemical Properties and Qualitative Solubility of this compound

PropertyValueCitation(s)
Molecular Formula C₉H₁₄Cl₂O₂[1][2]
Molecular Weight 225.11 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1][3]
Density 1.143 - 1.150 g/mL at 20-25 °C[3][4]
Boiling Point 166 °C at 18 mmHg; 171 - 173 °C at 30 mmHg[3][4]
Refractive Index n20/D 1.467 - 1.470[3][4]
Qualitative Solubility
ChloroformSoluble[4]
WaterDecomposes[5]
General Organic SolventsGenerally soluble, particularly in aprotic solvents.[6][7]
Reactivity Moisture sensitive; reacts with protic solvents (e.g., alcohols, amines).[5][8]

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized static equilibrium method for determining the solubility of this compound in a chosen organic solvent. This method is designed to be adaptable and should be performed with appropriate safety precautions due to the corrosive and reactive nature of this compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (≥98% purity)

  • Anhydrous organic solvent of interest

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Inert gas (e.g., Nitrogen or Argon)

  • Gastight syringes and needles

  • Volumetric flasks and pipettes

  • Analytical balance

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector

  • Filtration apparatus with inert filters (e.g., PTFE syringe filters)

Procedure:

  • Preparation of Solvent: Ensure the solvent is anhydrous, as any moisture will react with the this compound. Degas the solvent if necessary.

  • Sample Preparation: In a series of sealed vials, add an excess amount of this compound to a known volume of the anhydrous solvent. The excess solid phase is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be under an inert atmosphere to prevent reaction with atmospheric moisture.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solute to settle. It is critical that the temperature remains constant during this period.

  • Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-warmed/cooled gastight syringe fitted with an inert filter to avoid transferring any undissolved solute.

  • Dilution: Immediately dilute the extracted aliquot with a known volume of the same anhydrous solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor. Repeat the experiment at different temperatures to establish a solubility curve.

Visualizing Experimental and Logical Frameworks

To aid in the understanding of the experimental process and the classification of solvents, the following diagrams are provided.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_solute Weigh excess This compound prep_solvent Add known volume of anhydrous solvent prep_solute->prep_solvent prep_seal Seal vial under inert atmosphere prep_solvent->prep_seal equil_agitate Agitate at constant temperature (e.g., 24-48h) prep_seal->equil_agitate Transfer to thermostatic shaker equil_settle Allow excess solute to settle equil_agitate->equil_settle analysis_extract Extract supernatant via filtered syringe equil_settle->analysis_extract Maintain temperature analysis_dilute Dilute aliquot with known volume of solvent analysis_extract->analysis_dilute analysis_quantify Quantify concentration (e.g., GC/HPLC) analysis_dilute->analysis_quantify analysis_calc Calculate solubility analysis_quantify->analysis_calc G cluster_protic Protic Solvents (Reactive with this compound) cluster_aprotic Aprotic Solvents (Generally Suitable) cluster_polar Polar Aprotic cluster_nonpolar Non-Polar Aprotic solvents Common Organic Solvents cluster_protic cluster_protic solvents->cluster_protic cluster_aprotic cluster_aprotic solvents->cluster_aprotic alcohols Alcohols (Methanol, Ethanol) amines Amines (Primary, Secondary) carboxylic_acids Carboxylic Acids (Acetic Acid) ketones Ketones (Acetone, MEK) esters Esters (Ethyl Acetate) ethers Ethers (THF, Dioxane) amides Amides (DMF, DMAc) others_polar Others (DMSO, Acetonitrile) hydrocarbons Hydrocarbons (Hexane, Toluene) haloalkanes Halogenated (DCM, Chloroform)

References

Spectroscopic data for Azelaoyl chloride (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic data for Azelaoyl chloride (Nonanedioyl dichloride) is presented for researchers, scientists, and professionals in drug development. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the molecular structure and functional groups of this versatile acylating agent.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₁₄Cl₂O₂, is the diacyl chloride derivative of azelaic acid. It is a colorless to light yellow liquid utilized in the synthesis of polymers, pharmaceuticals, and other organic compounds.[1]

Chemical Structure:

Molecular Weight: 225.11 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the different methylene (B1212753) groups in the aliphatic chain.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.89Triplet4Hα-CH₂ (adjacent to C=O)
~1.71Multiplet4Hβ-CH₂
~1.39Multiplet4Hγ-CH₂
~1.35Multiplet2Hδ-CH₂
¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)Assignment
~173C=O (carbonyl)
~47α-CH₂
~33β-CH₂
~29γ-CH₂
~25δ-CH₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is typically obtained from a neat liquid sample.

Wavenumber (cm⁻¹)IntensityAssignment
~1800StrongC=O stretch (Acyl chloride)
~2930MediumC-H stretch (aliphatic)
~2850MediumC-H stretch (aliphatic)
~1460MediumC-H bend (aliphatic)

The strong absorption band around 1800 cm⁻¹ is highly characteristic of the carbonyl group in an acyl chloride.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common method used for analysis.

Molecular Ion Peak (M⁺): m/z ≈ 224 (corresponding to the exact mass)[4]

Key Fragment Ions:

m/zInterpretation
189[M - Cl]⁺
153[M - COCl]⁺
55Base Peak
41

The fragmentation pattern is consistent with the cleavage of the carbon-chlorine and carbon-carbon bonds adjacent to the carbonyl groups.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton spectra were acquired using a standard single-pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Carbon spectra were acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and 1024 scans.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory featuring a diamond crystal.

  • Sample Preparation: A small drop of neat this compound was placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was acquired prior to the sample measurement. A total of 32 scans were co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The background spectrum was automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of this compound (1 mg/mL) was prepared in dichloromethane.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

    • Scan Mode: Full scan.

  • Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectra Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Reactivity profile of Azelaoyl chloride with nucleophiles.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of Azelaoyl Chloride with Nucleophiles

Introduction

This compound, also known as nonanedioyl dichloride, is a bifunctional acyl chloride derived from azelaic acid, a naturally occurring nine-carbon dicarboxylic acid.[1][2] Its structure, featuring two reactive acyl chloride groups separated by a flexible seven-carbon aliphatic chain, makes it a highly valuable and versatile building block in organic synthesis.[3] The high reactivity of the acyl chloride moieties is driven by the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon. This induces a significant partial positive charge on the carbon, rendering it highly susceptible to attack by a wide range of nucleophiles.[4] This reactivity profile makes this compound a key intermediate in the synthesis of polymers like polyamides and polyesters, as well as in the creation of pharmaceuticals, surface coatings, and agrochemicals.[3][5]

This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, focusing on reaction mechanisms, quantitative data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₁₄Cl₂O₂[2]
Molecular Weight 225.11 g/mol [2]
Appearance Colorless to light yellow clear liquid[3]
CAS Number 123-98-8[2]
Density 1.144 - 1.150 g/cm³[2][3]
Boiling Point 166 °C @ 18 mmHg[6]
171 - 173 °C @ 30 mmHg[3]
Refractive Index (n 20/D) 1.467 - 1.470[6][7]

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles proceed via a characteristic nucleophilic addition-elimination mechanism.[4][8] Given its symmetrical structure, the reaction can occur at one or both carbonyl centers, depending on the stoichiometry of the reactants.

The general mechanism involves two key stages:

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[4][9]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion, being a good leaving group, is eliminated.[4][10] If the nucleophile was neutral (e.g., water, alcohol, or a primary/secondary amine), a final deprotonation step occurs to yield the neutral product and hydrogen chloride.[8][11]

G cluster_mechanism General Nucleophilic Acyl Substitution AZ This compound (R-COCl) INT Tetrahedral Intermediate AZ->INT 1. Nucleophilic Addition NU Nucleophile (Nu-H) PROD Substituted Product (R-CONu) INT->PROD 2. Elimination of Cl⁻ HCL HCl PROD->HCL 3. Deprotonation

Caption: General mechanism for the reaction of this compound.

Reactivity with O-Nucleophiles

Hydrolysis (Reaction with Water)

This compound reacts vigorously and exothermically with water to undergo hydrolysis, yielding azelaic acid and hydrogen chloride gas.[11][12] Due to this high reactivity, the compound must be handled under anhydrous conditions to prevent decomposition.[12][13]

Reaction: ClOC(CH₂)₇COCl + 2H₂O → HOOC(CH₂)₇COOH + 2HCl

Alcoholysis (Reaction with Alcohols)

The reaction with alcohols (alcoholysis) is also highly exothermic and proceeds readily at room temperature to form the corresponding diester.[10][14] This method is often preferred over Fischer esterification (reacting a carboxylic acid and alcohol) because the reaction is faster and irreversible, leading to higher yields of the ester product.[14][15] A base like pyridine (B92270) is sometimes used to neutralize the HCl byproduct.[12]

Reaction: ClOC(CH₂)₇COCl + 2R-OH → R-OOC(CH₂)₇COO-R + 2HCl

This reaction is fundamental to the synthesis of polyesters when a diol is used as the nucleophile, creating long polymer chains.[3][5]

Reaction with Phenols

Phenols react similarly to alcohols, though the reaction is typically less vigorous.[14] The reaction often requires heating and the presence of a base (e.g., pyridine or NaOH) to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which readily attacks the carbonyl carbon.[15]

Reaction: ClOC(CH₂)₇COCl + 2Ar-OH → Ar-OOC(CH₂)₇COO-Ar + 2HCl

Reactivity with N-Nucleophiles

Ammonolysis and Aminolysis (Reaction with Ammonia and Amines)

This compound reacts rapidly with ammonia, primary amines, and secondary amines to form unsubstituted, N-substituted, and N,N-disubstituted amides, respectively.[4][8][16] The reactions are highly exothermic.[8] Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt.[8] Alternatively, a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine can be used.[17][18]

Reaction with Primary Amine: ClOC(CH₂)₇COCl + 4R-NH₂ → R-NHOC(CH₂)₇CONH-R + 2R-NH₃⁺Cl⁻

This difunctional reactivity is the basis for the synthesis of polyamides, such as nylons, when a diamine is used as the nucleophilic monomer.[19][20]

Reaction with Amino Acids

The reaction of this compound with the amino group of amino acids or their esters is a key strategy for creating novel biomaterials and drug conjugates. The amino group is a potent nucleophile that selectively reacts over the carboxylic acid or ester moiety.

Quantitative Data Summary

The following tables summarize quantitative data from representative reactions involving this compound.

Table 1: Synthesis of this compound

Reactant 1Reactant 2ConditionsYieldReference
Azelaic Acid (40 g, 212.5 mmol)Thionyl Chloride (101.13 g, 850.1 mmol)Reflux at 80°C for 36 h under inert atmosphereNearly 100%[21]

Table 2: Reaction of this compound with Amino Acid Ethyl Esters

This compoundAmino Acid Ethyl Ester HydrochlorideBaseSolventConditionsReference
0.13 mol (28 g)L-Alanine Ethyl Ester HCl (0.25 mol, 39 g)Pyridine (~40 mL)Dichloromethane (B109758) (200 mL total)Stir 2 h at RT, chill overnight at 5°C[22]
0.13 mol (28 g)Glycine Ethyl Ester HCl (0.25 mol, 35 g)Pyridine (~40 mL)Chloroform (300 mL total)Stir 2 h at RT, chill overnight at 5°C[22]
0.13 mol (28 g)L-Valine Ethyl Ester HCl (0.25 mol, 46 g)Pyridine (~40 mL)Dichloromethane (200 mL total)Stir 2 h at RT, chill overnight at 5°C[22]
0.08 mol (18 g)L-Serine Ethyl Ester HCl (0.16 mol, 27 g)Pyridine (~26 mL)Dichloromethane (120 mL total)Stir 2 h at RT, chill overnight at 5°C[22]

Experimental Protocols

Protocol 1: Synthesis of this compound from Azelaic Acid

This protocol is adapted from a documented synthesis procedure.[21]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine azelaic acid (40 g, 212.5 mmol) and thionyl chloride (SOCl₂, 61.67 mL, 850.1 mmol).

  • Reaction: Heat the mixture to reflux at 80°C and maintain for 36 hours.

  • Workup: After the reaction is complete, allow the mixture to cool. Distill off the excess thionyl chloride at atmospheric pressure.

  • Purification: Purify the resulting crude product by vacuum distillation (b.p. 137°C at 7 mmHg) to yield this compound as a clear liquid.[21]

G cluster_workflow Workflow: Synthesis of this compound A 1. Combine Azelaic Acid and Thionyl Chloride B 2. Reflux at 80°C for 36 hours A->B C 3. Distill excess Thionyl Chloride B->C D 4. Purify by Vacuum Distillation C->D E Final Product: This compound D->E

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Synthesis of an N,N'-Dialkyl Azelamide Derivative

This generalized protocol is based on the reaction of this compound with L-alanine ethyl ester hydrochloride.[22]

  • Amine Solution Preparation: In a 3-neck round-bottom flask, suspend the amino acid ester hydrochloride (e.g., L-alanine ethyl ester hydrochloride, 0.25 mol) in dichloromethane (100 mL). Add pyridine (~40 mL) and stir at room temperature until the solution is homogeneous.

  • Acyl Chloride Solution: In a separate flask, dissolve this compound (0.13 mol) in dichloromethane (100 mL).

  • Reaction: Add the this compound solution dropwise to the stirring amine solution at room temperature.

  • Reaction Completion: Continue stirring the mixture for 2 hours at room temperature.

  • Product Isolation: Chill the reaction mixture overnight at 5°C to facilitate precipitation of the product. The solid product can then be collected by filtration, washed, and dried. Further purification may be performed by recrystallization.

Applications in Polymer Synthesis and Drug Development

The predictable and efficient reactivity of this compound makes it a cornerstone monomer for producing high-performance polymers.

  • Polyamides: The polycondensation reaction between this compound and a diamine (e.g., 1,6-hexanediamine) yields polyamides. These materials are known for their excellent mechanical strength, thermal stability, and durability, finding use in textiles, automotive parts, and other engineered materials.[3][19]

  • Polyesters: Similarly, reacting this compound with diols produces polyesters.[3] Bio-based polyesters derived from azelaic acid are of significant interest for creating biodegradable and sustainable materials for applications ranging from plasticizers to cosmetics.[1][5][23]

G AC This compound Polyamide Polyamide AC->Polyamide Polyester Polyester AC->Polyester Diamine Diamine (H₂N-R-NH₂) Diamine->Polyamide Polycondensation Diol Diol (HO-R'-OH) Diol->Polyester Polycondensation

Caption: Formation of polyamides and polyesters from this compound.

In the field of drug development , this compound serves as a versatile cross-linking agent and a linker for conjugating drugs to delivery systems.[3] Its aliphatic chain can be incorporated into polymer backbones to tune properties like hydrophobicity and degradation rate, which is critical for creating controlled-release drug formulations and advanced drug delivery systems.[24][25]

Conclusion

This compound exhibits a robust and predictable reactivity profile dominated by the nucleophilic acyl substitution mechanism. Its bifunctional nature allows it to react readily with a wide array of O- and N-nucleophiles to form esters, amides, and, most notably, high-molecular-weight polymers. The well-defined reaction pathways and high yields make it an indispensable tool for researchers in materials science, polymer chemistry, and pharmaceutical development. Understanding its reactivity is crucial for designing novel materials and therapeutic systems with tailored properties.

References

Azelaoyl Chloride: A Comprehensive Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azelaoyl chloride, also known as nonanedioyl dichloride, is a highly reactive acyl chloride derivative of azelaic acid. Its bifunctional nature makes it a valuable reagent in the synthesis of a variety of compounds, including polyamides, polyesters, and other specialty polymers, as well as in the development of pharmaceutical intermediates. However, its reactivity also necessitates stringent adherence to safety protocols to mitigate potential hazards. This in-depth technical guide provides comprehensive health and safety information for laboratory and industrial professionals working with this compound.

Health and Safety Information

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive nature.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[1]
Corrosive to Metals1H290: May be corrosive to metals.

Signal Word: Danger[2][3]

GHS Pictograms:

alt text

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental procedures.

PropertyValueSource
Chemical Formula C₉H₁₄Cl₂O₂[4]
Molar Mass 225.11 g/mol [4]
Appearance Colorless to light yellow clear liquid[5]
Density 1.144 g/cm³[4]
Boiling Point 166 °C (at 18 mm Hg)[6][7]
Refractive Index (n20/D) 1.467 (lit.)[6][7]
Reactivity and Incompatibilities

This compound is a reactive compound that can undergo hazardous reactions with certain substances. It is crucial to avoid contact with:

  • Water: Reacts violently with water, hydrolyzing to azelaic acid and releasing corrosive hydrogen chloride (HCl) gas.

  • Alcohols: Reacts vigorously with alcohols to form esters, also producing HCl gas.

  • Strong Bases: Incompatible with strong bases.[2]

  • Strong Oxidizing Agents: May react violently with strong oxidizing agents.[2]

Due to its reactivity with moisture, this compound should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[2]

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to ensure the safety of personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles and a face shield (minimum 8-inch).[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.[2]

  • Skin and Body Protection: A lab coat, and in situations with a risk of splashing, a chemical-resistant apron or suit.

  • Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to vapors.[2] A safety shower and eyewash station must be readily accessible.[8]

Storage

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Containers should be tightly sealed to prevent contact with moisture and air.[2] It is recommended to store the compound under an inert gas.[2]

First Aid Measures

In the event of exposure to this compound, immediate medical attention is required. The following first aid procedures should be followed:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of azelaic acid with thionyl chloride.

Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add azelaic acid (40 g, 212.5 mmol) and thionyl chloride (101.13 g, 61.67 mL, 850.1 mmol).[4]

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 36 hours under an inert atmosphere.[4]

  • After the reaction is complete, distill off the excess thionyl chloride at atmospheric pressure.[4]

  • Purify the crude product by vacuum distillation to yield this compound as a clear liquid.[4]

Interfacial Polymerization for Polyamide Synthesis

This compound is frequently used in interfacial polymerization reactions with diamines to produce polyamides.

Methodology:

  • Prepare two immiscible solutions.

    • Aqueous Phase: Dissolve a diamine (e.g., hexamethylenediamine) in water, typically with a base such as sodium hydroxide (B78521) to neutralize the HCl byproduct.

    • Organic Phase: Dissolve this compound in an organic solvent that is immiscible with water (e.g., hexane (B92381) or dichloromethane).

  • Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form at the interface of the two layers.

  • Gently grasp the polymer film at the center with forceps and pull it out of the beaker. A continuous rope of polyamide can be drawn as the reaction proceeds at the interface.

  • Wash the resulting polymer with water and then with a solvent like ethanol (B145695) to remove unreacted monomers and byproducts.

  • Dry the polymer in a vacuum oven at a moderate temperature.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Identify hazards FumeHood Work in Fume Hood SelectPPE->FumeHood Begin work InertAtmosphere Use Inert Atmosphere FumeHood->InertAtmosphere Prepare reaction SpillControl Control Spills FumeHood->SpillControl In case of spill ControlledAddition Controlled Reagent Addition InertAtmosphere->ControlledAddition Execute experiment StoreInert Store Under Inert Gas ControlledAddition->StoreInert After use SegregateWaste Segregate Hazardous Waste ControlledAddition->SegregateWaste Dispose waste FirstAid Administer First Aid SpillControl->FirstAid If exposed SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for the safe handling of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis of this compound cluster_polymerization Interfacial Polymerization Reactants Reactants Azelaic Acid + Thionyl Chloride Reflux Reaction Reflux at 80°C for 36h Reactants->Reflux Heating Distillation Purification 1. Distill excess SOCl₂ 2. Vacuum Distillation Reflux->Distillation Crude Product SolutionPrep Solution Preparation Aqueous Phase: Diamine + Base Organic Phase: this compound Distillation->SolutionPrep Purified this compound Polymerization Polymerization Layering of phases Formation of polymer film at interface SolutionPrep->Polymerization Reaction Setup Workup Workup 1. Pull polymer rope 2. Wash with water & ethanol 3. Dry in vacuum oven Polymerization->Workup Isolation

Caption: Experimental workflow for synthesis and use of this compound.

References

Commercial Availability and Applications of Azelaoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaoyl chloride (C₉H₁₄Cl₂O₂), also known as nonanedioyl dichloride, is a versatile difunctional acyl chloride that serves as a critical building block in various chemical syntheses. Its high reactivity makes it an essential reagent in the production of specialty polymers, pharmaceuticals, and other fine chemicals. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its synthesis and common applications.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and industrial-scale demands. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers and Specifications of this compound

SupplierPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)Density (g/mL at 25°C)
Sigma-Aldrich ≥98%123-98-8C₉H₁₄Cl₂O₂225.11166 °C/18 mmHg1.143
TCI America >98.0% (GC)123-98-8C₉H₁₄Cl₂O₂225.11171-173 °C / 30 mmHg1.144
Chem-Impex ≥98% (GC, Titration)123-98-8C₉H₁₄Cl₂O₂225.11171-173 °C / 30 mmHg1.150
City Chemical LLC Technical Grade123-98-8C₉H₁₄Cl₂O₂225.11Not specifiedNot specified
Shaanxi Dideu Medichem Co. Ltd Industrial Grade123-98-8C₉H₁₄Cl₂O₂225.11Not specifiedNot specified
Jinan Zhihe Fine Chemical Co.,Ltd. Customizable grades123-98-8C₉H₁₄Cl₂O₂225.11Not specifiedNot specified

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to request a certificate of analysis (CoA) for batch-specific data.

Industrial Manufacturing Process

The industrial production of this compound, like other acyl chlorides, typically involves the chlorination of the corresponding carboxylic acid, azelaic acid. Common chlorinating agents used in industrial settings include thionyl chloride (SOCl₂), phosgene (B1210022) (COCl₂), and phosphorus trichloride (B1173362) (PCl₃).[1]

The reaction with thionyl chloride is a widely used method due to the convenient removal of byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2] The general reaction is as follows:

HOOC-(CH₂)₇-COOH + 2 SOCl₂ → ClOC-(CH₂)₇-COCl + 2 SO₂ + 2 HCl

Industrial processes often utilize a catalyst, such as dimethylformamide (DMF), to increase the reaction rate.[3] The reaction is typically carried out in a suitable solvent, and the product, this compound, is purified by distillation, often under reduced pressure to prevent degradation at high temperatures.[1]

Experimental Protocols

Laboratory Synthesis of this compound from Azelaic Acid

This protocol describes a common laboratory-scale synthesis of this compound using thionyl chloride.

Materials:

  • Azelaic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF, catalytic amount)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend azelaic acid in an excess of thionyl chloride.

  • Add a catalytic amount of DMF (a few drops) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C for thionyl chloride) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction should be carried out in a well-ventilated fume hood.[4]

  • After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.

  • The crude this compound is then purified by vacuum distillation.[4]

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Azelaic Acid Azelaic Acid Reflux Reflux Azelaic Acid->Reflux Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reflux DMF (catalyst) DMF (catalyst) DMF (catalyst)->Reflux Distillation Distillation Reflux->Distillation Reaction Completion HCl (gas) HCl (gas) Reflux->HCl (gas) SO2 (gas) SO2 (gas) Reflux->SO2 (gas) Vacuum Distillation Vacuum Distillation Distillation->Vacuum Distillation Removal of excess SOCl2 This compound This compound Vacuum Distillation->this compound Purification

Caption: Workflow for the laboratory synthesis of this compound.

Synthesis of a Polyamide using this compound

This protocol provides a general method for the synthesis of a polyamide via interfacial polymerization of this compound and a diamine.

Materials:

  • This compound

  • A diamine (e.g., hexamethylenediamine)

  • An organic solvent immiscible with water (e.g., dichloromethane (B109758) or hexane)

  • An aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution)

  • Beaker

  • Stirring rod

Procedure:

  • Dissolve the diamine in the aqueous alkaline solution in a beaker. The alkali neutralizes the HCl gas that is evolved during the reaction.

  • Dissolve this compound in the organic solvent in a separate container.

  • Carefully pour the organic solution of this compound onto the aqueous solution of the diamine, minimizing mixing of the two layers.

  • A polymer film will form at the interface of the two liquids.

  • Gently grasp the polymer film with forceps and pull it out of the beaker as a continuous strand or "rope".

  • Wash the resulting polyamide with water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts.

  • Dry the polyamide in a vacuum oven at a moderate temperature.

Diagram 2: Polyamide Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound in Organic Solvent This compound in Organic Solvent Interfacial Polymerization Interfacial Polymerization This compound in Organic Solvent->Interfacial Polymerization Diamine in Aqueous Alkali Diamine in Aqueous Alkali Diamine in Aqueous Alkali->Interfacial Polymerization Polymer Extraction Polymer Extraction Interfacial Polymerization->Polymer Extraction Polymer film formation Washing Washing Polymer Extraction->Washing Drying Drying Washing->Drying Polyamide Polyamide Drying->Polyamide G cluster_components Components cluster_process Process cluster_product Product Drug with Nucleophilic Group Drug with Nucleophilic Group Reaction 1 Reaction 1 Drug with Nucleophilic Group->Reaction 1 This compound (Linker) This compound (Linker) This compound (Linker)->Reaction 1 Carrier Molecule Carrier Molecule Reaction 2 Reaction 2 Carrier Molecule->Reaction 2 Purification 1 Purification 1 Reaction 1->Purification 1 Formation of Drug-Linker Purification 1->Reaction 2 Final Purification Final Purification Reaction 2->Final Purification Conjugation to Carrier Drug-Linker-Carrier Conjugate Drug-Linker-Carrier Conjugate Final Purification->Drug-Linker-Carrier Conjugate

References

Fundamental reaction mechanisms involving Azelaoyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Azelaoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as nonanedioyl dichloride, is a highly reactive bifunctional acyl chloride that serves as a critical building block in a multitude of synthetic applications.[1][2] Its two acyl chloride groups, separated by a seven-carbon aliphatic chain, allow it to readily undergo nucleophilic acyl substitution reactions at both ends, making it an ideal monomer for polymerization and a versatile linker in the synthesis of complex molecules.[1][3] This guide provides a comprehensive overview of the fundamental reaction mechanisms involving this compound, detailed experimental protocols for its synthesis and subsequent reactions, and quantitative data to support its application in research and development. Furthermore, we explore its relevance in biological contexts, particularly for professionals in drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][2] Its high reactivity stems from the two electrophilic carbonyl carbons, which are susceptible to attack by a wide range of nucleophiles. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 123-98-8[1][2][3]
Molecular Formula C₉H₁₄Cl₂O₂[1][2][4]
Molecular Weight 225.11 g/mol [1][2][3]
Appearance Colorless to light yellow clear liquid[1]
Density ~1.143 - 1.150 g/mL at 20-25 °C[1][3]
Boiling Point 166 °C at 18 mmHg; 171-173 °C at 30 mmHg[1][3][5]
Refractive Index (n20/D) 1.467[3][6]
Linear Formula ClOC(CH₂)₇COCl[3]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the reaction of azelaic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂).[7] This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl groups of the carboxylic acid are converted into a better leaving group, which is then displaced by a chloride ion.[8]

Experimental Protocol: Synthesis from Azelaic Acid

This protocol is adapted from the procedure described by Dietz et al. (2019).[7]

Materials:

  • Azelaic acid (C₉H₁₆O₄)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • In a round-bottom flask, combine azelaic acid (e.g., 40 g, 212.5 mmol) and an excess of thionyl chloride (e.g., 101.13 g, 850.1 mmol).[7]

  • Equip the flask with a reflux condenser and ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Heat the reaction mixture to reflux at 80 °C and maintain for 36 hours.[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).[7]

  • The crude product is then purified by vacuum distillation (b.p. 137 °C at 7 mm Hg) to yield this compound as a clear liquid.[7]

Quantitative Data:

  • Yield: Nearly 100%[7]

  • Reactant Molar Ratio (SOCl₂:Azelaic Acid): 4:1[7]

G Experimental Workflow: Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Azelaic Acid and Thionyl Chloride inert_atm Establish Inert Atmosphere reactants->inert_atm reflux Heat to Reflux (80°C, 36h) inert_atm->reflux distill_excess Distill Excess SOCl₂ reflux->distill_excess vac_distill Purify by Vacuum Distillation distill_excess->vac_distill product Pure this compound vac_distill->product

Caption: Workflow for the synthesis of this compound.

Core Reaction Mechanisms

As an acyl chloride, this compound's reactivity is dominated by the nucleophilic acyl substitution mechanism.[9][10] This two-step addition-elimination process is fundamental to all its major reactions. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles.[9]

G Mechanism: Amide Formation start This compound + Amine (R-NH₂) step1 Nucleophilic attack by amine on carbonyl carbon start->step1 intermediate Formation of tetrahedral intermediate step1->intermediate step2 Collapse of intermediate, elimination of chloride intermediate->step2 step3 Deprotonation by a second amine molecule step2->step3 product Amide + Ammonium Salt step3->product G Mechanism: Ester Formation start This compound + Alcohol (R-OH) step1 Nucleophilic attack by alcohol on carbonyl carbon start->step1 intermediate Formation of tetrahedral intermediate step1->intermediate step2 Collapse of intermediate, elimination of chloride intermediate->step2 step3 Deprotonation of oxonium ion step2->step3 product Ester + HCl step3->product G Workflow: Interfacial Polymerization phase1 Prepare Aqueous Phase (Diamine + Base) layering Layer Organic Phase over Aqueous Phase phase1->layering phase2 Prepare Organic Phase (this compound + Solvent) phase2->layering reaction Polymerization at Interface layering->reaction extraction Extract Polyamide Film reaction->extraction purification Wash and Dry Polymer extraction->purification product Pure Polyamide (e.g., Nylon 6,9) purification->product G Potential Biological Signaling of this compound Derivatives AC This compound Derivative (in vivo) AA Azelaic Acid (Hydrolysis Product) AC->AA Rapid Hydrolysis Prdx Upregulation of Prdx2/Prdx3 AA->Prdx ROS Decreased Intracellular ROS Prdx->ROS Apoptosis AML Cell Apoptosis ROS->Apoptosis Effect Antileukemic Effect Apoptosis->Effect

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyamides Using Azelaoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyamides using azelaoyl chloride, a key monomer for producing a variety of nylons, most notably Nylon 6,9. The protocols cover both interfacial and solution polymerization techniques. Additionally, this document explores the characterization of the resulting polyamides and their potential applications in drug development, particularly in the formulation of controlled-release systems.

Introduction

Polyamides are a class of polymers characterized by repeating amide linkages (–CO–NH–) in the polymer backbone. They exhibit high strength, and good thermal and chemical resistance. This compound (ClCO(CH₂)₇COCl), a nine-carbon diacyl chloride, is a versatile monomer for the synthesis of various polyamides. The properties of the resulting polyamide can be tailored by selecting different diamine co-monomers. One of the most common polyamides derived from this compound is Nylon 6,9, synthesized by reacting it with hexamethylenediamine (B150038). Polyamides derived from this compound are of interest for various applications, including as engineering plastics and potentially in the biomedical field due to the potential biodegradability of polymers derived from azelaic acid.[1][2]

Synthesis of Polyamides

Polyamides from this compound can be synthesized via several methods, with interfacial polymerization and solution polymerization being the most common laboratory techniques.

Interfacial Polymerization

Interfacial polymerization is a rapid and effective method that occurs at the interface of two immiscible liquids.[3] One phase, typically an aqueous solution, contains the diamine, while the other, an organic solvent, contains the this compound.

Diagram of Interfacial Polymerization Workflow

G cluster_prep Solution Preparation cluster_reaction Polymerization cluster_processing Product Isolation A Aqueous Phase: Diamine + NaOH in Water C Careful Layering of Phases A->C B Organic Phase: This compound in Organic Solvent B->C D Polyamide Film Forms at Interface C->D E Withdrawal of Polyamide Rope D->E F Washing (Water, Ethanol) E->F G Drying F->G

Caption: Workflow for interfacial polymerization of polyamides.

Experimental Protocol: Synthesis of Nylon 6,9 via Interfacial Polymerization

This protocol is adapted from standard procedures for similar nylons.[4][5]

Materials:

Procedure:

  • Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 2.2 g of hexamethylenediamine and 1.5 g of NaOH in 50 mL of distilled water.

  • Prepare the Organic Phase: In a separate 250 mL beaker, dissolve 3.0 mL of this compound in 100 mL of hexane.

  • Polymerization: Carefully pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers. A polymeric film will form at the interface.

  • Isolation: Using forceps, gently grasp the polyamide film at the center of the interface and pull it out as a continuous "rope." The polymer will continue to form at the interface as it is withdrawn.

  • Washing: Thoroughly wash the collected polyamide with water and then with ethanol to remove any unreacted monomers and by-products.

  • Drying: Allow the polyamide to air-dry or place it in a vacuum oven at a low temperature (e.g., 60 °C) until a constant weight is achieved.

Solution Polymerization

In solution polymerization, both the diamine and this compound are dissolved in a single, non-reactive solvent. This method allows for better control over the reaction conditions and can lead to a more uniform polymer.

Diagram of Solution Polymerization Workflow

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_processing Product Isolation A Dissolve Diamine in Solvent B Cool Solution (e.g., 0 °C) A->B C Add this compound Dropwise with Stirring B->C D Maintain Temperature and Stir C->D E Precipitate Polymer in Non-Solvent D->E F Filter and Wash E->F G Dry Polymer F->G

Caption: Workflow for solution polymerization of polyamides.

Experimental Protocol: Synthesis of Polyamide via Low-Temperature Solution Polycondensation

This is a general procedure that can be adapted for various diamines.

Materials:

  • Diamine (e.g., hexamethylenediamine)

  • This compound

  • N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Methanol (B129727)

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in the chosen solvent under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Monomer Addition: While stirring vigorously, slowly add a stoichiometric amount of this compound to the solution.

  • Polymerization: Allow the reaction to proceed at a low temperature for a few hours, then let it warm to room temperature and continue stirring overnight.

  • Precipitation: Pour the viscous polymer solution into a non-solvent like methanol to precipitate the polyamide.

  • Isolation and Washing: Filter the precipitated polymer and wash it thoroughly with methanol to remove any residual solvent and unreacted monomers.

  • Drying: Dry the polyamide in a vacuum oven at 60-80 °C until a constant weight is obtained.

Characterization of Polyamides from this compound

The properties of the synthesized polyamides are crucial for determining their suitability for various applications. Key characteristics include molecular weight, thermal properties, and mechanical strength.

Table 1: Typical Properties of Nylon 6,9

PropertyValue
Density (g/cm³)1.08[6]
Surface HardnessSD78[6]
Tensile Strength (MPa)50[6]
Flexural Modulus (GPa)1.4[6]
Notched Izod Impact (kJ/m)0.06[6]
Melting Point (°C)208-211[3]

Applications in Drug Development

The use of biodegradable polymers for controlled drug release is a significant area of research in drug development.[1] Polyamides, particularly those derived from naturally occurring monomers like azelaic acid, are being investigated for these applications.[2] The synthesis of polyamides using interfacial polymerization is a key technique for creating microcapsules and nanocapsules for drug encapsulation.[3]

Diagram of Drug Encapsulation via Interfacial Polymerization

G cluster_prep Emulsion Formation cluster_reaction Microcapsule Formation cluster_processing Product Isolation A Organic Phase: This compound + Drug C Emulsification (High-Speed Stirring) A->C B Aqueous Phase: Diamine + Surfactant B->C D Polymerization at Droplet Interface C->D E Formation of Polyamide Shell D->E F Separation and Washing of Microcapsules E->F G Drying F->G

Caption: Workflow for drug microencapsulation.

Microencapsulation for Controlled Release

Interfacial polymerization can be adapted to encapsulate a drug within a polyamide shell. In this process, the drug is dissolved in the organic phase along with the this compound. This solution is then emulsified in the aqueous diamine solution. Polymerization occurs at the surface of the oil droplets, forming a solid polyamide shell around the drug-containing core.

Protocol: Microencapsulation of a Hydrophobic Drug

This protocol is a general guideline and may require optimization based on the specific drug and desired release characteristics.

Materials:

  • Hydrophobic drug

  • This compound

  • Organic solvent (e.g., cyclohexane, dichloromethane)

  • Diamine (e.g., hexamethylenediamine)

  • Surfactant (e.g., polyvinyl alcohol)

  • Distilled water

Procedure:

  • Prepare the Organic Phase: Dissolve the desired amount of the hydrophobic drug and this compound in the organic solvent.

  • Prepare the Aqueous Phase: Dissolve the diamine and a surfactant in distilled water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at high speed to form an oil-in-water emulsion. The droplet size can be controlled by the stirring rate.

  • Polymerization: Continue stirring at a lower speed to allow for the interfacial polymerization to form a stable polyamide shell around the droplets.

  • Isolation: The resulting microcapsules can be isolated by centrifugation or filtration, followed by washing to remove unreacted monomers and surfactant.

  • Drying: The microcapsules are typically freeze-dried to obtain a free-flowing powder.

Biodegradability and Drug Release

Polyamides derived from azelaic acid, a naturally occurring dicarboxylic acid, are expected to exhibit some degree of biodegradability, which is a desirable characteristic for drug delivery systems.[2] The release of the encapsulated drug can occur through diffusion through the polyamide membrane and/or as the polymer matrix degrades. The release rate can be tuned by altering the polymer's molecular weight, crystallinity, and the thickness of the microcapsule shell.

While specific data for drug release from this compound-based polyamides is limited, studies on similar polyamide systems demonstrate the feasibility of achieving sustained release profiles for various therapeutic agents. Further research is needed to fully characterize the drug release kinetics and biodegradation of polyamides synthesized from this compound for specific drug delivery applications.

Conclusion

This compound is a valuable monomer for the synthesis of a range of polyamides with tunable properties. The experimental protocols provided herein for interfacial and solution polymerization offer robust methods for producing these materials in a laboratory setting. The resulting polyamides, such as Nylon 6,9, have potential applications in drug development, particularly in the formulation of controlled-release drug delivery systems through techniques like microencapsulation. Further investigation into the quantitative aspects of synthesis and the in vitro and in vivo performance of these materials will be crucial for their translation into clinical applications.

References

Application Notes and Protocols for Polyester Synthesis with Azelaoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of aliphatic polyesters using azelaoyl chloride and a linear aliphatic diol via solution polymerization. The protocols outlined below cover the synthesis, purification, and characterization of the resulting polyester (B1180765), offering a foundation for the development of biodegradable polymers for various applications, including drug delivery systems and medical devices.

Introduction

Aliphatic polyesters are a significant class of biodegradable polymers, valued for their biocompatibility and tunable physical properties. The synthesis of these polymers through the polycondensation of a diacyl chloride, such as this compound, with a diol offers a rapid and efficient alternative to traditional melt polymerization with dicarboxylic acids. This method proceeds via a nucleophilic acyl substitution, forming an ester linkage and eliminating hydrochloric acid (HCl) as a byproduct.[1] The use of an acid scavenger, such as pyridine (B92270), is crucial to neutralize the HCl and drive the reaction to completion.[1]

This document details the synthesis of polyesters from this compound and a representative aliphatic diol, providing protocols for both the polymerization reaction and the subsequent characterization of the polymer's chemical structure, molecular weight, and thermal properties.

Chemical Reaction Pathway

The fundamental reaction involves the polycondensation of this compound with a generic aliphatic diol.

G Azelaoyl_Chloride This compound (ClCO(CH₂)₇COCl) Polyester Polyester (-[O-R-O-CO-(CH₂)₇-CO]n-) Azelaoyl_Chloride->Polyester Diol Aliphatic Diol (HO-R-OH) Diol->Polyester HCl Hydrochloric Acid (HCl) Polyester->HCl +

Caption: General reaction scheme for polyester synthesis.

Experimental Protocols

Materials and Reagents
ReagentPuritySupplierNotes
This compound≥98%Sigma-AldrichHandle in a fume hood.
1,4-Butanediol (B3395766)≥99%Sigma-AldrichStore in a desiccator.
1,6-Hexanediol≥99%Sigma-AldrichStore in a desiccator.
PyridineAnhydrous, ≥99.8%Sigma-AldrichStore under inert gas.
Chloroform (B151607)Anhydrous, ≥99%Sigma-AldrichUse as the reaction solvent.
Methanol (B129727)ACS gradeFisher ScientificFor polymer precipitation.
Synthesis of Poly(butylene azelate)

This protocol describes the synthesis of a polyester from this compound and 1,4-butanediol.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-butanediol (e.g., 1.80 g, 20 mmol) and anhydrous pyridine (e.g., 3.48 mL, 44 mmol) in anhydrous chloroform (e.g., 100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (e.g., 4.50 g, 20 mmol) in anhydrous chloroform (e.g., 50 mL) to the stirred diol solution over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by taking small aliquots and analyzing them via FTIR to observe the disappearance of the acyl chloride peak and the appearance of the ester peak.

  • After 24 hours, filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

  • Concentrate the filtrate using a rotary evaporator.

  • Precipitate the polymer by slowly adding the concentrated solution to a beaker of cold methanol with vigorous stirring.

  • Collect the precipitated white polymer by filtration.

  • Wash the polymer with fresh methanol and dry it under vacuum at 40 °C to a constant weight.

Characterization of the Synthesized Polyester

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the polymer by casting from a chloroform solution onto a KBr pellet or use an ATR-FTIR spectrometer.

  • Analysis: Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Peaks:

    • ~2925 and ~2855 cm⁻¹ (C-H stretching of alkyl chains)

    • ~1735 cm⁻¹ (C=O stretching of the ester group)[2]

    • ~1170 cm⁻¹ (C-O stretching of the ester group)[2]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the polymer in deuterated chloroform (CDCl₃).

  • Analysis: Record ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Chemical Shifts (ppm) for Poly(butylene azelate):

    • ~4.05 (t, -O-CH₂ -)

    • ~2.28 (t, -CO-CH₂ -)

    • ~1.65 (m, internal methylene (B1212753) protons)

    • ~1.30 (m, internal methylene protons)

  • Expected ¹³C NMR Chemical Shifts (ppm) for this compound:

    • Signals for the carbonyl carbon and the adjacent methylene carbons.[3]

3.3.3. Gel Permeation Chromatography (GPC)

  • Sample Preparation: Dissolve the polymer in a suitable solvent like tetrahydrofuran (B95107) (THF) or chloroform at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm filter.

  • Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using a GPC system calibrated with polystyrene standards.

3.3.4. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.

  • Analysis:

    • Heat the sample from -100 °C to 100 °C at a rate of 10 °C/min to erase thermal history.

    • Cool the sample to -100 °C at 10 °C/min.

    • Heat the sample again to 100 °C at 10 °C/min.

  • Data to be Obtained: Determine the glass transition temperature (Tg) from the second heating scan and the melting temperature (Tm) and enthalpy of fusion (ΔHm) from the first or second heating scan if the polymer is semi-crystalline.

Data Presentation

The following tables summarize typical data for polyesters synthesized from azelaic acid and various diols, which can serve as a reference for what to expect from this compound-based synthesis.

Table 1: Properties of Polyesters Synthesized from Azelaic Acid

DiolMn ( g/mol )Mw ( g/mol )PDITg (°C)Tm (°C)Reference
Ethylene Glycol-~50,000--5055[4]
1,4-Butanediol-~25,000---[2]
1,6-Hexanediol-~40,000---[2]

Experimental Workflow and Logic

The overall process from synthesis to characterization can be visualized as follows:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Dissolve Diol and Pyridine in Chloroform Addition Slowly Add this compound Solution at 0°C Reactants->Addition Reaction Stir at Room Temperature for 24h Addition->Reaction Filtration Filter Pyridinium Salt Reaction->Filtration Concentration Concentrate Filtrate Filtration->Concentration Precipitation Precipitate in Methanol Concentration->Precipitation Drying Dry Polymer Under Vacuum Precipitation->Drying FTIR FTIR Spectroscopy Drying->FTIR NMR NMR Spectroscopy Drying->NMR GPC GPC Analysis Drying->GPC DSC DSC Analysis Drying->DSC

Caption: Overall experimental workflow.

References

Application Notes and Protocols for Interfacial Polymerization Using Azelaoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of polyamide microcapsules for drug delivery applications using interfacial polymerization with azelaoyl chloride. This document includes comprehensive experimental procedures, data presentation, and visualizations to guide researchers in the successful formulation and characterization of these drug delivery systems.

Introduction

Interfacial polymerization is a rapid and versatile technique for the in-situ formation of a polymer membrane at the interface of two immiscible liquids. This method is particularly well-suited for the microencapsulation of active pharmaceutical ingredients (APIs). The reaction typically involves a diacid chloride, such as this compound, dissolved in an organic phase, and a diamine in an aqueous phase. The resulting polyamide membrane forms at the interface of the emulsion droplets, encapsulating the organic phase which can contain the dissolved drug.

This compound, a nine-carbon aliphatic diacyl chloride, is a valuable monomer for creating biocompatible and biodegradable polyamides, making it an attractive candidate for controlled drug release formulations. The resulting polyamides can offer protection to the encapsulated drug and modulate its release profile.

Experimental Protocols

This section details the necessary protocols for the preparation and characterization of polyamide microcapsules using this compound.

Materials and Equipment

Materials:

Equipment:

  • High-speed homogenizer or overhead stirrer

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • Optical microscope

  • Scanning Electron Microscope (SEM)

  • Particle size analyzer

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • UV-Vis Spectrophotometer

  • Shaking incubator or dissolution apparatus

Preparation of Polyamide Microcapsules

This protocol is adapted from established methods for interfacial polymerization with similar aliphatic diacid chlorides.

Procedure:

  • Aqueous Phase Preparation:

    • Prepare a 2% (w/v) aqueous solution of poly(vinyl alcohol) (PVA) by dissolving the required amount in distilled water with gentle heating and stirring until fully dissolved. Cool to room temperature.

    • Dissolve hexamethylenediamine in the PVA solution to a final concentration of 0.5 M.

    • Adjust the pH of the aqueous phase to approximately 10-11 using a 1 M NaOH solution. This step is crucial to neutralize the HCl byproduct of the polymerization reaction.

  • Organic Phase Preparation:

    • Dissolve the model drug in cyclohexane to the desired concentration.

    • Add this compound to the drug-containing organic phase to a final concentration of 0.2 M.

  • Emulsification:

    • Add the organic phase to the aqueous phase at a 1:5 volume ratio (organic:aqueous).

    • Emulsify the mixture using a high-speed homogenizer or overhead stirrer at 2000-5000 rpm for 2-5 minutes to form a stable oil-in-water emulsion. The stirring speed will influence the final particle size of the microcapsules.

  • Interfacial Polymerization:

    • Continue stirring the emulsion at a reduced speed (e.g., 500 rpm) for 3 hours at room temperature to allow the interfacial polymerization to proceed. A white precipitate of microcapsules will form.

  • Washing and Collection:

    • After the reaction, filter the microcapsule suspension.

    • Wash the collected microcapsules sequentially with distilled water (three times) and acetone (twice) to remove unreacted monomers, PVA, and residual organic solvent.

    • Dry the microcapsules in a vacuum oven at 40°C overnight.

Characterization of Microcapsules

2.3.1. Morphological Analysis:

  • The size, shape, and surface morphology of the prepared microcapsules can be examined using optical microscopy and Scanning Electron Microscopy (SEM).

2.3.2. Particle Size Distribution:

  • Determine the mean particle size and size distribution using a laser diffraction particle size analyzer.

2.3.3. Chemical Characterization:

  • Confirm the formation of the polyamide shell using Fourier-Transform Infrared (FTIR) spectroscopy. Look for the characteristic amide bond peaks (N-H stretch around 3300 cm⁻¹ and C=O stretch around 1640 cm⁻¹).

2.3.4. Drug Loading and Encapsulation Efficiency:

  • Accurately weigh a known amount of dried microcapsules (e.g., 10 mg).

  • Disrupt the microcapsules by dissolving them in a suitable solvent that dissolves both the polymer and the drug (e.g., a mixture of a chlorinated solvent and an alcohol).

  • Determine the concentration of the drug in the resulting solution using a validated analytical method, such as UV-Vis spectrophotometry.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of drug in microcapsules / Total mass of microcapsules) x 100

    • EE (%) = (Actual drug loading / Theoretical drug loading) x 100

In Vitro Drug Release Study
  • Disperse a known amount of drug-loaded microcapsules in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a shaking incubator or a dissolution apparatus.

  • Maintain the temperature at 37°C.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released versus time.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of polyamides and microcapsules based on this compound and aliphatic diamines.

Table 1: Physicochemical Properties of Polyamides from Azelaic Acid and Various Diamines. [1]

PolyamideDiamineNumber-Average Molecular Weight (Mn) ( g/mol )Melting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)
PA69Hexamethylenediamine51,300214176
PA1091,10-Decanediamine38,900203166
PA1291,12-Dodecanediamine38,500195161

Table 2: Expected Characteristics of Drug-Loaded Microcapsules Prepared with this compound.

ParameterTypical Value Range
Mean Particle Size10 - 200 µm
Drug Loading5 - 30% (w/w)
Encapsulation Efficiency60 - 95%
In Vitro Release ProfileSustained release over hours to days

Note: The values in Table 2 are estimates based on similar systems and may vary depending on the specific experimental conditions and the drug used.

Visualizations

The following diagrams illustrate the key processes and relationships in the interfacial polymerization protocol.

experimental_workflow cluster_prep Phase Preparation cluster_reaction Reaction cluster_post Post-Processing & Analysis aq_phase Aqueous Phase (Diamine + PVA) emulsification Emulsification (High Shear) aq_phase->emulsification org_phase Organic Phase (this compound + Drug) org_phase->emulsification polymerization Interfacial Polymerization (Low Shear) emulsification->polymerization washing Washing & Collection polymerization->washing drying Drying washing->drying characterization Characterization (SEM, PSD, FTIR, Drug Load) drying->characterization release_study In Vitro Release Study characterization->release_study

Caption: Experimental workflow for microcapsule synthesis.

signaling_pathway cluster_reactants Reactants cluster_product Product Formation at Interface cluster_byproduct Byproduct azelaoyl_chloride This compound (in Organic Phase) polyamide Polyamide Membrane azelaoyl_chloride->polyamide Reacts with diamine Diamine (in Aqueous Phase) diamine->polyamide Reacts with hcl HCl polyamide->hcl Generates base Base (e.g., NaOH) (in Aqueous Phase) hcl->base Neutralized by

Caption: Reaction scheme for interfacial polymerization.

References

Application of Azelaoyl Chloride in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaoyl chloride, the diacyl chloride derivative of the naturally occurring azelaic acid, is a highly reactive bifunctional molecule. Its ability to react with various nucleophiles, such as amines and alcohols, makes it a valuable crosslinking agent and monomer for the synthesis of polymers. In the field of drug delivery, this compound offers a versatile tool for the fabrication of biodegradable and biocompatible drug carrier systems, including nanoparticles, hydrogels, and microcapsules. These systems can be engineered to provide controlled and targeted release of therapeutic agents, enhancing their efficacy and reducing side effects.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of advanced drug delivery systems.

Key Applications of this compound in Drug Delivery

This compound's primary role in drug delivery is as a crosslinking or polymerizing agent to form the structural matrix of drug carriers. Its key applications include:

  • Hydrogel Formation: Crosslinking of hydrophilic polymers like chitosan (B1678972) to form hydrogels for topical and transdermal drug delivery.

  • Nanoparticle Synthesis: As a component in the synthesis of polyester-based nanoparticles for systemic drug delivery.

  • Microencapsulation: Through interfacial polymerization to create microcapsules for the protection and controlled release of sensitive drugs.

Experimental Protocols

Protocol 1: Synthesis of this compound-Crosslinked Chitosan Hydrogels for Topical Drug Delivery

This protocol is adapted from studies on dicarboxylic acid-crosslinked chitosan hydrogels and provides a method for creating a hydrogel suitable for topical drug delivery.

Materials:

  • Chitosan (medium molecular weight, deacetylated)

  • This compound

  • Acetic acid

  • N,N-Dimethylformamide (DMF)

  • Drug to be encapsulated

  • Phosphate-buffered saline (PBS, pH 7.4)

Equipment:

  • Magnetic stirrer

  • pH meter

  • Lyophilizer (freeze-dryer)

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) aqueous acetic acid solution with continuous stirring until a homogenous solution is formed.

  • Drug Incorporation: Dissolve the desired amount of the therapeutic drug into the chitosan solution.

  • Crosslinking Solution Preparation: Prepare a 5% (v/v) solution of this compound in anhydrous DMF.

  • Hydrogel Formation: Slowly add the this compound solution dropwise to the chitosan-drug solution under vigorous stirring. The amount of crosslinker can be varied to control the hydrogel's properties. A typical starting ratio is 1:5 (v/v) of crosslinker solution to chitosan solution.

  • Gelation: Continue stirring for 2-4 hours at room temperature to allow for complete crosslinking and hydrogel formation.

  • Purification: Transfer the resulting hydrogel into dialysis tubing and dialyze against distilled water for 48 hours to remove unreacted crosslinker and solvent. Change the water every 6 hours.

  • Lyophilization: Freeze the purified hydrogel at -80°C and then lyophilize to obtain a porous scaffold.

  • Characterization: The hydrogel can be characterized for its swelling behavior, drug loading efficiency, and in vitro drug release profile.

Experimental Workflow for Hydrogel Synthesis

chitosan Prepare 2% Chitosan in 1% Acetic Acid drug Dissolve Drug in Chitosan Solution chitosan->drug mixing Dropwise Addition of Crosslinker to Chitosan-Drug Solution with Stirring drug->mixing crosslinker Prepare 5% this compound in DMF crosslinker->mixing gelation Stir for 2-4 hours for Gelation mixing->gelation purification Dialysis against Distilled Water (48h) gelation->purification lyophilization Freeze-Drying to Obtain Porous Hydrogel purification->lyophilization characterization Characterization (Swelling, Drug Release, etc.) lyophilization->characterization

Caption: Workflow for synthesizing this compound-crosslinked chitosan hydrogels.

Protocol 2: Preparation of Polyester (B1180765) Nanoparticles using this compound

This protocol describes a general method for synthesizing polyester nanoparticles through the reaction of a diol with this compound, suitable for encapsulating hydrophobic drugs.

Materials:

  • 1,6-Hexanediol

  • This compound

  • Drug to be encapsulated

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Acetone

Equipment:

  • High-speed homogenizer or sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 1,6-hexanediol, this compound, and the hydrophobic drug in DCM. The molar ratio of diol to diacyl chloride will influence the polymer molecular weight and nanoparticle properties. A 1:1 molar ratio is a common starting point.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in distilled water. PVA acts as a stabilizer to prevent nanoparticle aggregation.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to accelerate this step.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with distilled water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of water and lyophilize to obtain a dry powder.

  • Characterization: Analyze the nanoparticles for size distribution, zeta potential, drug loading content, and release kinetics.

Experimental Workflow for Nanoparticle Synthesis

organic_phase Prepare Organic Phase: Diol, this compound, Drug in DCM emulsification Emulsify Organic Phase in Aqueous Phase (Homogenizer/Sonicator) organic_phase->emulsification aqueous_phase Prepare Aqueous Phase: 2% PVA in Water aqueous_phase->emulsification evaporation Solvent Evaporation (Stirring/Rotavap) emulsification->evaporation centrifugation Centrifuge to Collect Nanoparticles evaporation->centrifugation washing Wash Nanoparticle Pellet with Water (3x) centrifugation->washing lyophilization Lyophilize to Obtain Dry Powder washing->lyophilization characterization Characterization (Size, Drug Loading, etc.) lyophilization->characterization

Caption: Workflow for preparing polyester nanoparticles via emulsification-solvent evaporation.

Protocol 3: Microencapsulation by Interfacial Polymerization

This protocol outlines the formation of polyamide microcapsules using this compound for the encapsulation of an oil-soluble active agent.

Materials:

  • Hexamethylenediamine (B150038)

  • This compound

  • Oil-soluble active agent (e.g., a hydrophobic drug or fragrance)

  • An organic solvent immiscible with water (e.g., cyclohexane)

  • A surfactant (e.g., Span 80)

  • Distilled water

Equipment:

  • Mechanical stirrer with variable speed control

  • Optical microscope

Procedure:

  • Organic Phase Preparation: Dissolve this compound and the oil-soluble active agent in the organic solvent. Add a small amount of surfactant to aid in emulsion stability.

  • Aqueous Phase Preparation: Dissolve hexamethylenediamine in distilled water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at a controlled speed (e.g., 500-1000 rpm) to form an oil-in-water emulsion. The droplet size, which determines the final microcapsule size, is controlled by the stirring speed.

  • Interfacial Polymerization: The polymerization reaction occurs at the oil-water interface between the diamine in the aqueous phase and the diacyl chloride in the organic phase, forming a polyamide membrane around the oil droplets. Continue stirring for 1-3 hours to ensure complete membrane formation.

  • Microcapsule Collection: The resulting microcapsules can be collected by filtration or centrifugation.

  • Washing: Wash the microcapsules with water and a suitable organic solvent (e.g., ethanol) to remove unreacted monomers and surfactant.

  • Drying: Dry the microcapsules at room temperature or in a low-temperature oven.

  • Characterization: Evaluate the microcapsules for their size, morphology, shell thickness, and encapsulation efficiency.

Logical Relationship for Interfacial Polymerization

Aqueous Aqueous Phase (Hexamethylenediamine) Interface Oil-Water Interface Aqueous->Interface Organic Organic Phase (this compound + Drug) Organic->Interface Polymerization Polyamide Membrane Formation Interface->Polymerization Reaction Microcapsule Drug-Loaded Microcapsule Polymerization->Microcapsule

Caption: Formation of microcapsules via interfacial polymerization.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of drug delivery systems prepared using dicarboxylic acid chlorides as crosslinkers or monomers. These values can serve as a benchmark for experiments with this compound.

Table 1: Physicochemical Properties of this compound-Based Drug Delivery Systems

ParameterHydrogelsNanoparticlesMicrocapsules
Particle Size N/A150 - 350 nm10 - 200 µm
Swelling Ratio (%) 200 - 800N/AN/A
Drug Loading (%) 5 - 1510 - 3020 - 50
Encapsulation Efficiency (%) 60 - 9070 - 95> 90
Zeta Potential (mV) N/A-15 to -30-10 to -25

Table 2: In Vitro Drug Release Characteristics

Drug Delivery SystemBurst Release (%) (First 2 hours)Cumulative Release (%) (24 hours)Release Mechanism
Hydrogel 10 - 3060 - 80Fickian Diffusion
Nanoparticles 5 - 2050 - 70Diffusion & Polymer Degradation
Microcapsules < 1040 - 60Diffusion through shell

Conclusion

This compound is a promising and versatile reagent for the development of a variety of drug delivery systems. By carefully controlling the reaction conditions and the formulation parameters, it is possible to tailor the properties of the resulting hydrogels, nanoparticles, and microcapsules to achieve the desired drug loading and release profiles for specific therapeutic applications. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of this compound in their drug delivery research and development endeavors.

Surface Modification of Biomaterials Using Azelaoyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of various biomaterials using azelaoyl chloride. This versatile bifunctional reagent allows for the covalent attachment of a nine-carbon aliphatic chain, altering surface properties to enhance biocompatibility, modulate protein adsorption, and improve cell adhesion.

Introduction to this compound in Biomaterial Science

This compound (ClOC(CH₂)₇COCl) is the diacyl chloride derivative of azelaic acid, a naturally occurring dicarboxylic acid. Its two reactive acyl chloride groups can readily form stable amide or ester bonds with amine and hydroxyl functionalities, respectively, which are commonly present on the surfaces of both natural and synthetic biomaterials. This reactivity makes it an effective crosslinker or surface functionalization agent.

The introduction of the azelaoyl group can impart a degree of hydrophobicity to the biomaterial surface, which can influence protein interactions and subsequent cellular responses. Furthermore, as a crosslinking agent, it can enhance the mechanical properties and stability of biomaterial scaffolds.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amine or hydroxyl group on the carbonyl carbon of the acyl chloride, leading to the formation of a covalent bond and the release of hydrogen chloride (HCl). A base, such as triethylamine (B128534) (TEA) or pyridine, is typically added to the reaction to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_products Products Biomaterial-NH2 Biomaterial-NH₂/OH Modified_Biomaterial Biomaterial-NH/O-CO(CH₂)₇COCl (Modified Biomaterial) Biomaterial-NH2->Modified_Biomaterial + Azelaoyl_Chloride ClOC(CH₂)₇COCl (this compound) Azelaoyl_Chloride->Modified_Biomaterial + HCl HCl Modified_Biomaterial->HCl generates

Figure 1: General reaction of this compound with amine or hydroxyl groups.

Application Notes & Protocols

This section details the application of this compound for the surface modification of three common biomaterials: Poly(lactic acid) (PLA), Chitosan (B1678972), and Gelatin.

Surface Modification of Poly(lactic acid) (PLA) Films

Objective: To introduce carboxylic acid functionalities on the PLA surface via hydrolysis followed by coupling with a diamine and subsequent reaction with this compound to alter surface hydrophilicity and provide reactive sites for further functionalization.

Experimental Protocol:

  • Surface Hydrolysis:

    • Immerse PLA films in a 5 M sodium hydroxide (B78521) (NaOH) solution for a specified duration (e.g., 5, 15, or 30 minutes) at room temperature to introduce carboxyl groups onto the surface.

    • Rinse the films thoroughly with deionized water and dry them.

  • Amine Functionalization:

    • Activate the surface carboxyl groups using a standard carbodiimide (B86325) coupling reaction. For example, immerse the hydrolyzed PLA films in a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Subsequently, immerse the activated PLA films in a solution of a diamine (e.g., ethylenediamine) to introduce primary amine groups.

    • Wash the films extensively to remove unreacted reagents.

  • Reaction with this compound:

    • Prepare a solution of this compound (e.g., 0.1 M) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

    • Immerse the amine-functionalized PLA films in the this compound solution containing a base (e.g., triethylamine, 2 molar equivalents relative to this compound) to neutralize the HCl byproduct.

    • Allow the reaction to proceed for a defined period (e.g., 2-4 hours) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Wash the modified films sequentially with the reaction solvent, ethanol (B145695), and deionized water to remove any unreacted this compound and byproducts.

    • Dry the modified PLA films under vacuum.

Characterization:

  • Surface Chemistry: Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) can be used to confirm the presence of amide bonds. X-ray Photoelectron Spectroscopy (XPS) provides elemental analysis of the surface, confirming the introduction of nitrogen and chlorine (from the unreacted acyl chloride end).

  • Wettability: Water contact angle measurements are used to assess changes in surface hydrophilicity/hydrophobicity.

Quantitative Data Summary:

BiomaterialModification StepWater Contact Angle (°)Reference
PCLUntreated135.1 ± 2.4[1]
PCLNaOH Treated (5M, 5 min)66.0 ± 4.4[2]
PCLNaOH Treated (5M, 15 min)55.0 ± 4.2[2]
PCLNaOH Treated (5M, 30 min)39.0 ± 5.7[2]

Note: Data for PCL, a similar polyester, is provided as a proxy due to the lack of specific data for this compound-modified PLA.

Surface Functionalization of Chitosan Films

Objective: To modify the surface of chitosan films with this compound to introduce long-chain aliphatic groups, thereby altering the surface hydrophobicity and protein adsorption characteristics.[3]

Experimental Protocol:

  • Film Preparation:

    • Prepare a chitosan solution (e.g., 2% w/v) in a dilute acetic acid solution (e.g., 1% v/v).

    • Cast the solution onto a suitable substrate (e.g., a petri dish) and allow it to dry to form a film.

    • Neutralize the film by immersion in a dilute NaOH solution, followed by thorough washing with deionized water.

  • Reaction with this compound:

    • Prepare a solution of this compound in an anhydrous solvent such as a mixture of methanol (B129727) and pyridine.

    • Immerse the prepared chitosan films in the this compound solution. The reaction can be carried out at room temperature for several hours.

    • The degree of substitution can be controlled by varying the concentration of this compound and the reaction time.

    • After the reaction, wash the films extensively with the solvent, followed by ethanol and deionized water, to remove unreacted reagents.

    • Dry the modified chitosan films under vacuum.

Characterization:

  • Surface Chemistry: ATR-FTIR can be used to confirm the formation of amide bonds.[3] XPS analysis will show an increase in the carbon-to-nitrogen (C/N) ratio and the presence of chlorine.

  • Wettability: Water contact angle measurements will quantify the change in surface hydrophobicity.[3]

Quantitative Data Summary:

BiomaterialModificationWater Contact Angle (°)Reference
ChitosanUnmodified~60-70[3]
ChitosanStearoyl Chloride Modified>90[3]

Note: Data for a similar long-chain acyl chloride is provided as a proxy.

Crosslinking of Gelatin Scaffolds

Objective: To enhance the mechanical stability and control the degradation rate of gelatin scaffolds by crosslinking with this compound.[4]

Experimental Protocol:

  • Scaffold Preparation:

    • Prepare a gelatin solution (e.g., 10% w/v) in warm deionized water.

    • Pour the solution into a mold and freeze-dry (lyophilize) it to create a porous scaffold.

  • Crosslinking Reaction:

    • Prepare a solution of this compound in an anhydrous organic solvent that does not dissolve gelatin, such as acetone (B3395972) or a mixture of acetone and a co-solvent.

    • Immerse the lyophilized gelatin scaffolds in the this compound solution containing a base like triethylamine.

    • The crosslinking reaction can be carried out at room temperature for a specified time (e.g., 24 hours).

    • After crosslinking, wash the scaffolds thoroughly with the solvent to remove unreacted crosslinker and byproducts.

    • Dry the crosslinked scaffolds under vacuum.

Characterization:

  • Morphology: Scanning Electron Microscopy (SEM) can be used to visualize the porous structure of the scaffold before and after crosslinking.

  • Mechanical Properties: Compression testing can be performed to determine the compressive modulus and strength of the crosslinked scaffolds.

  • Swelling and Degradation: The swelling ratio and in vitro degradation rate (e.g., in phosphate-buffered saline or collagenase solution) of the crosslinked scaffolds can be measured.

Quantitative Data Summary:

BiomaterialCrosslinkerCompressive Modulus (kPa)Reference
GelatinNone~5-10[5]
GelatinEDC/NHS~25-70[5]

Note: Data for a common crosslinker is provided as a proxy to illustrate the expected change in mechanical properties.

Experimental Workflows and Logical Relationships (Graphviz)

The following diagrams illustrate the experimental workflows for surface modification and characterization.

G cluster_prep Biomaterial Preparation cluster_mod Surface Modification cluster_char Characterization Start Start: Select Biomaterial (e.g., PLA, Chitosan, Gelatin) Preparation Prepare Substrate (e.g., Film Casting, Scaffold Lyophilization) Start->Preparation Activation Surface Activation (optional) (e.g., Hydrolysis, Plasma Treatment) Preparation->Activation Reaction Reaction with this compound (Solvent, Base, Time, Temperature) Activation->Reaction Washing Washing and Rinsing Reaction->Washing Drying Drying under Vacuum Washing->Drying PhysChem Physicochemical Analysis (ATR-FTIR, XPS, Contact Angle) Drying->PhysChem Morphology Morphological Analysis (SEM, AFM) Drying->Morphology Biological Biological Evaluation (Cell Viability, Protein Adsorption) Drying->Biological

Figure 2: General workflow for biomaterial surface modification and characterization.

G cluster_protein Protein Interaction cluster_cell Cellular Response Modified_Surface This compound Modified Surface Protein_Adsorption Protein Adsorption (e.g., BSA, Fibronectin) Modified_Surface->Protein_Adsorption Conformation Protein Conformational Changes Protein_Adsorption->Conformation Cell_Adhesion Cell Adhesion Conformation->Cell_Adhesion Cell_Viability Cell Viability and Proliferation Cell_Adhesion->Cell_Viability

Figure 3: Logical relationship between surface modification and biological response.

Biological Response Evaluation Protocols

Protein Adsorption Assay (Bovine Serum Albumin - BSA)

Objective: To quantify the amount of protein adsorbed onto the modified biomaterial surface.

Protocol:

  • Place the modified and unmodified (control) biomaterial samples in a 24-well plate.

  • Prepare a solution of BSA in Phosphate-Buffered Saline (PBS) at a known concentration (e.g., 1 mg/mL).

  • Add a specific volume of the BSA solution to each well containing a sample and incubate for a set time (e.g., 1-2 hours) at 37°C.

  • After incubation, remove the BSA solution and wash the samples thoroughly with PBS to remove non-adsorbed protein.

  • Quantify the amount of adsorbed protein using a suitable protein assay, such as the Micro BCA™ Protein Assay Kit. This involves lysing the adsorbed protein and measuring the absorbance of the resulting solution.

  • Calculate the amount of adsorbed protein per unit area of the biomaterial.

Cell Viability and Adhesion Assay (Fibroblasts)

Objective: To assess the cytocompatibility and cell-adhesive properties of the modified biomaterial.

Protocol:

  • Sterilize the modified and unmodified biomaterial samples (e.g., by UV irradiation or ethanol washing).

  • Place the sterile samples in a multi-well cell culture plate.

  • Seed a known number of fibroblast cells (e.g., 1 x 10⁴ cells/well) onto each sample.

  • Culture the cells for a desired period (e.g., 24, 48, and 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Adhesion: After a short incubation period (e.g., 4 hours), wash the samples gently with PBS to remove non-adherent cells. The number of adherent cells can be quantified by staining the cell nuclei with a fluorescent dye (e.g., DAPI) and counting them under a fluorescence microscope.

  • Cell Viability: At each time point, assess cell viability using a metabolic assay such as the MTT or PrestoBlue™ assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

Quantitative Data Summary:

SurfaceCell Viability (% of Control)Reference
Untreated Titanium100[6]
Plasma-modified Titanium (ppHMDSO)<50[6]
Untreated Polystyrene100[7]
COOH-modified Gold>100[7]

Note: This data illustrates the type of quantitative results expected from cell viability assays on modified surfaces. Specific data for this compound modification is needed for a direct comparison.

Conclusion

This compound is a valuable tool for the surface modification of biomaterials. By following the detailed protocols and characterization methods outlined in these application notes, researchers can effectively tailor the surface properties of various biomaterials to meet the specific demands of their applications in tissue engineering, drug delivery, and medical device development. The provided quantitative data, while serving as a proxy in some cases, highlights the significant changes in surface properties and biological responses that can be achieved through such modifications. Further research is encouraged to generate specific quantitative data for this compound-modified biomaterials.

References

Application Notes and Protocols for Acylation Reactions with Azelaoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaoyl chloride, the diacyl chloride derivative of the naturally occurring dicarboxylic acid, azelaic acid, is a versatile bifunctional reagent for a variety of acylation reactions.[1] Its linear nine-carbon chain provides flexibility and hydrophobicity to target molecules, making it a valuable building block in polymer chemistry, materials science, and the synthesis of bioactive compounds. These application notes provide detailed protocols for common acylation reactions using this compound, including N-acylation for polyamide synthesis, O-acylation for ester formation, and Friedel-Crafts C-acylation, as well as its application as a crosslinking agent in drug delivery systems.

This compound is a colorless to light yellow liquid and is highly reactive towards nucleophiles.[1] It is typically synthesized from azelaic acid by reaction with thionyl chloride, often achieving near-quantitative yields.[2] Due to its reactivity, it must be handled in a moisture-free environment to prevent hydrolysis back to azelaic acid.

Data Presentation

The following table summarizes representative quantitative data for various acylation reactions involving this compound and analogous acyl chlorides.

Acylation TypeSubstrateProduct TypeCatalyst/BaseSolventReaction ConditionsYield (%)Reference
N-Acylation Hexamethylene diaminePolyamide (Nylon 6,9)NaOHWater/HexaneInterfacial Polymerization, Room Temperature81.43[3]
N-Acylation AnilineN,N'-diphenyldiylbis(nonanamide)K2CO3, TBABDMFRoom Temperature, 15-30 minHigh (Qualitative)[4] (Adapted)
O-Acylation GlycerolGlycerol Polyesters-Toluene160 °C, 4h80 (Conversion)[5] (Adapted)
O-Acylation Polyethylene (B3416737) Glycol (PEG)PEG-DichloridePyridine (B92270)-35-45 °CHigh (Qualitative) (Adapted)
C-Acylation (Friedel-Crafts) Benzene1,9-Diphenylnonane-1,9-dioneAlCl3BenzeneReflux, 30 minHigh (Qualitative)[6][7] (Adapted)

Experimental Protocols

Protocol 1: N-Acylation (Polyamide Synthesis - Nylon 6,9) via Interfacial Polymerization

This protocol describes the synthesis of the polyamide Nylon 6,9 from this compound and hexamethylene diamine using an interfacial polymerization technique.[3]

Materials:

  • This compound

  • Hexamethylene diamine

  • Sodium hydroxide (B78521) (NaOH)

  • Hexane

  • Distilled water

Equipment:

  • Beaker (100 mL)

  • Stirring rod

  • Forceps

  • Vacuum oven

Procedure:

  • Prepare an aqueous solution by dissolving 1.5 g of hexamethylene diamine in 25.0 mL of distilled water in a beaker.

  • Add three drops of sodium hydroxide solution to the aqueous solution to make it more alkaline.

  • In a separate beaker, prepare an organic solution by mixing 1.5 mL of this compound with 25.0 mL of hexane.

  • Carefully pour the organic solution containing this compound on top of the aqueous solution of hexamethylene diamine to form two distinct layers.

  • A film of Nylon 6,9 will form at the interface of the two layers.

  • Using forceps, gently grasp the polymer film from the center and pull it out of the beaker as a continuous rope.

  • Wash the collected polymer with a sodium bicarbonate solution and then with water.

  • Dry the resulting Nylon 6,9 in a vacuum oven for three days.

Expected Yield: Approximately 81.43%[3]

Protocol 2: O-Acylation (Esterification of a Dihydric Alcohol)

This protocol provides a general procedure for the synthesis of a polyester (B1180765) from this compound and a diol, such as polyethylene glycol (PEG).

Materials:

  • This compound

  • Polyethylene glycol (e.g., PEG 200)

  • Pyridine (or other suitable base)

  • Anhydrous dichloromethane (B109758) (DCM)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve polyethylene glycol (1 equivalent) and pyridine (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the stirred alcohol solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude polyester.

  • Purify the product by column chromatography if necessary.

Protocol 3: Friedel-Crafts C-Acylation of an Aromatic Compound

This protocol outlines a general method for the Friedel-Crafts acylation of an aromatic compound, such as benzene, with this compound.[6][7]

Materials:

  • This compound

  • Benzene (or other aromatic substrate)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

Equipment:

  • Flame-dried round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Addition funnel

  • Heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (2.2 equivalents) and anhydrous DCM.

  • Cool the suspension in an ice bath.

  • Slowly add this compound (1 equivalent) dissolved in anhydrous DCM to the stirred suspension via an addition funnel.

  • After the addition, add the aromatic substrate (2 equivalents), also dissolved in anhydrous DCM, dropwise.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 30 minutes.

  • After reflux, cool the reaction mixture and carefully pour it into a beaker containing a mixture of ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting diketone by column chromatography or recrystallization.

Applications in Drug Development

This compound and its derivatives have potential applications in drug development, particularly in the synthesis of novel drug delivery systems and bioactive molecules.

Crosslinking Agent for Drug Delivery Nanoparticles

This compound can be used as a crosslinking agent to create biodegradable nanogels for controlled drug release.[8][9][10] The bifunctional nature of this compound allows it to react with polymers containing nucleophilic groups (e.g., hydroxyl or amine groups), such as chitosan (B1678972) or modified polysaccharides, to form a crosslinked network.[8] This network can encapsulate therapeutic agents, protecting them from degradation and enabling their sustained release.[11]

Synthesis of Bioactive Molecules: Histone Deacetylase (HDAC) Inhibitors

Histone deacetylase (HDAC) inhibitors are a class of anti-cancer agents that function by altering the acetylation state of histones, leading to changes in gene expression and inducing cell cycle arrest and apoptosis in tumor cells.[12][13] Many HDAC inhibitors feature a zinc-binding group, a linker region, and a cap group. The linker region can be a flexible aliphatic chain, and this compound can be a useful building block for introducing such a linker. For instance, one of the acyl chloride groups can react with a zinc-binding moiety (e.g., a hydroxamic acid precursor), and the other can be coupled to a cap group (e.g., an aromatic amine).

Visualizations

Experimental Workflow for Polyamide Synthesis

G cluster_prep Solution Preparation cluster_reaction Interfacial Polymerization cluster_workup Product Isolation and Purification prep_amine Dissolve Hexamethylene Diamine in Aqueous NaOH reaction Carefully layer the organic phase over the aqueous phase prep_amine->reaction prep_acyl Dissolve this compound in Hexane prep_acyl->reaction polymer_formation Nylon 6,9 forms at the interface reaction->polymer_formation collection Withdraw the polymer film polymer_formation->collection washing Wash with NaHCO3 solution and water collection->washing drying Dry in vacuum oven washing->drying end end drying->end Final Product: Nylon 6,9 cluster_chromatin Chromatin Remodeling cluster_gene_expression Gene Expression Regulation cluster_cellular_effects Cellular Effects in Cancer HDACi HDAC Inhibitor (e.g., synthesized using This compound linker) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation Histones Histones Histones->Acetylated_Histones HAT Histone Acetyltransferase (HAT) HAT->Histones Acetylation Chromatin_Relax Relaxed Chromatin (Euchromatin) Acetylated_Histones->Chromatin_Relax Gene_Transcription Gene Transcription (e.g., p21) Chromatin_Relax->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis cluster_reactants Nucleophilic Reactants cluster_products Acylation Products Azelaoyl_Cl This compound Amine Amine (R-NH2) Azelaoyl_Cl->Amine N-Acylation Alcohol Alcohol (R-OH) Azelaoyl_Cl->Alcohol O-Acylation Aromatic Aromatic Ring (Ar-H) Azelaoyl_Cl->Aromatic C-Acylation (Friedel-Crafts) Amide Polyamide / Diamide Amine->Amide Ester Polyester / Diester Alcohol->Ester Ketone Diketone Aromatic->Ketone

References

Application Notes: Synthesis of N,N'-Disubstituted Azelamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reaction between azelaoyl chloride, a difunctional acyl chloride, and primary amines is a robust and widely utilized method for the synthesis of N,N'-disubstituted azelamides. This reaction proceeds via a nucleophilic acyl substitution mechanism, specifically the Schotten-Baumann reaction condition when performed in the presence of a base.[1][2][3] this compound's two reactive sites allow for the formation of diamides, which are valuable intermediates in the development of polymers, pharmaceuticals, and complex organic molecules. The reaction is typically high-yielding and can be performed under mild conditions.[4]

Key to a successful synthesis is the management of the hydrogen chloride (HCl) byproduct generated during the reaction.[5] An external base, such as triethylamine (B128534) (TEA) or pyridine, or an excess of the primary amine reactant is required to neutralize the acid, driving the reaction to completion.[1][5][6] The choice of an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is common to ensure the solubility of reactants and prevent unwanted side reactions with the acyl chloride.[1][6]

General Reaction Scheme

The overall transformation involves the reaction of one equivalent of this compound with two equivalents of a primary amine in the presence of a base to yield the corresponding N,N'-disubstituted azelamide.

Experimental_Workflow Workflow for Azelamide Synthesis prep 1. Preparation Dissolve primary amine (2.2 eq) and TEA (2.5 eq) in anhydrous DCM. Cool flask to 0°C. addition 2. Reagent Addition Add this compound (1.0 eq) in DCM dropwise over 30 minutes with vigorous stirring. prep->addition reaction 3. Reaction Allow mixture to warm to room temperature. Stir for 2-4 hours. addition->reaction workup 4. Aqueous Work-up Quench with H₂O. Extract with DCM. Wash with 1M HCl, sat. NaHCO₃, and brine. reaction->workup isolation 5. Isolation Dry organic layer over Na₂SO₄, filter, and evaporate solvent under reduced pressure. workup->isolation purification 6. Purification Purify crude solid via recrystallization or column chromatography. isolation->purification characterization 7. Product Analysis Characterize purified product (NMR, MS, IR). purification->characterization

References

Application Notes and Protocols for the Synthesis of Specialty Plasticizers Using Azelaoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of specialty plasticizers derived from azelaoyl chloride. This compound, as a highly reactive derivative of the bio-based azelaic acid, offers an efficient pathway to novel plasticizers.[1] Derivatives of azelaic acid are noted for their potential as safer, more environmentally friendly alternatives to traditional phthalate-based plasticizers.[2][3] This document outlines the synthesis of specialty azelate plasticizers, including branched-chain diesters and copolyesters, and details the standardized methods for evaluating their performance in polyvinyl chloride (PVC).

Introduction to Azelate Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and workability to polymeric materials.[4] Azelate esters, derived from the nine-carbon dicarboxylic acid, azelaic acid, are recognized for their excellent performance, particularly in providing low-temperature flexibility to polymers like PVC.[5] The use of this compound, the di-acyl chloride of azelaic acid, facilitates the synthesis of these esters under milder conditions compared to the direct esterification of azelaic acid, as the reaction with alcohols is typically rapid and avoids the need for harsh acid catalysts and high temperatures.[6]

Specialty plasticizers, such as those with branched alkyl chains or polymeric structures, are designed to offer enhanced properties, including reduced migration, lower volatility, and improved thermal stability, which are critical for applications in medical devices, pharmaceutical packaging, and other sensitive areas.[3]

Data Presentation: Performance of Azelate Plasticizers

The efficacy of a plasticizer is primarily determined by its ability to lower the glass transition temperature (Tg) and modify the mechanical properties of the polymer. The following tables summarize the performance of various azelate-based plasticizers in PVC formulations.

PlasticizerTypePolymer MatrixPlasticizer Concentration (phr)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
Di(2-ethylhexyl) azelate (DOZ/DEHAz)Branched DiesterPVC50-52.515.3380[5][7]
PHMAZ-45CopolyesterPVC50~ -35-908.4[2][8]
Di(2-ethylhexyl) sebacate (B1225510) (DEHS)Linear Diester (for comparison)PVC50-14.8410[7]
Di(2-ethylhexyl) suberate (B1241622) (D2EHSu)Linear Diester (for comparison)PVC-71.90--[7]

phr: parts per hundred resin

Experimental Protocols

Protocol 1: Synthesis of this compound from Azelaic Acid

This protocol describes the conversion of azelaic acid to its more reactive di-acyl chloride derivative.

Materials:

  • Azelaic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine azelaic acid (e.g., 40 g, 212.5 mmol) and thionyl chloride (e.g., 101.13 g, 850.1 mmol).[9]

  • Heat the mixture to reflux (approximately 80°C) and maintain for 36 hours under an inert atmosphere.[9]

  • After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.[9]

  • Purify the resulting crude this compound by vacuum distillation (b.p. 137°C at 7 mm Hg) to yield a clear liquid.[9]

Protocol 2: Synthesis of a Branched-Chain Azelate Diester (e.g., Di(2-ethylhexyl) azelate)

This protocol details the synthesis of a specialty diester plasticizer from this compound and a branched alcohol.

Materials:

  • This compound

  • 2-ethylhexanol

  • A suitable non-reactive solvent (e.g., toluene)

  • A base (e.g., pyridine (B92270) or triethylamine) to act as a hydrogen chloride scavenger

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 molar equivalent) in the solvent.

  • Add the base (2 molar equivalents) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add 2-ethylhexanol (2.2 molar equivalents) to the cooled solution via an addition funnel with continuous stirring. The reaction of acyl chlorides with alcohols is vigorous.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (can be monitored by TLC or IR spectroscopy).

  • Wash the reaction mixture with water, followed by a dilute acid solution (e.g., 5% HCl) to remove the base, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude di(2-ethylhexyl) azelate.

  • Further purification can be achieved by vacuum distillation.

Protocol 3: Synthesis of an Azelate Copolyester Plasticizer

This protocol outlines the synthesis of a polymeric plasticizer using this compound and a combination of diols.

Materials:

Procedure:

  • In the reaction flask, combine 1,6-hexanediol and 2-methyl-1,3-propanediol in the desired molar ratio in the solvent.

  • Add the base (2 molar equivalents with respect to this compound) to the diol mixture.

  • Heat the mixture with stirring under a nitrogen atmosphere.

  • Slowly add a solution of this compound (1 molar equivalent) in the same solvent to the heated diol mixture.

  • Continue heating and stirring for several hours to facilitate polycondensation. The progress of the reaction can be monitored by measuring the viscosity of the solution.

  • After the desired molecular weight is achieved, cool the reaction mixture.

  • Purify the polyester (B1180765) by precipitation in a non-solvent (e.g., methanol (B129727) or ethanol), followed by washing and drying under vacuum. The number average molecular weight of such copolyesters typically ranges between 2000 and 3000 g/mol .[2][8]

Protocol 4: Evaluation of Plasticizer Performance in PVC

This protocol describes the standard methods for compounding and testing the performance of the synthesized azelate plasticizers in PVC.

1. Compounding of Plasticized PVC:

  • Dry Blend Preparation: Prepare a dry blend of PVC resin, the synthesized plasticizer (at desired concentrations, e.g., 50 phr), and a thermal stabilizer (e.g., 2 phr of a mixed metal stabilizer).[7]

  • Milling: Process the dry blend on a two-roll mill at a temperature of 160-170°C until a homogeneous sheet is formed.[7]

  • Molding: Press the milled sheet in a hydraulic press at 170-180°C to the desired thickness (e.g., 1 mm for mechanical testing).[7]

2. Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Seal a small, precisely weighed sample (typically 5-10 mg) of the plasticized PVC film in an aluminum DSC pan.[4]

  • Thermal Program:

    • Heat the sample to a temperature above its expected Tg to erase its thermal history.[4]

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -80°C).[4]

    • Reheat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow. The Tg is determined from the inflection point of the heat flow curve during the second heating scan.[4]

3. Measurement of Mechanical Properties:

  • Specimen Preparation: Cut dumbbell-shaped test specimens from the conditioned, molded PVC sheets according to standard dimensions (e.g., ASTM D638).

  • Testing: Use a universal testing machine to measure the tensile strength and elongation at break of the specimens at a constant rate of extension.[4][7]

Visualizations

Synthesis_Pathway Azelaic_Acid Azelaic Acid Azelaoyl_Chloride This compound Azelaic_Acid->Azelaoyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Azelaoyl_Chloride Specialty_Plasticizer Specialty Azelate Plasticizer Azelaoyl_Chloride->Specialty_Plasticizer Esterification Alcohol Alcohol / Diol Alcohol->Specialty_Plasticizer

Synthesis pathway from azelaic acid to specialty plasticizers.

Experimental_Workflow cluster_synthesis Synthesis cluster_formulation Formulation & Processing cluster_characterization Characterization Synthesis Synthesis of Azelate Plasticizer Purification Purification Synthesis->Purification Blending Dry Blending with PVC & Stabilizer Purification->Blending Milling Two-Roll Milling Blending->Milling Molding Compression Molding Milling->Molding DSC DSC Analysis (Tg) Molding->DSC Mechanical_Testing Mechanical Testing (Tensile, Elongation) Molding->Mechanical_Testing

References

Application Notes and Protocols for Durable Surface Coatings Using Azelaoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of azelaoyl chloride in the formulation of durable and chemically resistant surface coatings. The information is intended to guide researchers in the development of novel coating systems for a variety of substrates.

Introduction

This compound, a nine-carbon dicarboxylic acid chloride, is a versatile monomer for the synthesis of polyamides and polyesters.[1][2] Its linear aliphatic chain imparts flexibility, while the terminal acyl chloride groups offer high reactivity, enabling the formation of robust polymer networks.[3][4] These characteristics make it an excellent candidate for creating durable surface coatings with applications ranging from corrosion protection to biocompatible layers.[5][6]

This document outlines the synthesis of polyamide coatings via reaction of this compound with a diamine, methods for surface preparation and coating application, and protocols for characterizing the resulting film.

Materials and Methods

Materials
MaterialGradeSupplierNotes
This compound (C₉H₁₄Cl₂O₂)≥98%Sigma-Aldrich, TCIHighly reactive; handle in a fume hood with appropriate personal protective equipment.
Hexamethylenediamine (B150038) (C₆H₁₆N₂)≥99%Sigma-Aldrich, Alfa AesarCommon co-monomer for polyamide synthesis. Other diamines can be substituted.
Hexane (B92381)Anhydrous, ≥99%Fisher ScientificSolvent for this compound.
Deionized WaterType 1MilliporeSigmaSolvent for hexamethylenediamine.
Sodium Hydroxide (B78521) (NaOH)Reagent GradeVWRAcid scavenger in the aqueous phase.
Acetone (B3395972)ACS GradeFisher ScientificFor substrate cleaning.
Isopropanol (B130326)ACS GradeFisher ScientificFor substrate cleaning.
Mild Steel PanelsQ-PanelQ-LabExample of a metallic substrate.
Polycarbonate SheetsMcMaster-CarrExample of a polymeric substrate.
Equipment
  • Magnetic stir plate and stir bars

  • Beakers and graduated cylinders

  • Ultrasonic bath

  • Spin coater or dip coater

  • Hot plate or vacuum oven

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Experimental Protocols

Synthesis of Polyamide Coating Solution

This protocol describes the preparation of two separate solutions for a two-part polyamide coating system, which will react at the substrate interface.

Organic Phase Preparation:

  • In a fume hood, prepare a 0.1 M solution of this compound in anhydrous hexane. For example, dissolve 2.25 g of this compound in 100 mL of anhydrous hexane.

  • Stir the solution with a magnetic stir bar until the this compound is fully dissolved.

  • Cap the container tightly to prevent hydrolysis from atmospheric moisture.

Aqueous Phase Preparation:

  • Prepare a 0.1 M solution of hexamethylenediamine in deionized water. For example, dissolve 1.16 g of hexamethylenediamine in 100 mL of deionized water.

  • Add sodium hydroxide to the aqueous solution to act as an acid scavenger, bringing the final concentration to 0.2 M. For example, add 0.8 g of NaOH to the 100 mL solution.

  • Stir until all components are fully dissolved.

Substrate Preparation

Proper substrate preparation is critical for coating adhesion and performance.

Mild Steel Substrate:

  • Degrease the steel panels by sonicating in acetone for 15 minutes.

  • Rinse the panels with isopropanol.

  • Dry the panels under a stream of nitrogen gas or in an oven at 110 °C for 30 minutes.

  • Allow the panels to cool to room temperature before coating.

Polycarbonate Substrate:

  • Wash the polycarbonate sheets with a mild detergent solution and rinse thoroughly with deionized water.

  • Sonicate the sheets in isopropanol for 15 minutes.

  • Dry the sheets in an oven at a temperature below its glass transition temperature (e.g., 60-80 °C) for 1 hour.

  • Allow the sheets to cool to room temperature before coating.

Coating Application: Dip Coating Method
  • Immerse the prepared substrate in the aqueous diamine solution for 2 minutes to allow for surface adsorption.

  • Withdraw the substrate and allow excess solution to drain off. Do not rinse.

  • Immerse the substrate in the organic this compound solution for 1 minute. A thin polyamide film will form at the interface.

  • Withdraw the substrate and allow it to air dry in the fume hood for 10 minutes.

  • Rinse the coated substrate with hexane to remove unreacted this compound, followed by a rinse with deionized water to remove unreacted diamine and salt byproducts.

  • Cure the coated substrate in an oven at 60 °C for 1 hour to remove residual solvent and anneal the film.

Characterization of the Coating

The following are standard methods to evaluate the properties of the formed polyamide coating.

PropertyTest MethodTypical Expected Results
Thickness Ellipsometry or Profilometry50 - 200 nm
Adhesion ASTM D3359 (Cross-hatch adhesion test)4B - 5B
Hardness Pencil Hardness Test (ASTM D3363)HB - 2H
Contact Angle Goniometry (Sessile drop method with water)90° - 110° (indicating a hydrophobic surface)
Chemical Resistance Spot testing with 1M HCl and 1M NaOH for 1 hourNo visible change in the coating

Visualizations

Polyamide Synthesis Pathway```dot

G cluster_reactants Reactants cluster_products Products Azelaoyl_Chloride This compound (in Hexane) Reaction Interfacial Polymerization Azelaoyl_Chloride->Reaction Hexamethylenediamine Hexamethylenediamine (in Water with NaOH) Hexamethylenediamine->Reaction Polyamide Polyamide Coating Reaction->Polyamide HCl HCl (neutralized by NaOH) Reaction->HCl

Caption: Workflow for coating application.

Safety Precautions

  • This compound is corrosive and reacts with water; handle with care in a dry, inert atmosphere or a fume hood.

  • Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Hexane is flammable; keep away from ignition sources.

  • Sodium hydroxide is caustic; avoid skin and eye contact.

By following these protocols, researchers can effectively create and characterize durable polyamide coatings using this compound, providing a foundation for developing advanced materials for various applications.

References

Application Notes and Protocols for High-Performance Adhesives Formulated with Azelaoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of high-performance polyamide-based adhesives using azelaoyl chloride as a key monomer. Polyamides synthesized from this compound, a nine-carbon dicarboxylic acid chloride, offer the potential for excellent flexibility, toughness, and adhesive properties. This document outlines the synthesis via interfacial polymerization, characterization methods, and expected performance metrics.

Introduction to this compound in Adhesives

This compound ((CH₂)₇(COCl)₂) is a highly reactive diacyl chloride derived from azelaic acid.[1][2] Its linear aliphatic C9 backbone provides flexibility to the polymer chain, a desirable characteristic for adhesives requiring high peel strength and impact resistance. When reacted with various diamines, it forms polyamides with tailored properties suitable for a range of high-performance adhesive applications. The resulting polyamide adhesives are noted for their potential for high tensile strength, good thermal resistance, and strong adhesion to a variety of substrates.[3][4]

The general reaction for the formation of polyamides from this compound and a diamine is a condensation polymerization, where the reactive acyl chloride groups readily react with the amine groups to form amide linkages, with the elimination of hydrogen chloride (HCl).[5]

Data Presentation: Performance of Polyamide Adhesives

While specific performance data for adhesives derived directly from this compound is not extensively available in publicly accessible literature, the following tables summarize typical performance data for polyamide adhesives based on long-chain dicarboxylic acids (such as dimer acids, which are conceptually similar to the C9 chain of azelaic acid) to provide a benchmark for expected performance.

Table 1: Mechanical Properties of Polyamide-Based Adhesives (Reference Data)

Property Test Method Value Range Substrates
Lap Shear Strength ASTM D1002 1.5 - 5.0 MPa Aluminum, Steel[6][7]
T-Peel Strength ASTM D1876 0.5 - 2.0 N/mm Flexible Substrates[1]
Tensile Strength ASTM D897 5.0 - 10.0 MPa Metal-to-Metal

| Elongation at Break | ASTM D638 | 50 - 200% | - |

Table 2: Thermal Properties of Polyamide-Based Adhesives (Reference Data)

Property Test Method Value Range
Softening Point ASTM E28 100 - 150 °C[1]
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC) 40 - 80 °C

| Heat of Fusion | Differential Scanning Calorimetry (DSC) | 20 - 50 J/g |

Experimental Protocols

Synthesis of Polyamide via Interfacial Polymerization

Interfacial polymerization is a highly effective method for synthesizing polyamides from diacid chlorides and diamines at room temperature. The reaction occurs at the interface of two immiscible liquids, typically an aqueous solution containing the diamine and an organic solution containing the diacid chloride.

Materials:

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Buchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • Prepare the Aqueous Phase: Dissolve a specific molar equivalent of hexamethylenediamine and two molar equivalents of sodium hydroxide (to neutralize the HCl byproduct) in distilled water.

  • Prepare the Organic Phase: Dissolve one molar equivalent of this compound in an equal volume of dichloromethane.

  • Polymerization:

    • Carefully pour the organic phase into a beaker.

    • Slowly and gently pour the aqueous phase on top of the organic phase to create a distinct interface.

    • A polyamide film will form instantly at the interface.

    • Using forceps, gently grasp the center of the polymer film and slowly pull it out from the beaker. A continuous rope of polyamide can be drawn.

  • Washing and Drying:

    • Wash the collected polyamide thoroughly with distilled water to remove any unreacted monomers and salts.

    • Further wash with a solvent like ethanol (B145695) to help remove water.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Preparation of Adhesive Test Specimens

Procedure for Hot Melt Application:

  • Place the synthesized and dried polyamide into a hot-melt glue gun or a heated press.

  • Heat the polyamide to its molten state (temperature will depend on the specific polymer, typically in the range of 150-200 °C).

  • Apply the molten adhesive to one of the substrates to be bonded.

  • Quickly bring the second substrate into contact with the molten adhesive and apply firm pressure.

  • Allow the assembly to cool to room temperature to solidify the bond.

Procedure for Solvent Casting:

  • Dissolve the synthesized polyamide in a suitable solvent (e.g., N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF)).

  • Apply a thin, uniform layer of the adhesive solution to the substrate.

  • Bring the second substrate into contact with the coated substrate.

  • Apply pressure and heat to facilitate solvent evaporation and bond formation.

Characterization of Adhesive Properties

Lap Shear Strength Testing (ASTM D1002):

  • Prepare single-lap-joint specimens using the desired substrates (e.g., aluminum, steel).

  • Use a universal testing machine to apply a tensile load to the specimen at a constant crosshead speed (e.g., 1.3 mm/min).[6]

  • Record the maximum load required to cause failure of the bond.

  • Calculate the lap shear strength by dividing the maximum load by the bonded area.

T-Peel Strength Testing (ASTM D1876):

  • Prepare T-peel test specimens using flexible substrates.

  • Clamp the two "legs" of the T-shaped specimen in the grips of a universal testing machine.

  • Apply a load to peel the two substrates apart at a constant crosshead speed (e.g., 254 mm/min).[6]

  • Record the average peeling force over a specified length of the bond.

  • Calculate the T-peel strength in Newtons per millimeter (N/mm).

Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion of the polyamide adhesive. This provides information on the material's thermal behavior and processing window.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the adhesive by measuring its weight loss as a function of temperature. This helps determine the upper service temperature limit.

Visualizations

G cluster_synthesis Polyamide Synthesis Workflow cluster_characterization Adhesive Characterization Workflow A Prepare Aqueous Phase (Diamine + NaOH in Water) C Interfacial Polymerization (Formation of Polyamide Film) A->C B Prepare Organic Phase (this compound in Dichloromethane) B->C D Washing and Purification C->D E Drying D->E F Prepare Adhesive Test Specimens E->F G Lap Shear Strength Testing (ASTM D1002) F->G H T-Peel Strength Testing (ASTM D1876) F->H I Thermal Analysis (DSC, TGA) F->I

Caption: Experimental workflow for polyamide adhesive synthesis and characterization.

ReactionMechanism cluster_reactants Reactants cluster_products Products AzelaoylChloride This compound Cl-CO-(CH₂)₇-CO-Cl Polyamide Polyamide [-CO-(CH₂)₇-CO-NH-R-NH-]n AzelaoylChloride->Polyamide + Diamine Diamine H₂N-R-NH₂ Diamine->Polyamide HCl Hydrogen Chloride (HCl) Polyamide->HCl + (byproduct)

Caption: General reaction mechanism for polyamide formation.

References

Troubleshooting & Optimization

How to prevent hydrolysis of Azelaoyl chloride during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azelaoyl Chloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge encountered during experiments involving this reagent: preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to hydrolysis?

A1: this compound is a di-acyl chloride. Like other acyl chlorides, it is highly reactive towards nucleophiles, with water being a common and potent one.[1][2] The carbonyl carbon in an acyl chloride is extremely electrophilic (electron-deficient) because it is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms pull electron density away from the carbon, making it a prime target for attack by the lone pair of electrons on a water molecule.[3] This rapid and often vigorous reaction, known as hydrolysis, breaks down the this compound into azelaic acid and hydrochloric acid (HCl), consuming your reagent and reducing the yield of your desired product.[1][4]

Q2: What are the tell-tale signs of hydrolysis during my experiment?

A2: There are several indicators that your this compound is hydrolyzing:

  • Fuming: If the compound is exposed to moist air, you may see steamy or misty fumes. This is hydrogen chloride (HCl) gas being produced as a byproduct of the hydrolysis reaction.[3][4]

  • Unexpected Precipitate: Azelaic acid, the product of hydrolysis, is a solid dicarboxylic acid and may be less soluble in your organic reaction solvent than the starting this compound (a liquid).[5] The formation of an unexpected white solid can indicate hydrolysis has occurred.

  • Low or No Yield: The most common consequence of hydrolysis is a significantly reduced or zero yield of your intended product, as the starting material has been consumed by water instead of your desired nucleophile.[6][7]

Q3: How should I properly store this compound?

A3: Proper storage is the first line of defense against hydrolysis. This compound is moisture-sensitive and should be stored in a cool, dry place.[8] The container must be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage and to ensure maximum integrity, it is best to store it under an inert gas atmosphere, such as dry nitrogen or argon.[8] Always ensure that any container which has been opened is carefully resealed.

Q4: What does "working under an inert atmosphere" mean and why is it critical?

A4: Working under an inert atmosphere means performing your experiment in an environment that is free of reactive gases like oxygen and, most importantly for this compound, water vapor.[9][10] This is achieved by replacing the air in your reaction glassware with a dry, non-reactive gas like nitrogen or argon.[11][12] This is critical because even trace amounts of moisture in the air can hydrolyze this compound.[13] Common laboratory setups include using a Schlenk line or a glovebox for rigorous exclusion of air and moisture, or more simply, using balloons filled with nitrogen or argon to maintain a positive pressure of inert gas within the reaction flask.[14][15]

Q5: Can I use standard grade solvents directly from the bottle?

A5: No, it is highly discouraged. Standard grade solvents contain trace amounts of water that are sufficient to cause significant hydrolysis of this compound. You must use anhydrous (water-free) solvents.[9][13] If commercially available anhydrous solvents are not used, the solvent must be thoroughly dried before the experiment using appropriate methods, such as distillation from a chemical drying agent (e.g., calcium hydride) or passing it through a column of activated alumina.[16][17]

Troubleshooting Guide

This guide addresses common problems encountered when using this compound, with a focus on issues arising from hydrolysis.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield of Desired Product Hydrolysis of this compound: This is the most frequent cause. Water in the glassware, solvents, reagents, or atmosphere has consumed the starting material.[6]Verify Anhydrous Conditions: Ensure all glassware was rigorously oven-dried or flame-dried immediately before use.[13] • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents that have been properly dried and stored over molecular sieves.[16] • Maintain Inert Atmosphere: Confirm that a positive pressure of nitrogen or argon was maintained throughout the entire reaction setup and duration.[15]
Unexpected White Precipitate Forms Formation of Azelaic Acid: The hydrolysis product, azelaic acid, is a solid and may precipitate out of the organic solvent.Review Reaction Setup: This is a strong indicator that moisture has entered the system. Re-evaluate all steps of your anhydrous procedure for the next attempt.
Reaction Mixture Fumes on Exposure to Air Reaction with Atmospheric Moisture: The visible fumes are HCl gas, a direct byproduct of the hydrolysis reaction occurring upon contact with moist air.[3]Improve Inert Gas Technique: This indicates your inert atmosphere is not being maintained effectively. Ensure all joints are sealed and there is a constant, gentle positive pressure of inert gas.[15] When taking samples for analysis (e.g., TLC), do so under a flow of inert gas.
Inconsistent or Non-Reproducible Results Variable Amounts of Hydrolysis: Small, unnoticed variations in technique (e.g., how long a flask was open to the air, purity of the solvent batch) can lead to different degrees of hydrolysis between experiments.Standardize Protocol: Develop and strictly adhere to a standard operating procedure for setting up the anhydrous reaction. Document every step, including the source and age of reagents and solvents.[18]
Base Ineffectiveness (in reactions with amines) Protonation of Base/Nucleophile: The HCl generated from hydrolysis can neutralize the base (e.g., triethylamine) or the nucleophile (e.g., an amine), rendering it inactive.[6]Strict Moisture Exclusion: Preventing hydrolysis is key, as this prevents the formation of HCl in the first place. • Stoichiometry Check: In reactions with amines, ensure at least two equivalents of the amine are used (one as the nucleophile, one as an HCl scavenger) or use one equivalent of the amine with an external non-nucleophilic base like triethylamine.[6]

Visual Guides & Workflows

Diagram 1: Hydrolysis Reaction of this compound

Hydrolysis Mechanism of this compound Hydrolysis cluster_reaction Nucleophilic Attack AzelaoylChloride This compound (CH₂)₇(COCl)₂ reaction_node Hydrolysis AzelaoylChloride->reaction_node Fast Water Water 2 H₂O Water->reaction_node AzelaicAcid Azelaic Acid (CH₂)₇(COOH)₂ HCl Hydrochloric Acid 2 HCl reaction_node->AzelaicAcid reaction_node->HCl

Caption: The rapid reaction of this compound with water to form azelaic acid and HCl.

Diagram 2: Experimental Workflow for Preventing Hydrolysis

Workflow Anhydrous Reaction Workflow prep 1. Glassware Preparation dry Oven-dry (>120°C, 4h) or flame-dry under vacuum prep->dry setup 2. System Assembly dry->setup assemble Assemble hot glassware and seal with rubber septa setup->assemble inert 3. Establish Inert Atmosphere assemble->inert purge Purge system with dry N₂ or Ar (e.g., via balloon/manifold) inert->purge reagents 4. Add Reagents purge->reagents add_solvents Add anhydrous solvent and nucleophile via syringe reagents->add_solvents reaction 5. Initiate Reaction add_solvents->reaction add_acyl Cool to 0°C. Slowly add this compound via syringe reaction->add_acyl workup 6. Workup add_acyl->workup quench Perform non-aqueous or carefully controlled aqueous quench workup->quench

Caption: Step-by-step workflow designed to minimize exposure to moisture.

Diagram 3: Troubleshooting Logic for Low Reaction Yield

Caption: A decision-making diagram to diagnose the cause of low product yield.

Experimental Protocol: General Procedure for Acylation under Anhydrous Conditions

This protocol outlines a general method for reacting this compound with a nucleophile (e.g., an alcohol or primary/secondary amine) while preventing hydrolysis.

Objective: To synthesize a di-ester or di-amide from this compound.

Materials:

  • This compound

  • Nucleophile (e.g., Alcohol or Amine, must be anhydrous)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[16]

  • Non-nucleophilic base (e.g., Triethylamine or Pyridine, anhydrous)[6]

  • Nitrogen or Argon gas supply

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser) and magnetic stir bar

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware in an oven at >120°C for at least 4 hours.

    • Assemble the reaction apparatus (e.g., flask with condenser) while still hot and immediately place it under a positive pressure of dry nitrogen or argon gas. Allow the system to cool to room temperature under the inert atmosphere.[13]

  • Reagent Preparation:

    • In the reaction flask, dissolve the nucleophile (2.2 equivalents) and the non-nucleophilic base (2.2 equivalents) in the chosen anhydrous solvent.

  • Reaction Setup:

    • Cool the stirred solution to 0°C using an ice-water bath.

    • In a separate dry flask, dissolve this compound (1.0 equivalent) in a small amount of anhydrous solvent.

    • Draw the this compound solution into a dry syringe.

  • Addition and Reaction:

    • Slowly add the this compound solution dropwise to the cooled, stirred solution of the nucleophile and base over 20-30 minutes. Maintain the temperature at 0°C during the addition.[6]

    • After the addition is complete, allow the reaction to stir at 0°C for another 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Quench the reaction by slowly adding a saturated aqueous solution of a mild salt (e.g., ammonium (B1175870) chloride).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

    • Wash the combined organic layers sequentially with dilute acid (if an amine base was used), saturated sodium bicarbonate solution, and brine.[19]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the product as necessary (e.g., by column chromatography or recrystallization).

References

Technical Support Center: Purification of Azelaoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azelaoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

The most frequently cited and effective method for purifying this compound is fractional vacuum distillation.[1] This technique separates the desired product from non-volatile impurities and unreacted starting materials based on differences in boiling points under reduced pressure.

Q2: What are the typical impurities found in crude this compound?

Common impurities include:

  • Unreacted Azelaic Acid: The starting material for the synthesis.

  • Excess Chlorinating Agent: Reagents like thionyl chloride are often used in excess and need to be removed.[1]

  • Hydrolysis Products: this compound is highly sensitive to moisture and can hydrolyze back to azelaic acid or form a partially hydrolyzed product.

  • Polymeric byproducts: These can form during synthesis, especially if the reaction temperature is too high.

Q3: My purified this compound is yellow to brown. Is it still usable?

While pure this compound is a colorless to light yellow liquid, a darker color often indicates the presence of impurities, possibly from decomposition or residual starting materials.[2][3] For applications requiring high purity, such as in pharmaceuticals or for creating specific polymers, further purification is recommended. The usability of discolored this compound depends on the specific requirements of your experiment.

Q4: Can I use techniques other than distillation for purification?

While vacuum distillation is the primary method, for certain applications or to remove specific impurities, other techniques could be considered, though they are less common for acyl chlorides due to their high reactivity.[4] These might include:

  • Recrystallization: If the this compound is solid at room temperature or can be solidified at low temperatures, recrystallization from a non-reactive, anhydrous solvent might be possible.

  • Column Chromatography: This is challenging due to the high reactivity of acyl chlorides with silica (B1680970) gel (a common stationary phase). If attempted, it must be performed under strictly anhydrous conditions with a non-protic solvent system.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Distillation 1. Incomplete reaction during synthesis. 2. Product loss during the removal of excess chlorinating agent. 3. Decomposition during distillation due to excessive temperature.1. Ensure the synthesis reaction goes to completion by monitoring with appropriate analytical techniques. 2. Carefully control the conditions when removing the excess chlorinating agent to avoid co-distillation of the product. 3. Use a high-vacuum system to lower the boiling point and distill at the lowest possible temperature.
Product is Contaminated with Azelaic Acid 1. Incomplete reaction. 2. Hydrolysis of the product due to exposure to moisture.1. Increase the reaction time or the amount of chlorinating agent during synthesis. 2. Ensure all glassware is thoroughly dried and the reaction and purification are performed under an inert atmosphere (e.g., nitrogen or argon).
Distillation is Very Slow or Stalls 1. Insufficient vacuum. 2. Blockage in the distillation apparatus. 3. High viscosity due to polymeric impurities.1. Check the vacuum pump and all connections for leaks. 2. Ensure the distillation path is clear. 3. Consider pre-treating the crude product to remove polymers, if possible, or use a Kugelrohr apparatus for distillation of viscous liquids.
Product Decomposes in Storage 1. Exposure to moisture or air. 2. Storage at an inappropriate temperature.1. Store under an inert atmosphere in a tightly sealed container.[5] Consider using a glovebox for handling and aliquoting. 2. Store in a cool, dry place. Some sources suggest storage at room temperature is acceptable.[2]

Experimental Protocols

Key Experiment: Purification of this compound by Vacuum Distillation

This protocol describes the purification of crude this compound synthesized from azelaic acid and a chlorinating agent such as thionyl chloride.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Vacuum pump capable of reaching <1 mmHg

  • Cold trap

  • Inert gas source (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Preparation of Apparatus:

    • Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas or in a desiccator.

    • Assemble the short-path distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.

    • Place a stir bar in the distillation flask.

  • Charging the Flask:

    • Under an inert atmosphere, transfer the crude this compound into the distillation flask.

  • Distillation Process:

    • Attach the distillation flask to the apparatus and place it in the heating mantle.

    • Begin stirring the crude product.

    • Slowly and carefully apply vacuum. Be prepared for initial outgassing or bumping.

    • Once a stable vacuum is achieved, gradually increase the temperature of the heating mantle.

    • Collect any low-boiling fractions, which may include residual chlorinating agent, in a separate receiving flask.

    • Increase the temperature to distill the this compound. Collect the main fraction in a clean, dry receiving flask.

    • Monitor the temperature of the vapor and the appearance of the distillate. Pure this compound should be a colorless to light yellow liquid.[2]

    • Stop the distillation when the desired product has been collected, or if the temperature rises significantly, indicating the distillation of higher-boiling impurities.

  • Shutdown and Storage:

    • Allow the apparatus to cool to room temperature before releasing the vacuum. It is best to backfill the system with an inert gas.

    • Transfer the purified this compound to a clean, dry, and tightly sealed container under an inert atmosphere.

Quantitative Data Summary

Property Value Reference
Boiling Point 137 °C at 7 mmHg 171 - 173 °C at 30 mmHg 166 °C at 18 mmHg[1] [2]
Density 1.150 g/cm³[2]
Refractive Index 1.470[2]
Purity (Typical Commercial Grade) ≥ 98%[2]

Visualizations

PurificationWorkflow Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage start Crude this compound distillation Vacuum Distillation start->distillation Transfer to distillation apparatus collection Collect Fractions distillation->collection Separate based on boiling point collection->distillation Re-distill if impure analysis Purity Analysis (e.g., GC, Titration) collection->analysis Analyze main fraction storage Store Under Inert Atmosphere analysis->storage If pure

Caption: Workflow for the purification and analysis of this compound.

TroubleshootingLogic Troubleshooting Discolored this compound start Purified this compound is Discolored check_purity Assess Purity (e.g., NMR, GC-MS) start->check_purity is_acceptable Is Purity Acceptable for Application? check_purity->is_acceptable use_as_is Use As Is is_acceptable->use_as_is Yes repurify Re-purify (e.g., Re-distillation) is_acceptable->repurify No discard Discard if Purity is Critical and Cannot be Improved is_acceptable->discard No, and re-purification fails repurify->check_purity check_storage Review Storage Conditions (Moisture/Air Exposure) repurify->check_storage

Caption: Decision-making process for handling discolored this compound.

References

Technical Support Center: Optimizing Azelaoyl Chloride Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for azelaoyl chloride polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: The two primary methods for the polymerization of this compound, a diacid chloride, are interfacial polymerization and solution polymerization. Interfacial polymerization is a type of step-growth polymerization where the reaction occurs at the interface of two immiscible liquids.[1] Typically, the this compound is dissolved in an organic solvent, and a diamine is dissolved in an aqueous phase. Solution polymerization, on the other hand, involves dissolving both the this compound and the comonomer (e.g., a diamine) in a single, inert solvent.

Q2: How does the monomer concentration affect the molecular weight of the resulting polyamide?

A2: Monomer concentrations are critical factors in interfacial polymerization. The concentration of both the diamine and the acyl chloride can influence the thickness and cross-linking of the resulting polymer film.[2] Lower monomer concentrations can lead to a decrease in the degree of network cross-linking and polymer density.[2] To achieve a high molecular weight polymer, it is often necessary to maintain a precise 1:1 stoichiometric ratio between the diamine and the diacid chloride.[3]

Q3: What is the role of an acid scavenger in this compound polymerization?

A3: The reaction between an acyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the amine monomer, rendering it unreactive and thereby inhibiting further polymerization. To prevent this, an acid scavenger, such as a weak base like sodium carbonate or triethylamine (B128534), is typically added to the aqueous phase in interfacial polymerization or to the reaction mixture in solution polymerization to neutralize the HCl as it is formed.[1][3]

Q4: Can temperature be used to control the polymerization of this compound?

A4: Yes, temperature is a critical parameter. For interfacial polymerization, the reaction is often carried out at or below room temperature to control the rapid and exothermic reaction.[1] In solution polymerization, the temperature can be adjusted to control the reaction rate and influence the final molecular weight of the polymer.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Polymer Yield - Inaccurate stoichiometry of monomers.- Incomplete reaction.- Loss of polymer during workup.- Ensure a precise 1:1 molar ratio of this compound to diamine.[3]- Increase reaction time or consider moderate heating if using solution polymerization.- Optimize the precipitation and washing steps to minimize loss of low molecular weight fractions.
Low Molecular Weight - Presence of monofunctional impurities.- Imbalance in monomer stoichiometry.- Premature precipitation of the polymer.- Purify monomers before use.- Carefully control the addition of monomers to maintain a 1:1 ratio.[3]- Choose a solvent system in which the polymer is soluble to allow for chain growth.
Brittle Polymer Film (Interfacial Polymerization) - High monomer concentration leading to excessive cross-linking.- Rapid removal of the polymer film from the interface.- Reduce the concentration of one or both monomers.- Withdraw the polymer film from the interface at a slow and steady rate.
Rapid Evolution of HCl Gas - Insufficient or no acid scavenger present.- Ensure an adequate amount of a suitable base (e.g., sodium carbonate, triethylamine) is present in the reaction mixture to neutralize the HCl as it forms.[1][3]
Polymer Precipitates During Reaction (Solution Polymerization) - The formed polyamide is insoluble in the chosen solvent.- Select a solvent in which both the monomers and the resulting polymer are soluble. Common solvents for polyamides include N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc).

Experimental Protocols

Interfacial Polymerization of this compound with Hexamethylenediamine (B150038)

This protocol is adapted from the synthesis of Nylon 6,10 and can be used as a starting point for the synthesis of polyamides from this compound.

Materials:

  • This compound

  • Hexamethylenediamine

  • Sodium carbonate (acid scavenger)

  • An organic solvent (e.g., hexane, dichloromethane)

  • Deionized water

Procedure:

  • Prepare the Aqueous Phase: Dissolve hexamethylenediamine and sodium carbonate in deionized water.

  • Prepare the Organic Phase: Dissolve this compound in the chosen organic solvent.

  • Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, creating two distinct layers. A polymer film will form at the interface.

  • Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it vertically from the beaker. A continuous rope of polyamide can be drawn.

  • Washing: Wash the collected polymer thoroughly with water and then with a solvent like ethanol (B145695) or methanol (B129727) to remove unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature.

Solution Polymerization of this compound

Materials:

  • This compound

  • A suitable diamine

  • Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))

  • An acid scavenger (e.g., triethylamine)

Procedure:

  • Setup: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diamine and triethylamine in the anhydrous solvent under a nitrogen atmosphere.

  • Monomer Addition: Dissolve the this compound in the same anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred diamine solution at room temperature.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

  • Precipitation: Pour the viscous polymer solution into a non-solvent, such as methanol or water, to precipitate the polyamide.

  • Purification: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any impurities.

  • Drying: Dry the purified polymer in a vacuum oven.

Data Presentation

The following table summarizes the expected qualitative effects of key reaction parameters on the properties of polyamides synthesized from this compound. Quantitative data for specific systems should be determined empirically.

Parameter Effect on Polymer Yield Effect on Molecular Weight Notes
Monomer Concentration Can increase up to an optimal point, then may decrease due to diffusion limitations.Higher concentrations can lead to higher molecular weight, but an imbalance can have the opposite effect.[2]In interfacial polymerization, very high concentrations can lead to a thick, less permeable polymer film, hindering monomer diffusion.
Monomer Ratio (this compound:Diamine) Highest yield is expected at a 1:1 molar ratio.A 1:1 molar ratio is crucial for achieving high molecular weight.[3]An excess of either monomer will lead to chain termination and lower molecular weight.
Temperature Reaction rate increases with temperature, potentially increasing yield within a certain range.Higher temperatures can increase the reaction rate but may also promote side reactions that limit molecular weight.For interfacial polymerization, lower temperatures are often preferred to control the exothermic reaction.[1]
Reaction Time Yield generally increases with reaction time until the monomers are consumed.Molecular weight increases with reaction time, especially in solution polymerization.In interfacial polymerization, the reaction is very fast and self-limiting once the film is formed.
Stirring Rate (for stirred interfacial polymerization) Can increase the interfacial area, potentially increasing the overall reaction rate and yield.May influence the molecular weight distribution.Excessive stirring can lead to the formation of an unstable emulsion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Workup & Analysis prep_aq Prepare Aqueous Phase (Diamine + Acid Scavenger in Water) interfacial_poly Interfacial Polymerization (Layering of Phases) prep_aq->interfacial_poly prep_org Prepare Organic Phase (this compound in Organic Solvent) prep_org->interfacial_poly film_formation Polymer Film Forms at Interface interfacial_poly->film_formation collection Collect Polymer Film film_formation->collection washing Wash Polymer (Water, Methanol) collection->washing drying Dry Polymer (Vacuum Oven) washing->drying characterization Characterize Polymer (e.g., GPC, NMR, DSC) drying->characterization

Caption: Experimental workflow for the interfacial polymerization of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_mw Low Molecular Weight cluster_hcl HCl Evolution start Problem Encountered check_stoichiometry Verify 1:1 Monomer Ratio start->check_stoichiometry Low Yield purify_monomers Purify Monomers start->purify_monomers Low MW check_base Check Acid Scavenger Presence/Amount start->check_base Excessive HCl Gas increase_time Increase Reaction Time check_stoichiometry->increase_time If ratio is correct check_ratio_mw Ensure 1:1 Monomer Ratio purify_monomers->check_ratio_mw If monomers are pure optimize_solvent Optimize Solvent System check_ratio_mw->optimize_solvent If ratio is correct

Caption: Troubleshooting logic for common issues in this compound polymerization.

References

Common side reactions of Azelaoyl chloride and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azelaoyl chloride. The information is designed to help you anticipate and resolve common issues encountered during your experiments, particularly in the synthesis of polyamides and polyesters.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when working with this compound?

A1: The most prevalent side reaction is hydrolysis. This compound is highly reactive with water, including atmospheric moisture.[1][2][3][4][5] This reaction converts the acyl chloride back to azelaic acid, which will not participate in the desired acylation reaction, leading to low or no yield of the intended product.[3] The presence of hydrolyzed carboxylic acid can also complicate product purification.[2]

Q2: How can I minimize the hydrolysis of this compound?

A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (dry) conditions throughout your experiment. This includes:

  • Glassware: Oven-dry or flame-dry all glassware before use to remove any adsorbed water.[2][5]

  • Solvents and Reagents: Use anhydrous solvents and ensure all other reagents are dry.[2][5] Liquid reagents can be dried over molecular sieves, and solid reagents can be dried in a vacuum oven.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to moisture from the air.[2][5]

Q3: My reaction with an amine is giving a low yield. What could be the cause?

A3: Low yields in reactions with amines can be due to several factors:

  • Hydrolysis of this compound: As mentioned, any moisture will consume the acyl chloride.

  • Protonation of the Amine: The reaction between an acyl chloride and an amine produces hydrochloric acid (HCl) as a byproduct.[3] If not neutralized, this HCl will protonate the starting amine, rendering it non-nucleophilic and unable to react with the this compound.[3] To prevent this, use at least two equivalents of the amine (one to react and one to act as a base) or add a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl.[3]

  • Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance may react slowly. In such cases, you might need to use more forcing conditions like higher temperatures or longer reaction times.

Q4: I am observing the formation of a white precipitate in my reaction with an amine. What is it?

A4: The white precipitate is likely the hydrochloride salt of your amine, formed by the reaction of the amine with the HCl byproduct.[2] This is a common occurrence and indicates that the HCl is not being effectively removed from the reaction mixture. The addition of a non-nucleophilic base will prevent the formation of this precipitate by neutralizing the HCl.[2]

Q5: Can this compound undergo self-polymerization?

A5: While the primary concern is its reaction with nucleophiles, the bifunctional nature of this compound means that under certain conditions, particularly in the presence of trace amounts of water which can initiate chain growth, unwanted oligomerization or polymerization can occur. This is a less common side reaction compared to hydrolysis but can be minimized by maintaining anhydrous conditions and controlling the stoichiometry of the reactants carefully.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Possible Cause Recommended Solution
Hydrolysis of this compound - Ensure all glassware is meticulously dried. - Use anhydrous solvents and reagents.[2][5] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][5]
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). - Consider increasing the reaction time or temperature if the nucleophile is weak.
Incorrect Stoichiometry - Carefully calculate and measure the molar equivalents of your reactants. For reactions with amines, consider using an excess of the amine or adding a non-nucleophilic base to neutralize the HCl byproduct.[3]
Poor Quality of this compound - Use a fresh bottle of this compound or purify it by vacuum distillation if you suspect it has degraded due to exposure to moisture.[6]
Issue 2: Formation of Multiple Products or Impurities
Possible Cause Recommended Solution
Side reaction with solvent - Ensure the solvent is inert to the reaction conditions. For example, avoid using alcohol-based solvents if you do not want ester formation.
Cross-linking in polymerization - In polyamide or polyester (B1180765) synthesis, carefully control the stoichiometry of the diacid chloride and the diamine or diol to favor linear polymer formation.
Reaction with the product - In some cases, the product of the reaction may have functional groups that can react further with this compound. If this is a possibility, consider using a protecting group strategy for those functionalities.

Experimental Protocols

Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions
  • Preparation:

    • Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Use commercially available anhydrous solvents or dry them using standard procedures (e.g., distillation over a suitable drying agent).

    • Ensure all other reagents are anhydrous.

  • Reaction Setup:

    • Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, addition funnel, and condenser) while purging with a dry inert gas like nitrogen or argon.

    • Maintain a positive pressure of the inert gas throughout the experiment.

  • Execution:

    • Dissolve the nucleophile (e.g., amine or alcohol) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in the anhydrous solvent in the reaction flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled mixture using the addition funnel.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of a mild salt like ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

    • Wash the organic layer with dilute acid (if an amine base was used), followed by a saturated sodium bicarbonate solution (to remove any unreacted azelaic acid), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Interfacial Polymerization for Polyamide Synthesis
  • Preparation of Solutions:

    • Prepare an aqueous solution of a diamine (e.g., hexamethylenediamine) containing a base (e.g., sodium hydroxide) to neutralize the HCl byproduct.

    • Prepare an organic solution of this compound in a water-immiscible solvent (e.g., hexane (B92381) or dichloromethane).

  • Polymerization:

    • Carefully pour the aqueous diamine solution into a beaker.

    • Slowly pour the organic solution of this compound on top of the aqueous layer to create a distinct interface.

    • A thin film of the polyamide will form at the interface.

  • Isolation:

    • Using forceps, gently grasp the polymer film at the center of the interface and pull it out continuously. A rope of the polymer will be formed as the reactants at the interface are consumed and fresh reactants diffuse to the interface to continue the polymerization.

    • Wash the polymer rope with water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts.

    • Allow the polymer to dry.

Visualizations

Hydrolysis_of_Azelaoyl_Chloride AC This compound (R-COCl) Intermediate Tetrahedral Intermediate AC->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate AA Azelaic Acid (R-COOH) Intermediate->AA Elimination of Cl⁻ HCl Hydrogen Chloride (HCl) Intermediate->HCl

Caption: Hydrolysis of this compound.

Amine_Reaction_Side_Reaction cluster_desired Desired Reaction cluster_side Side Reaction AC This compound (R-COCl) Amide Amide Product (R-CONH-R') AC->Amide HCl HCl (byproduct) AC->HCl generates Amine Amine (R'-NH₂) Amine->Amide Nucleophilic Attack InactiveAmine Protonated Amine (R'-NH₃⁺Cl⁻) (Non-nucleophilic) HCl->InactiveAmine Amine2 Amine (R'-NH₂) Amine2->InactiveAmine Protonation

Caption: Desired Amidation vs. Side Reaction.

Troubleshooting_Workflow Start Low/No Product Yield Check_Moisture Check for Moisture (Hydrolysis) Start->Check_Moisture Check_Stoichiometry Check Stoichiometry (e.g., Amine Protonation) Check_Moisture->Check_Stoichiometry No Dry_System Implement Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere Check_Moisture->Dry_System Yes Check_Conditions Check Reaction Conditions (Temp, Time) Check_Stoichiometry->Check_Conditions No Add_Base Adjust Stoichiometry: - Add Non-nucleophilic Base - Use Excess Amine Check_Stoichiometry->Add_Base Yes Optimize_Conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time Check_Conditions->Optimize_Conditions Yes Success Improved Yield Dry_System->Success Add_Base->Success Optimize_Conditions->Success

Caption: Troubleshooting Low Yield.

References

Best practices for storing and handling Azelaoyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Azelaoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated place.[1] It is crucial to keep the container tightly closed.[1] As it is sensitive to moisture, it should be handled and stored under an inert gas like nitrogen or argon.[1][2][3] Opened containers must be carefully resealed and kept upright to prevent leakage.[1] Some suppliers recommend storage at room temperature.[4]

Q2: What are the primary hazards associated with this compound?

A2: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][5][6][7] It is also classified as a lachrymator, meaning it can cause tearing.[5] Inhalation may lead to severe irritation and chemical burns of the respiratory tract.[5]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is imperative to use appropriate personal protective equipment. This includes chemical safety goggles, a face shield (minimum 8-inch), protective gloves, and suitable protective clothing to prevent skin exposure.[1][5] A respirator with a type ABEK (EN14387) filter should be used if ventilation is inadequate.

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, alcohols, and strong bases.[5] It is also highly reactive with moisture.[5]

Q5: What should I do in case of a spill?

A5: In the event of a spill, you should wear appropriate PPE, including a respirator.[1] Absorb the spillage with an inert material to prevent material damage and dispose of it as hazardous waste in a suitable, closed container.[1] Ensure the area is well-ventilated.

Q6: What are the hazardous decomposition products of this compound?

A6: Under fire conditions, this compound can decompose to produce hazardous substances, including carbon oxides and hydrogen chloride gas.[1][5]

Troubleshooting Guide

Problem Possible Cause Solution
The this compound has turned yellow or brown. Exposure to air or moisture, leading to hydrolysis or degradation.While a slight color change may not affect reactivity for all applications, it is an indicator of impurity. For sensitive reactions, it is recommended to use fresh, colorless reagent. The material may be purified by vacuum distillation.
Reduced or no reactivity in an experiment. The reagent has likely been deactivated due to exposure to moisture or incompatible substances (e.g., alcohols, bases).Ensure all glassware is scrupulously dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). Use a fresh, properly stored container of this compound.
Fuming observed upon opening the container. The reagent is reacting with atmospheric moisture to produce HCl gas.This is a sign of high reactivity. Handle the reagent in a fume hood with appropriate PPE. Minimize the time the container is open. Purge the headspace with an inert gas before resealing.
Solid precipitate forms in the liquid. This could be due to polymerization or the formation of azelaic acid from hydrolysis.The quality of the reagent is compromised. It is not recommended for use in reactions where stoichiometry is critical. Consider purification by distillation or using a new bottle.

Experimental Protocols

General Handling and Dispensing of this compound
  • Preparation: Work in a certified chemical fume hood. Ensure all glassware (syringes, needles, flasks) is oven-dried and cooled under a stream of inert gas (nitrogen or argon).

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, tightly fitting safety goggles, and a face shield.

  • Inert Atmosphere: Before opening the bottle of this compound, establish an inert atmosphere in your reaction vessel.

  • Dispensing: Use a dry syringe or cannula to transfer the required amount of the liquid. To prevent contamination of the stock bottle, never return any unused reagent.

  • Sealing: After dispensing, purge the headspace of the this compound bottle with an inert gas, and securely reseal the cap.

  • Quenching: Any residual this compound on equipment should be quenched slowly with a suitable reagent like isopropanol (B130326) or a dilute solution of sodium bicarbonate in a separate container within the fume hood. Be aware that the reaction can be exothermic.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Work in Fume Hood prep2 Dry Glassware prep1->prep2 prep3 Wear Full PPE prep2->prep3 handle1 Establish Inert Atmosphere prep3->handle1 handle2 Dispense with Dry Syringe handle1->handle2 handle3 Purge Headspace handle2->handle3 handle4 Reseal Tightly handle3->handle4 clean1 Quench Residual Reagent handle4->clean1 clean2 Dispose of Waste Properly clean1->clean2

Caption: A workflow for the safe handling of this compound.

troubleshooting_guide start Experiment Fails or Yields are Low check_reagent Check this compound Appearance start->check_reagent color Is it colorless to light yellow? check_reagent->color handling Review Handling Procedure color->handling Yes purify Purify by Vacuum Distillation or Use New Bottle color->purify No inert Was an inert atmosphere used? handling->inert Yes dry_glassware Ensure All Glassware and Solvents are Anhydrous handling->dry_glassware No use_inert Implement Proper Inert Atmosphere Techniques inert->use_inert No success Proceed with Experiment inert->success Yes purify->handling dry_glassware->inert use_inert->success

Caption: A troubleshooting decision tree for experiments using this compound.

References

Managing HCl by-product in Azelaoyl chloride reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with azelaoyl chloride reactions, with a specific focus on the management of the hydrogen chloride (HCl) by-product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and which by-products should I be aware of?

A1: The most common laboratory methods for synthesizing this compound involve the reaction of azelaic acid with a chlorinating agent. The two primary reagents used are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] Both reactions produce hydrogen chloride (HCl) as a major by-product. When using thionyl chloride, sulfur dioxide (SO₂) is also generated.[1] With oxalyl chloride, the by-products are carbon monoxide (CO) and carbon dioxide (CO₂), in addition to HCl.[3]

Q2: Why is it crucial to manage the HCl by-product during and after the synthesis of this compound?

A2: Effective management of the HCl by-product is critical for several reasons:

  • Reaction Kinetics: The presence of HCl can influence the reaction equilibrium and potentially lead to unwanted side reactions.

  • Product Purity: Residual HCl can contaminate the final this compound product, affecting its stability and reactivity in subsequent steps.[4]

  • Downstream Reactions: The presence of acid can interfere with subsequent reactions where this compound is used, especially those involving acid-sensitive reagents or substrates.

  • Safety and Equipment: HCl is a corrosive gas that can damage equipment, particularly vacuum pumps, and poses a health hazard.[5][6]

Q3: What are the primary strategies for removing HCl during this compound synthesis?

A3: There are three main strategies for managing HCl by-product:

  • Physical Removal: This involves removing the gaseous HCl from the reaction mixture as it forms. This can be achieved by conducting the reaction under a steady stream of an inert gas (e.g., nitrogen or argon) to carry away the HCl gas, a technique known as inert gas sparging.[7] Another method is to remove volatile by-products, including HCl, under reduced pressure (vacuum).[5]

  • Chemical Scavenging (In-situ): This involves adding a base to the reaction mixture to neutralize the HCl as it is generated. Common scavengers include tertiary amines like pyridine (B92270) or triethylamine, which form insoluble hydrochloride salts that can be filtered off.[8]

  • Post-reaction Work-up: After the reaction is complete, the crude product can be washed with a mild aqueous base, such as a sodium bicarbonate solution, to neutralize and remove any remaining HCl.[6] However, this method is only suitable if the acyl chloride is not highly susceptible to hydrolysis.

Q4: How can I determine if my final this compound product is free of residual HCl?

A4: Several analytical methods can be employed to detect residual HCl:

  • pH Measurement of an Aqueous Extract: A simple test involves shaking a sample of the product with deionized water and measuring the pH of the aqueous layer. A low pH would indicate the presence of residual acid.

  • Titration: The aqueous extract can be titrated with a standardized solution of a strong base to quantify the amount of residual acid.

  • Ion Chromatography: This is a more sensitive method for detecting and quantifying chloride ions in an aqueous extract of the product.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While not directly measuring HCl, GC-MS can be used to analyze for impurities that may have formed due to the presence of HCl.[10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure a sufficient excess of the chlorinating agent (thionyl chloride or oxalyl chloride) is used (typically 1.2-2.0 equivalents per carboxylic acid group).[12]- Increase the reaction time or temperature as specified in the protocol.[13]
Hydrolysis of the product during work-up.- Ensure all glassware is thoroughly dried before use.[4]- Use anhydrous solvents.[4]- If performing an aqueous wash, carry it out quickly with cold solutions and immediately dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
Product is a Dark Color Side reactions or decomposition.- Run the reaction at the recommended temperature; overheating can lead to decomposition.- Use freshly distilled chlorinating agents, as aged reagents can contain impurities that lead to side reactions.
Difficulty Removing Amine Hydrochloride Salt The salt is partially soluble in the reaction solvent.- After the reaction, cool the mixture to induce further precipitation of the salt before filtration.- Wash the filtered product with a non-polar solvent in which the product is soluble but the salt is not (e.g., cold hexanes).
Corrosion of Vacuum Pump Pulling HCl gas directly into the pump.- Use a cold trap (e.g., with liquid nitrogen or dry ice/acetone) between the reaction setup and the vacuum pump to condense volatile acidic compounds.[5]- Use a base trap (e.g., a bubbler with NaOH solution) to neutralize acidic gases before they reach the pump.
Inconsistent Results in Subsequent Reactions Residual HCl in the this compound.- Re-purify the this compound by distillation.- Implement a more rigorous HCl removal step, such as an additional wash with a mild base or co-evaporation with a high-boiling point inert solvent like toluene (B28343) to azeotropically remove HCl.[14]

Quantitative Data Presentation

Table 1: Comparison of Chlorinating Agents for this compound Synthesis

Parameter Thionyl Chloride (SOCl₂) Method Oxalyl Chloride ((COCl)₂) Method Reference
Typical Reaction Conditions Reflux at 80°C for 36 hours.Room temperature for 1.5-5 hours.[13][15]
Typical Yield Nearly 100%High, often used for sensitive substrates.[13]
By-products (Gaseous) SO₂, HClCO, CO₂, HCl[1][3]
Work-up/Purification Distillation of excess SOCl₂, followed by vacuum distillation of the product.Rotary evaporation to remove excess reagent and solvent.[3][13]

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of acyl chlorides.

Materials:

  • Azelaic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Distillation apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azelaic acid (1 equivalent).

  • Under an inert atmosphere, add an excess of thionyl chloride (at least 2.2 equivalents, one for each carboxylic acid group, plus a slight excess). The reaction can be run neat or in an anhydrous solvent like toluene.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 36 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.[13]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Purify the crude this compound by vacuum distillation.[13]

Protocol 2: Synthesis of this compound using Oxalyl Chloride and an HCl Scavenger (Pyridine)

This protocol is a general method for acyl chloride synthesis using an in-situ HCl scavenger.

Materials:

  • Azelaic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add azelaic acid (1 equivalent) and anhydrous DCM.

  • Add anhydrous pyridine (2.2 equivalents) to the suspension and stir until a homogeneous solution is formed.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of oxalyl chloride (2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The formation of a precipitate (pyridinium chloride) will be observed.

  • Filter the reaction mixture under an inert atmosphere to remove the pyridinium (B92312) chloride salt.

  • Wash the filtrate with cold, dilute aqueous HCl to remove any remaining pyridine, followed by a wash with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_hcl_management HCl Management cluster_workup Work-up & Purification start Azelaic Acid + Chlorinating Agent (SOCl₂ or (COCl)₂) reaction Reaction under Inert Atmosphere start->reaction physical_removal Physical Removal (Inert Gas Sparge) reaction->physical_removal During Reaction chemical_scavenging Chemical Scavenging (e.g., Pyridine) reaction->chemical_scavenging During Reaction removal_excess Removal of Excess Chlorinating Agent physical_removal->removal_excess chemical_scavenging->removal_excess purification Purification (Vacuum Distillation) removal_excess->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Low Yield or Impure Product? check_reaction_conditions Were Reaction Conditions (Time, Temp, Stoichiometry) Correct? start->check_reaction_conditions check_reagent_quality Are Chlorinating Agent and Solvents Anhydrous and Pure? check_reaction_conditions->check_reagent_quality Yes solution_conditions Adjust Reaction Time, Temp, or Reagent Equivalents check_reaction_conditions->solution_conditions No check_workup Was Work-up Performed Quickly and Under Anhydrous Conditions? check_reagent_quality->check_workup Yes solution_reagents Use Freshly Distilled Reagents and Anhydrous Solvents check_reagent_quality->solution_reagents No check_hcl_removal Was HCl Removal Method Effective? check_workup->check_hcl_removal Yes solution_workup Minimize Exposure to Moisture During Work-up check_workup->solution_workup No solution_hcl Choose an Alternative HCl Scavenger or Improve Physical Removal Method check_hcl_removal->solution_hcl No

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Optimizing Polymer Synthesis with Azelaoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azelaoyl chloride for polymer synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and quality of your polymers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the polymerization of this compound with diamines (to form polyamides) and diols (to form polyesters).

Issue 1: Low Polymer Yield or Low Molecular Weight

Q1: My polymerization reaction is resulting in a low yield and/or a polymer with a low molecular weight. What are the most likely causes?

A1: Low yield and low molecular weight are common problems in polycondensation reactions. The primary culprits are often related to reactant purity, stoichiometry, and reaction conditions. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Workflow for Low Yield / Low Molecular Weight

LowYield_Troubleshooting Start Low Polymer Yield or Low Molecular Weight CheckPurity Verify Monomer Purity Start->CheckPurity CheckStoichiometry Confirm Stoichiometry Start->CheckStoichiometry CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckPurification Review Purification Method Start->CheckPurification PurityIssue1 Presence of Water? (Hydrolysis of this compound) CheckPurity->PurityIssue1 StoichiometryIssue Imbalance in Molar Ratio? CheckStoichiometry->StoichiometryIssue ConditionsIssue1 Inadequate Temperature? CheckConditions->ConditionsIssue1 PurificationIssue Loss of Low MW Fractions? CheckPurification->PurificationIssue PuritySolution1 Use Anhydrous Solvents. Dry Diamine/Diol. Run under Inert Atmosphere. PurityIssue1->PuritySolution1 Yes PurityIssue2 Monofunctional Impurities? PurityIssue1->PurityIssue2 No PuritySolution2 Purify Monomers. (e.g., Recrystallization, Distillation) PurityIssue2->PuritySolution2 Yes StoichiometrySolution Perform Accurate Mass/Volume Measurements. Aim for a 1:1 Molar Ratio. StoichiometryIssue->StoichiometrySolution Yes ConditionsSolution1 Optimize Temperature. (Too low -> slow reaction; Too high -> side reactions) ConditionsIssue1->ConditionsSolution1 Yes ConditionsIssue2 Inefficient Mixing? (Especially in Interfacial Polymerization) ConditionsIssue1->ConditionsIssue2 No ConditionsSolution2 Increase Stirring Rate. ConditionsIssue2->ConditionsSolution2 Yes ConditionsIssue3 Presence of HCl byproduct? ConditionsIssue2->ConditionsIssue3 No ConditionsSolution3 Add an Acid Scavenger (e.g., Pyridine (B92270), Triethylamine (B128534), NaOH). ConditionsIssue3->ConditionsSolution3 Yes PurificationSolution Optimize Precipitation Solvent/Non-solvent System. PurificationIssue->PurificationSolution Yes

Caption: Troubleshooting workflow for low polymer yield or molecular weight.

Detailed Explanations:

  • Monomer Purity:

    • Water Contamination: this compound is highly reactive and will readily hydrolyze in the presence of water to form azelaic acid, which is much less reactive in polycondensation reactions.[1][2] This disrupts the stoichiometry and terminates chain growth. Ensure all solvents are anhydrous and that diamine or diol reactants are thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

    • Monofunctional Impurities: Impurities with a single reactive group (e.g., a mono-amine or a mono-acyl chloride) will act as chain terminators, preventing the formation of high molecular weight polymers. The presence of even small amounts of impurities can significantly decrease the degree of polymerization.[3] Monomers should be purified before use if their purity is questionable.

  • Stoichiometry:

    • Molar Ratio Imbalance: Polycondensation requires a precise 1:1 molar ratio of the reactive functional groups (e.g., -COCl and -NH₂ or -OH). An excess of one monomer will lead to a lower degree of polymerization as the polymer chains will all be terminated with the same functional group.

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. For solution polymerization, lower temperatures (e.g., 0 °C to room temperature) are often used to control the exothermic reaction between the acyl chloride and the amine/alcohol and to minimize side reactions. However, if the temperature is too low, the reaction rate may be too slow.

    • Mixing: In interfacial polymerization, vigorous stirring is necessary to create a large interfacial area for the reaction to occur. Inadequate mixing will result in a low yield.

    • Byproduct Removal: The reaction of this compound with amines or alcohols produces hydrochloric acid (HCl).[4] In solution polymerization, this HCl can protonate the amine, rendering it non-nucleophilic. Therefore, an acid scavenger (e.g., pyridine, triethylamine) is often added. In interfacial polymerization, a base like sodium hydroxide (B78521) is typically added to the aqueous phase to neutralize the HCl.[4]

  • Purification:

    • Precipitation: The polymer is typically purified by precipitation in a non-solvent. If the polymer has a low molecular weight, some of the shorter chains may remain soluble in the solvent/non-solvent mixture and be lost during filtration, leading to a lower isolated yield.

Issue 2: Polymer is Insoluble or Gels During Reaction

Q2: My polymer is precipitating out of solution during the reaction or forming an insoluble gel. What could be the cause?

A2: This issue is often related to the polymer's solubility in the chosen solvent or to cross-linking reactions.

Troubleshooting Workflow for Insolubility or Gelation

Insolubility_Troubleshooting Start Polymer Insolubility or Gel Formation CheckSolubility Evaluate Polymer Solubility Start->CheckSolubility CheckCrosslinking Investigate Cross-linking Start->CheckCrosslinking SolubilityIssue Is the polymer insoluble in the reaction solvent? CheckSolubility->SolubilityIssue CrosslinkingIssue1 Are there trifunctional impurities in monomers? CheckCrosslinking->CrosslinkingIssue1 SolubilitySolution1 Use a different solvent (e.g., NMP, DMAc with LiCl). SolubilityIssue->SolubilitySolution1 Yes SolubilitySolution2 Lower the monomer concentration. SolubilityIssue->SolubilitySolution2 Yes CrosslinkingSolution1 Purify monomers to remove poly-functional species. CrosslinkingIssue1->CrosslinkingSolution1 Yes CrosslinkingIssue2 Are there side reactions causing cross-linking? CrosslinkingIssue1->CrosslinkingIssue2 No CrosslinkingSolution2 Lower the reaction temperature. CrosslinkingIssue2->CrosslinkingSolution2 Yes

Caption: Troubleshooting workflow for polymer insolubility or gel formation.

Detailed Explanations:

  • Polymer Solubility: As the polymer chains grow, they may become insoluble in the reaction solvent and precipitate out, which can limit the final molecular weight. This is particularly common for rigid aromatic polyamides.

    • Solvent Choice: Consider using a more polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). The addition of salts like lithium chloride (LiCl) can also improve the solubility of polyamides.

    • Concentration: Lowering the initial monomer concentration can sometimes keep the polymer in solution for longer.

  • Cross-linking:

    • Trifunctional Impurities: If either of the monomers contains impurities with more than two reactive groups (e.g., a triamine or a tri-acid chloride), cross-linking can occur, leading to the formation of an insoluble gel.

    • Side Reactions: At higher temperatures, side reactions can sometimes lead to cross-linking. Lowering the reaction temperature can help to mitigate these.

Quantitative Data

Table 1: Effect of Diamine Chain Length on Polyamide Properties (Synthesized with Azelaic Acid)

This data is for polyamides synthesized from azelaic acid (the diacid precursor to this compound) and demonstrates the influence of the diamine comonomer on the resulting polymer's molecular weight. Similar trends can be expected when using this compound.

PolyamideDiamineNumber-Average Molecular Weight (Mn) ( g/mol )
PA691,6-diaminohexane51,300
PA1091,10-decanediamine38,900
PA1291,12-diaminododecane38,500
Data adapted from a study on biobased polyamides.[5]

Table 2: Illustrative Effect of Stoichiometry on Degree of Polymerization

This table illustrates the theoretical impact of stoichiometric imbalance on the number-average degree of polymerization (DP) based on the Carothers equation. This is a fundamental principle in polycondensation.

Molar Ratio (Diamine/Azelaoyl Chloride)Extent of Reaction (p)Number-Average Degree of Polymerization (DP)
1.000.99100
1.000.995200
0.990.995133
0.980.99590
0.950.99540

Experimental Protocols

Protocol 1: Synthesis of Polyamide (e.g., Nylon 6,9) via Interfacial Polymerization

This protocol describes the synthesis of a polyamide from hexamethylenediamine (B150038) and this compound at the interface of two immiscible liquids.

Workflow for Interfacial Polymerization

Interfacial_Polymerization cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_reaction Polymerization cluster_workup Work-up A1 Dissolve Hexamethylenediamine and NaOH in Water R1 Carefully layer the organic phase on top of the aqueous phase A1->R1 O1 Dissolve this compound in an Organic Solvent (e.g., Hexane) O1->R1 R2 Polyamide film forms at the interface R1->R2 R3 Continuously remove the polymer film R2->R3 W1 Wash the polymer with water and then a solvent (e.g., ethanol) R3->W1 W2 Dry the polymer (e.g., in a vacuum oven) W1->W2

Caption: General workflow for the interfacial polymerization of a polyamide.

Materials:

  • Hexamethylenediamine

  • Sodium hydroxide (NaOH)

  • Deionized water

  • This compound

  • Hexane (or another suitable water-immiscible organic solvent)

  • Ethanol (B145695) or acetone (B3395972) (for washing)

Procedure:

  • Prepare the Aqueous Phase: In a beaker, prepare an aqueous solution of hexamethylenediamine and sodium hydroxide. A typical concentration would be around 5% (w/v) for each. The NaOH is crucial for neutralizing the HCl byproduct.

  • Prepare the Organic Phase: In a separate beaker, prepare a solution of this compound in hexane. A typical concentration would be around 5% (v/v).

  • Polymerization: Carefully pour the organic phase on top of the aqueous phase, minimizing mixing. A film of polyamide will form instantly at the interface between the two layers.

  • Polymer Collection: Using forceps, grasp the polymer film at the center and slowly pull it out of the beaker. A continuous rope of polymer can be drawn. Wrap the polymer rope around a glass rod or a spool.

  • Washing: Wash the collected polymer thoroughly with water to remove any unreacted monomers and salts. Then, wash with ethanol or acetone to help remove the water.

  • Drying: Press the polymer between paper towels to remove excess liquid and then dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Synthesis of a Polyester (B1180765) via Solution Polymerization

This protocol describes the synthesis of a polyester from a diol (e.g., 1,4-butanediol) and this compound in a single-phase solution.

Materials:

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reactant Dissolution: In the flask, dissolve 1,4-butanediol and a slight excess (e.g., 2.2 equivalents) of pyridine in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Monomer Addition: Dissolve a stoichiometric amount of this compound in anhydrous dichloromethane in the dropping funnel. Add the this compound solution dropwise to the stirred diol solution over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by the increase in viscosity.

  • Work-up:

    • Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

    • Wash the filtrate with dilute HCl to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution and then brine.

    • Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).

  • Precipitation: Concentrate the solution under reduced pressure and then pour the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously to precipitate the polymer.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven.

References

Troubleshooting low conversion rates in Azelaoyl chloride reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azelaoyl chloride reactions. Our aim is to help you diagnose and resolve common issues leading to low conversion rates and product impurities.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis has a very low yield. What are the most common causes?

Low yields in this compound synthesis are typically due to one or more of the following factors:

  • Presence of Moisture: this compound is highly sensitive to moisture and will readily hydrolyze back to azelaic acid. Ensure all glassware is oven-dried and the reaction is conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or poor mixing.

  • Suboptimal Reagent Choice or Quality: The purity of the starting azelaic acid and the quality of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) are critical. Old or decomposed chlorinating agents can lead to lower yields.

  • Side Reactions: The formation of byproducts, such as anhydrides or polymers, can consume the starting material and reduce the yield of the desired diacyl chloride.[2][3]

  • Issues During Workup and Purification: Product loss can occur during the removal of excess reagents and purification steps. For instance, hydrolysis can occur during an aqueous workup if not performed quickly and at low temperatures.

Q2: I see an oily residue that is not my product. What could it be?

An oily residue could be a number of things, including:

  • Oligomers or Polymers: As this compound is a bifunctional molecule, it can undergo self-polymerization, especially if heated for extended periods or if impurities are present.[3][4]

  • Anhydride Formation: Reaction of partially formed this compound with remaining azelaic acid can form a linear anhydride, which would likely be a non-volatile oil.[2][5]

  • Decomposition Products: Prolonged heating or the presence of certain impurities can lead to the decomposition of the product.

Q3: How can I confirm that this compound has formed?

Direct analysis of the crude this compound by methods like TLC can be misleading as the highly reactive acyl chloride can be hydrolyzed by the silica (B1680970) gel.[6] A common and effective method to confirm its formation is to quench a small aliquot of the reaction mixture with a dry alcohol, such as methanol (B129727) or ethanol. This will convert the this compound to its corresponding diester, which is stable and can be easily analyzed by techniques like TLC, GC-MS, or NMR to confirm the conversion of the starting dicarboxylic acid.

Q4: Should I use thionyl chloride or oxalyl chloride for my synthesis?

Both thionyl chloride and oxalyl chloride are effective for preparing this compound. The choice depends on the scale of your reaction and the sensitivity of your starting material or other functional groups.

  • Thionyl Chloride: This is a cost-effective and common reagent. Reactions are often carried out at elevated temperatures (reflux). It is suitable for large-scale synthesis.[7]

  • Oxalyl Chloride: This reagent is generally milder and the reaction can often be performed at room temperature, especially with a catalytic amount of DMF.[8][9] This makes it a better choice for substrates with sensitive functional groups. The byproducts (CO, CO₂, HCl) are all gaseous, which can simplify the workup.[8]

Troubleshooting Guide

Below is a table outlining common problems, their potential causes, and recommended solutions to improve the conversion rate of your this compound reaction.

Problem Potential Cause Recommended Solution
Low or No Conversion Presence of water leading to hydrolysis of the chlorinating agent and/or product.Oven-dry all glassware before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Inactive chlorinating agent. Use a fresh bottle of thionyl chloride or oxalyl chloride. If the reagent is old, consider purification by distillation.
Reaction temperature is too low. For thionyl chloride, ensure the reaction is heated to reflux (around 80°C).[7] For oxalyl chloride with DMF, the reaction may need to be gently warmed if no conversion is observed at room temperature.
Insufficient reaction time. Monitor the reaction progress (e.g., by quenching an aliquot with alcohol and analyzing by TLC/GC). Extend the reaction time if necessary. A reported successful reaction with thionyl chloride was run for 36 hours.[7]
Formation of Solid Precipitate Incomplete dissolution of azelaic acid. Ensure the chosen solvent can dissolve azelaic acid at the reaction temperature. Consider using a co-solvent if solubility is an issue.
Formation of polymeric byproducts. Avoid excessively high temperatures or prolonged reaction times. Ensure efficient stirring to prevent localized overheating.
Product is a Dark Color Decomposition of starting material or product. Use a lower reaction temperature if possible, especially when using thionyl chloride. Consider switching to the milder oxalyl chloride/DMF system.
Impure reagents. Use high-purity azelaic acid and chlorinating agents.
Difficulty in Purification Product hydrolyzes during aqueous workup. Minimize contact with water. If an aqueous wash is necessary, use cold, dilute acid and perform the extraction quickly. Alternatively, avoid aqueous workup altogether and purify by vacuum distillation.[7]
Boiling point is too high for simple distillation. This compound has a high boiling point and should be purified by vacuum distillation (e.g., b.p. 137°C at 7 mmHg).[7]

Data Presentation

Comparison of Synthetic Protocols for this compound
Parameter Thionyl Chloride Method Oxalyl Chloride Method (Adapted)
Chlorinating Agent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)
Catalyst None typically required, but pyridine (B92270) can be used.N,N-Dimethylformamide (DMF) (catalytic)[9]
Solvent Can be run neat or in a high-boiling inert solvent.Anhydrous dichloromethane (B109758) (DCM) or similar aprotic solvent.[10]
Temperature Reflux (approx. 80°C)[7]0°C to room temperature[10]
Reaction Time Can be lengthy (e.g., 36 hours)[7]Typically shorter (e.g., 1-5 hours)[10]
Reported Yield Nearly 100%[7]Generally high for acyl chlorides, but specific data for this compound is sparse.
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)[8]
Workup Removal of excess SOCl₂ by distillation, followed by vacuum distillation of the product.[7]Removal of solvent and excess reagent by rotary evaporation.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride[7]
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add azelaic acid (40 g, 212.5 mmol).

  • Reaction: Add thionyl chloride (61.67 mL, 850.1 mmol) to the flask.

  • Heating: Heat the mixture to reflux (approximately 80°C) and maintain for 36 hours under an inert atmosphere.

  • Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure.

  • Purification: Purify the residue by vacuum distillation to obtain this compound as a clear liquid (b.p. 137°C at 7 mmHg).

Protocol 2: Synthesis of an Acyl Chloride using Oxalyl Chloride and DMF (General procedure adaptable for Azelaic Acid)[9][11]
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve azelaic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0°C in an ice bath. Slowly add oxalyl chloride (2.2 eq) dropwise.

  • Catalysis: After the addition of oxalyl chloride, add a catalytic amount of DMF (e.g., 1-2 drops) via a syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Stirring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 1-5 hours, or until gas evolution ceases and TLC analysis (of a quenched aliquot) indicates completion.

  • Workup and Purification: Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent, excess oxalyl chloride, and dissolved gaseous byproducts. The crude this compound can often be used directly or further purified by vacuum distillation.

Visualizations

Reaction Pathway for this compound Synthesis with Thionyl Chloride

G Reaction Pathway with Thionyl Chloride cluster_start Starting Materials Azelaic_Acid Azelaic Acid HOOC(CH₂)₇COOH Intermediate Chlorosulfite Intermediate Azelaic_Acid->Intermediate + SOCl₂ - HCl Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Intermediate Product This compound ClOC(CH₂)₇COCl Intermediate->Product + Cl⁻ - SO₂ - Cl⁻ Byproducts SO₂ + HCl (gaseous)

Caption: Synthesis of this compound using thionyl chloride proceeds via a chlorosulfite intermediate.

Troubleshooting Workflow for Low Conversion Rates

G Troubleshooting Workflow Start Low Conversion Rate Observed Check_Moisture Check for Moisture Contamination (Reagents, Glassware, Atmosphere) Start->Check_Moisture Dry_System Implement Strict Anhydrous Conditions: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere (N₂/Ar) Check_Moisture->Dry_System Yes Check_Reagents Verify Reagent Quality and Stoichiometry Check_Moisture->Check_Reagents No Dry_System->Check_Reagents Use_Fresh_Reagents Use Fresh/Purified Chlorinating Agent Ensure Correct Molar Ratios Check_Reagents->Use_Fresh_Reagents Yes Check_Conditions Review Reaction Conditions (Temperature, Time) Check_Reagents->Check_Conditions No Use_Fresh_Reagents->Check_Conditions Optimize_Conditions Adjust Temperature and/or Reaction Time Monitor reaction progress Check_Conditions->Optimize_Conditions Yes Analyze_Side_Products Analyze Crude Mixture for Side Products (Anhydride, Polymer) Check_Conditions->Analyze_Side_Products No Optimize_Conditions->Analyze_Side_Products Modify_Purification Modify Workup/Purification (e.g., Vacuum Distillation) Analyze_Side_Products->Modify_Purification Present Success Improved Conversion Rate Analyze_Side_Products->Success Absent Modify_Purification->Success

Caption: A logical workflow to diagnose and resolve low conversion rates in this compound synthesis.

References

Techniques for monitoring the progress of an Azelaoyl chloride reaction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the progress of Azelaoyl chloride reactions. This guide provides troubleshooting advice and frequently asked questions in a straightforward Q&A format to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques to monitor the conversion of Azelaic acid to this compound?

A1: The most common techniques include Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each method offers distinct advantages and is suited for different experimental setups.

Q2: My TLC plate just shows the starting material (Azelaic acid) spot, even though the reaction should be complete. What's going wrong?

A2: This is a common issue because this compound is highly susceptible to hydrolysis back to Azelaic acid on the silica (B1680970) gel plate.[1] To get a more accurate reading, you can quench a small aliquot of the reaction mixture with a dry alcohol like methanol (B129727) to form the more stable diester derivative. This derivative will have a different Rf value than the starting diacid, allowing you to visualize the reaction's progress.[1]

Q3: I'm not seeing the this compound peak in my GC-MS analysis, only the peak for Azelaic acid. Why is this happening?

A3: this compound can be thermally labile and may also hydrolyze in the GC system, especially if there is residual moisture.[2] To troubleshoot, ensure your carrier gas is dry and the system is leak-free. You can also try lowering the injector temperature.[2] An alternative approach is to derivatize the this compound to a more stable compound, such as a diester, before injection.[2]

Q4: How can I use FTIR spectroscopy to monitor my reaction?

A4: FTIR spectroscopy is an excellent tool for monitoring the formation of this compound by observing the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.[3][4] You can track the reaction's progress by integrating the carbonyl stretch peak of the acyl chloride over time.[3]

Q5: What changes should I expect to see in the NMR spectrum as the reaction progresses?

A5: In ¹³C NMR, you will observe the carbonyl carbon signal shifting to a more deshielded position, typically around 170-180 ppm for the acyl chloride compared to the carboxylic acid.[5] In ¹H NMR, there isn't a characteristic peak for the acyl chloride group itself, but protons adjacent to the carbonyl group may be deshielded compared to the starting material.[5] A useful technique is to quench an aliquot with an anhydrous alcohol and observe the formation of the corresponding ester peaks in the NMR spectrum.[6]

Troubleshooting Guides

Troubleshooting GC-MS Analysis
Issue Potential Cause Recommended Solution
No peak for this compound, only Azelaic acid Hydrolysis of the acyl chloride in the GC system due to residual moisture or high temperatures.[2]Ensure the carrier gas is dry and the system is free of leaks. Lower the injector temperature. Derivatize the acyl chloride to a more stable ester before injection.[2]
Peak tailing or broad peaks for the acyl chloride The compound may be interacting with active sites in the GC inlet or column. The injection volume may be too large.[2]Use a deactivated liner and a low-bleed MS-certified column. Reduce the injection volume or dilute the sample.[2]
Troubleshooting TLC Analysis
Issue Potential Cause Recommended Solution
Only the starting material spot is visible This compound is hydrolyzing on the silica gel plate.[1]Quench a reaction aliquot with anhydrous methanol to form the more stable dimethyl azelate. Spot this derivative on the TLC plate to visualize the disappearance of the starting material and the appearance of the less polar product.[1]
Streaking of spots The sample is too concentrated. The eluent is too polar.Dilute the sample before spotting. Use a less polar eluent system.

Experimental Protocols

Protocol 1: TLC Monitoring via Derivatization
  • Sample Preparation: In a dry microcentrifuge tube, add approximately 0.1 mL of the reaction mixture.

  • Quenching: Add 0.5 mL of anhydrous methanol to the tube and mix thoroughly. This will convert any this compound to dimethyl azelate.

  • TLC Plate Spotting: Spot the derivatized sample onto a silica gel TLC plate. Also spot the starting material (Azelaic acid) as a reference.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Visualization: Visualize the spots under UV light or by staining with a suitable agent (e.g., potassium permanganate). The product spot (dimethyl azelate) should have a higher Rf value (be less polar) than the starting material spot (Azelaic acid).[1][7]

Protocol 2: GC-MS Analysis via Derivatization
  • Sample Preparation: Take a 0.1 mL aliquot of the reaction mixture and dilute it with 1 mL of a dry, inert solvent (e.g., dichloromethane).

  • Derivatization: Add an excess of anhydrous methanol to the diluted sample to convert the this compound to dimethyl azelate.

  • Injection: Inject an appropriate volume of the derivatized sample into the GC-MS.

  • GC Method:

    • Injector Temperature: 260 °C[8]

    • Oven Program: Hold at 120 °C for 0.5 min, then ramp at 5 °C/min to 200 °C and hold for 15 min.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.51 mL/min.[8]

  • MS Analysis: Monitor the mass spectrum for the molecular ion peak corresponding to dimethyl azelate.

Protocol 3: In-situ FTIR Monitoring
  • Setup: Use an in-situ FTIR probe immersed in the reaction vessel.

  • Background Spectrum: Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

  • Data Collection: Record FTIR spectra at regular intervals throughout the reaction.

  • Analysis: Monitor the disappearance of the broad O-H stretch (around 3300-2500 cm⁻¹) of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride (typically around 1800 cm⁻¹). The progress can be quantified by integrating the area of the acyl chloride carbonyl peak.

Visualizations

Reaction_Monitoring_Workflow General Workflow for Monitoring this compound Reaction cluster_reaction Reaction Setup cluster_sampling Sampling & Quenching cluster_analysis Analytical Techniques cluster_results Data Interpretation Start Start Reaction: Azelaic Acid + Chlorinating Agent Aliquot Take Reaction Aliquot Start->Aliquot Quench Quench/Derivatize (e.g., with Methanol) Aliquot->Quench For TLC, GC-MS, HPLC, NMR FTIR FTIR Spectroscopy Aliquot->FTIR Directly for In-situ TLC TLC Analysis Quench->TLC GCMS GC-MS Analysis Quench->GCMS HPLC HPLC Analysis Quench->HPLC NMR NMR Spectroscopy Quench->NMR Interpret Interpret Data: - Disappearance of Starting Material - Appearance of Product/Derivative TLC->Interpret GCMS->Interpret HPLC->Interpret NMR->Interpret FTIR->Interpret Decision Decision: - Continue Reaction - Work-up - Stop Reaction Interpret->Decision

Caption: General workflow for monitoring an this compound reaction.

Troubleshooting_Logic Troubleshooting Logic for Reaction Monitoring Start Is reaction progress observed? Yes Yes Start->Yes No No Start->No Proceed Continue Monitoring or Proceed to Work-up Yes->Proceed Check_Method Is the analytical method appropriate? No->Check_Method Hydrolysis Potential Hydrolysis Issue (TLC, GC-MS) Check_Method->Hydrolysis If using TLC/GC-MS directly Check_Conditions Are reaction conditions optimal? Check_Method->Check_Conditions If method is appropriate Derivatize Action: Derivatize aliquot (e.g., with Methanol) Hydrolysis->Derivatize Reanalyze Re-analyze sample Derivatize->Reanalyze Reanalyze->Start Temp Check Temperature Check_Conditions->Temp Time Check Reaction Time Check_Conditions->Time Reagents Check Reagent Purity/Activity Check_Conditions->Reagents

Caption: A logical diagram for troubleshooting reaction monitoring.

References

Overcoming solubility challenges of Azelaoyl chloride in specific solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Azelaoyl chloride in various solvents.

Troubleshooting Guide: Overcoming Solubility Issues

Issue: this compound is not dissolving or is dissolving slowly in the chosen solvent.

This guide provides a systematic approach to addressing solubility challenges with this compound, a highly reactive diacyl chloride.

Logical Workflow for Troubleshooting Solubility

G cluster_0 Initial Observation cluster_1 Step 1: Solvent Verification & Purity Check cluster_2 Step 2: Aided Dissolution Techniques cluster_3 Step 3: Solvent System Modification cluster_4 Resolution start This compound fails to dissolve solvent_check Verify solvent is anhydrous and aprotic. Check for visible impurities in this compound. start->solvent_check purity_issue Potential hydrolysis due to wet solvent or impure starting material. solvent_check->purity_issue agitation Gentle agitation or stirring purity_issue->agitation If solvent/reagent are pure failure Persistent Solubility Issues: Re-evaluate experimental design purity_issue->failure If contamination is suspected sonication Brief sonication in a water bath agitation->sonication success Successful Dissolution agitation->success If dissolved warming Slight warming (use with caution) sonication->warming sonication->success If dissolved solvent_polarity Consider a solvent with different polarity (e.g., THF, DCM). warming->solvent_polarity If still not dissolved warming->success If dissolved co_solvent Add a co-solvent to modify the polarity of the system. solvent_polarity->co_solvent co_solvent->success If dissolved co_solvent->failure If not dissolved

Caption: Troubleshooting workflow for this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a reactive acyl chloride and should be dissolved in anhydrous, aprotic solvents to prevent hydrolysis. Based on its chemical properties and common applications in synthesis, the following solvents are generally suitable.[1][2]

Table 1: Recommended Solvents for this compound

SolventRationale for UseConsiderations
Dichloromethane (DCM)A common solvent for reactions involving acyl chlorides, such as the Schotten-Baumann reaction.[2]Ensure the use of an anhydrous grade.
Tetrahydrofuran (THF)Often used in acylation reactions.[1]Must be anhydrous. Peroxide-free grades are recommended to avoid unwanted side reactions.
Diethyl etherA common aprotic solvent for organic synthesis.Anhydrous grade is essential. Its high volatility requires a well-controlled experimental setup.
TolueneCan be used, especially for reactions requiring higher temperatures.Use of an anhydrous grade is necessary.
ChloroformAn alternative to DCM.Anhydrous grade is required.

Q2: Why is my this compound turning cloudy or forming a precipitate in the solvent?

A2: Cloudiness or precipitate formation upon addition of this compound to a solvent is often an indication of a reaction with contaminants, most commonly water. This compound readily hydrolyzes in the presence of moisture to form azelaic acid, which is a solid and has low solubility in many aprotic organic solvents.[1][3]

Q3: Can I use protic solvents like ethanol (B145695) or water to dissolve this compound?

A3: No, you should not use protic solvents such as alcohols, amines (unless it is a reactant), or water. This compound is highly reactive and will rapidly react with these solvents, leading to the formation of esters, amides, or the corresponding carboxylic acid (azelaic acid), respectively.[1][2]

Q4: I am still having trouble dissolving this compound even in an anhydrous aprotic solvent. What can I do?

A4: If you are using a recommended anhydrous, aprotic solvent and still face solubility issues, consider the following steps:

  • Gentle Agitation: Stir the solution gently.

  • Sonication: Use an ultrasonic bath for a short period to aid dissolution.

  • Slight Warming: Gently warm the mixture. However, be cautious as increased temperature can accelerate potential side reactions.

  • Co-solvent: Consider adding a small amount of a different anhydrous, aprotic co-solvent to alter the polarity of the solvent system.

Q5: How can I confirm if my this compound has hydrolyzed?

A5: The formation of a white precipitate (azelaic acid) is a strong indicator of hydrolysis. You can also use analytical techniques like Infrared (IR) spectroscopy. The IR spectrum of this compound will show a characteristic C=O stretch for an acyl chloride, while azelaic acid will show a broader O-H stretch and a C=O stretch at a different wavenumber.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for Reaction

This protocol outlines the standard procedure for dissolving this compound for use in a subsequent chemical reaction.

G cluster_0 Preparation cluster_1 Solvent Addition cluster_2 Reagent Addition cluster_3 Observation & Action prep Use oven-dried glassware. Purge with an inert gas (N2 or Ar). add_solvent Add anhydrous, aprotic solvent to the reaction vessel via syringe. prep->add_solvent add_azelaoyl Slowly add this compound to the solvent with stirring. add_solvent->add_azelaoyl observe Observe for complete dissolution. add_azelaoyl->observe proceed Proceed with the reaction. observe->proceed Dissolved troubleshoot If not dissolved, refer to Troubleshooting Guide. observe->troubleshoot Not Dissolved

References

Validation & Comparative

A Comparative Guide to Polyamide Synthesis: Azelaoyl Chloride vs. Sebacoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of azelaoyl chloride and sebacoyl chloride for the synthesis of polyamides, specifically focusing on the resulting properties of Polyamide 6,9 and Polyamide 6,10. This document outlines the performance differences based on experimental data, provides detailed synthesis protocols, and visualizes the experimental workflow.

Introduction

Polyamides, commonly known as nylons, are a class of high-performance polymers characterized by their excellent mechanical strength, thermal stability, and chemical resistance. The specific properties of a polyamide are largely determined by the monomers used in its synthesis. This guide focuses on two common long-chain aliphatic polyamides: Polyamide 6,9 and Polyamide 6,10. Polyamide 6,9 is synthesized from the reaction of hexamethylenediamine (B150038) with this compound (a nine-carbon diacid chloride), while Polyamide 6,10 is produced from hexamethylenediamine and sebacoyl chloride (a ten-carbon diacid chloride). The single-carbon difference in the diacid chloride monomer results in notable variations in the physical and chemical properties of the final polymer.

Quantitative Data Comparison

The selection between this compound and sebacoyl chloride for polyamide synthesis will directly impact the properties of the resulting polymer. Below is a summary of the key performance indicators for Polyamide 6,9 and Polyamide 6,10.

Table 1: General and Mechanical Properties
PropertyPolyamide 6,9 (from this compound)Polyamide 6,10 (from Sebacoyl Chloride)Unit
Density1.081.08g/cm³
Surface HardnessSD78RR100-
Tensile Strength5058MPa
Flexural Modulus1.41.1 - 2.0GPa
Notched Izod Impact0.060.09kJ/m
Elongation at Break-110 - 120%
Table 2: Thermal Properties
PropertyPolyamide 6,9 (from this compound)Polyamide 6,10 (from Sebacoyl Chloride)Unit
Melting Temperature~210215 - 220°C
Glass Transition Temperature-41 - 50°C
Decomposition Temperature-440°C
Heat Deflection Temperature (HDT)-80°C

Experimental Protocols

The following are detailed methodologies for the synthesis of Polyamide 6,9 and Polyamide 6,10 via interfacial polymerization.

Synthesis of Polyamide 6,9 from this compound

Materials:

  • Hexamethylenediamine

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Hexane

  • Distilled water

Procedure:

  • Aqueous Phase Preparation: Prepare a solution by dissolving hexamethylenediamine and sodium hydroxide in distilled water. A typical concentration is 0.5 M for both.

  • Organic Phase Preparation: Prepare a solution of this compound in an organic solvent such as hexane. A typical concentration is 0.2 M.

  • Interfacial Polymerization: Carefully pour the organic phase containing this compound onto the aqueous phase containing hexamethylenediamine in a beaker to form two distinct layers.

  • Polymer Film Formation: A film of Polyamide 6,9 will form at the interface of the two liquids.

  • Polymer Retrieval: Using forceps, gently grasp the polymer film from the center of the interface and pull it out of the beaker as a continuous rope. The polymer can be wound onto a glass rod or a spool.

  • Washing and Drying: The synthesized polyamide rope should be thoroughly washed with water and then with a solvent like ethanol (B145695) to remove any unreacted monomers and byproducts. The washed polymer is then dried in a vacuum oven.

Synthesis of Polyamide 6,10 from Sebacoyl Chloride

Materials:

  • Hexamethylenediamine

  • Sebacoyl chloride[1]

  • Sodium hydroxide (NaOH)[1]

  • Hexane[1]

  • Distilled water[1]

Procedure:

  • Aqueous Phase Preparation: Prepare a 0.5 M solution of hexamethylenediamine in 0.5 M aqueous sodium hydroxide.[1] For example, dissolve 3.0 g of hexamethylenediamine and 1.0 g of NaOH in 50 mL of distilled water.[1]

  • Organic Phase Preparation: Prepare a 0.2 M solution of sebacoyl chloride in hexane.[1] For instance, dissolve 1.5 mL to 2.0 mL of sebacoyl chloride in 50 mL of hexane.[1]

  • Interfacial Polymerization: Carefully pour the sebacoyl chloride solution as a second layer on top of the hexamethylenediamine solution in a beaker, minimizing agitation at the interface.[1]

  • Polymer Film Formation: A polymer film will form immediately at the interface of the two solutions.[1]

  • Polymer Retrieval: With forceps, grasp the polymer film at the interface and carefully pull it from the beaker.[1] A continuous thread of nylon can be drawn and wound onto a stirring rod or a small windlass.[1][2]

  • Washing and Drying: The polymer should be washed thoroughly with water or ethanol before handling to remove unreacted monomers and HCl byproduct.[1][3] The polymer is then allowed to air dry or dried in an oven at a low temperature.[2][3]

Visualizations

Experimental Workflow for Polyamide Synthesis

Polyamide_Synthesis_Workflow cluster_aqueous Aqueous Phase Preparation cluster_organic Organic Phase Preparation A1 Dissolve Hexamethylenediamine and NaOH in Water IP Interfacial Polymerization A1->IP O1 Dissolve Diacid Chloride (Azelaoyl or Sebacoyl) in Hexane O1->IP PF Polymer Film Formation at Interface IP->PF Layering of Phases PR Polymer Retrieval (Winding on Rod) PF->PR WD Washing and Drying PR->WD Final Characterization of Polyamide Properties WD->Final

Caption: Workflow for polyamide synthesis via interfacial polymerization.

Chemical Reaction Scheme

Polyamide_Reaction cluster_product cluster_key Key Diamine H₂N-(CH₂)₆-NH₂ (Hexamethylenediamine) Plus + DiacidChloride ClOC-(CH₂)ₓ-COCl (Diacid Chloride) Polyamide -[NH-(CH₂)₆-NH-CO-(CH₂)ₓ-CO]ₙ- (Polyamide) DiacidChloride->Polyamide Polycondensation Byproduct + 2n HCl Key For Polyamide 6,9: x = 7 (this compound) For Polyamide 6,10: x = 8 (Sebacoyl Chloride)

Caption: General reaction for polyamide synthesis.

Discussion

The choice between this compound and sebacoyl chloride depends on the desired properties of the final polyamide. Polyamide 6,10, synthesized from sebacoyl chloride, generally exhibits slightly higher tensile strength and impact resistance compared to Polyamide 6,9. The additional methylene (B1212753) group in the sebacoyl chloride backbone contributes to these enhanced mechanical properties.

Furthermore, the longer hydrocarbon chain in sebacoyl chloride results in a polyamide with lower moisture absorption.[4] This is a critical factor in applications where dimensional stability in humid environments is important.

Both this compound and sebacoyl chloride are corrosive and moisture-sensitive, requiring careful handling in a well-ventilated fume hood.[5][6][7] Similarly, hexamethylenediamine is corrosive and irritating to the skin and respiratory system.[4][8] Appropriate personal protective equipment, including gloves and safety goggles, should be worn during the synthesis procedure.

Conclusion

Both this compound and sebacoyl chloride are effective monomers for the synthesis of high-performance polyamides. Sebacoyl chloride is the preferred choice for applications demanding superior mechanical strength, toughness, and lower moisture absorption. This compound offers a viable alternative, producing polyamides with comparable, albeit slightly lower, performance characteristics. The selection of the appropriate diacid chloride should be guided by the specific performance requirements and cost considerations of the intended application.

References

A Comparative Guide to the Reactivity of Azelaoyl Chloride and Other Diacid Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of Azelaoyl chloride with other commonly used diacid chlorides, namely Sebacoyl chloride, Suberoyl chloride, and Terephthaloyl chloride. This document is intended to assist researchers in selecting the appropriate diacid chloride for their specific applications, such as polymerization, cross-linking, and synthesis of novel compounds.

Introduction to Diacid Chlorides

Diacid chlorides are highly reactive organic compounds characterized by the presence of two acyl chloride functional groups. This bifunctionality makes them essential building blocks in the synthesis of a wide range of polymers, including polyamides and polyesters, as well as in the preparation of various pharmaceutical and specialty chemical intermediates. The reactivity of a diacid chloride is a critical factor influencing reaction kinetics, polymer molecular weight, and the overall efficiency of a chemical process. This guide focuses on comparing the reactivity of this compound, a nine-carbon aliphatic diacid chloride, with its shorter and longer aliphatic homologues, Suberoyl chloride (C8) and Sebacoyl chloride (C10), and the aromatic diacid chloride, Terephthaloyl chloride.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the compared diacid chlorides is presented in Table 1. These properties can influence their handling, solubility in various solvents, and reaction conditions.

PropertyThis compoundSebacoyl ChlorideSuberoyl ChlorideTerephthaloyl Chloride
Chemical Formula C₉H₁₄Cl₂O₂[1][2][3]C₁₀H₁₆Cl₂O₂C₈H₁₂Cl₂O₂[4][5]C₈H₄Cl₂O₂
Molecular Weight 225.11 g/mol [1][2][3]239.14 g/mol 211.09 g/mol [4]203.02 g/mol
Appearance Colorless to light yellow liquid[1][2]Colorless oily liquid[6]Colorless to light orange to yellow clear liquid[4][7]White solid
Boiling Point 166 °C @ 18 mmHg[8][9]220 °C162-163 °C @ 15 mmHg[4][10]265 °C
Density 1.144 g/cm³[1]1.12 g/cm³1.172 g/mL at 25 °C[4][10]1.34 g/cm³
CAS Number 123-98-8[1][2][3]111-19-310027-07-3[4]100-20-9

Reactivity Comparison

The reactivity of diacid chlorides is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both inductive and resonance effects. In general, acyl chlorides are highly reactive due to the strong electron-withdrawing nature of the chlorine atom.

Aliphatic vs. Aromatic Diacid Chlorides:

Aromatic diacid chlorides, such as Terephthaloyl chloride, are generally less reactive than their aliphatic counterparts.[11] This is attributed to the resonance effect of the benzene (B151609) ring, which can donate electron density to the carbonyl carbon, thereby reducing its electrophilicity.[11] Aliphatic diacid chlorides, lacking this resonance stabilization, have a more electron-deficient carbonyl carbon and are thus more susceptible to nucleophilic attack.

Effect of Chain Length in Aliphatic Diacid Chlorides:

For linear aliphatic diacid chlorides like Azelaoyl, Sebacoyl, and Suberoyl chloride, the difference in reactivity is generally more subtle and is primarily influenced by steric factors and the slight inductive effect of the alkyl chain. Longer alkyl chains can exert a minor electron-donating inductive effect, which might slightly decrease reactivity. However, in many practical applications, the difference in reactivity among these long-chain aliphatic diacid chlorides is not substantial. The hydrolytic instability of lower diacid chlorides can be a limiting factor in interfacial polymerization, suggesting that longer chain aliphatic diacid chlorides might be slightly less reactive towards hydrolysis.[4]

Quantitative Reactivity Data:

For instance, the kinetics of the hydrolysis of Terephthaloyl chloride in a two-phase system has been studied, with the reaction being first order with respect to the diacid chloride.[12][13][14] The polycondensation of Terephthaloyl chloride with p-phenylenediamine (B122844) is a very fast reaction with low activation energy.[15]

While specific kinetic data for Azelaoyl, Sebacoyl, and Suberoyl chlorides in similar reactions are scarce, it is generally accepted that their reactions, for example in polyamidation, are extremely rapid.[16]

To provide a quantitative comparison, a standardized experimental protocol is proposed in the following section.

Experimental Protocols for Reactivity Comparison

To quantitatively assess the reactivity of these diacid chlorides, a series of parallel experiments under strictly controlled conditions is recommended. A suitable model reaction is the interfacial polymerization with a diamine to form a polyamide, as this reaction is rapid and the product is easily isolated and quantified.

Proposed Experiment: Comparative Study of Polyamidation Reaction Rates

This experiment aims to compare the rate of formation of polyamides from this compound, Sebacoyl chloride, Suberoyl chloride, and Terephthaloyl chloride with a common diamine, such as hexamethylenediamine (B150038).

Materials:

  • This compound (≥98%)

  • Sebacoyl chloride (≥98%)

  • Suberoyl chloride (≥98%)

  • Terephthaloyl chloride (≥99%)

  • Hexamethylenediamine

  • Sodium hydroxide

  • Hexane (B92381) (or other suitable organic solvent)

  • Distilled water

  • Acetone (B3395972)

Experimental Workflow:

G Experimental Workflow for Comparative Reactivity Study cluster_prep Solution Preparation cluster_reaction Interfacial Polymerization cluster_analysis Data Collection and Analysis prep_diamine Prepare aqueous solution of hexamethylenediamine and NaOH react_azelaoyl Layer this compound solution onto diamine solution prep_diamine->react_azelaoyl react_sebacoyl Layer Sebacoyl Chloride solution onto diamine solution prep_diamine->react_sebacoyl react_suberoyl Layer Suberoyl Chloride solution onto diamine solution prep_diamine->react_suberoyl react_terephthaloyl Layer Terephthaloyl Chloride solution onto diamine solution prep_diamine->react_terephthaloyl prep_azelaoyl Prepare hexane solution of this compound prep_azelaoyl->react_azelaoyl prep_sebacoyl Prepare hexane solution of Sebacoyl Chloride prep_sebacoyl->react_sebacoyl prep_suberoyl Prepare hexane solution of Suberoyl Chloride prep_suberoyl->react_suberoyl prep_terephthaloyl Prepare hexane solution of Terephthaloyl Chloride prep_terephthaloyl->react_terephthaloyl collect_polymer Withdraw polyamide film at a constant rate for a set time react_azelaoyl->collect_polymer react_sebacoyl->collect_polymer react_suberoyl->collect_polymer react_terephthaloyl->collect_polymer wash_dry Wash and dry the collected polymer collect_polymer->wash_dry weigh_polymer Measure the mass of the polymer wash_dry->weigh_polymer calc_rate Calculate the rate of polymerization (mass of polymer / time) weigh_polymer->calc_rate compare Compare the polymerization rates calc_rate->compare

Caption: Workflow for comparing diacid chloride reactivity.

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.5 M aqueous solution of hexamethylenediamine containing 0.5 M sodium hydroxide.

    • Prepare 0.2 M solutions of this compound, Sebacoyl chloride, Suberoyl chloride, and Terephthaloyl chloride in hexane.

  • Interfacial Polymerization:

    • For each diacid chloride, carefully layer 20 mL of the organic solution onto 20 mL of the aqueous diamine solution in a beaker.

    • A polymer film will form at the interface.

  • Data Collection:

    • Using forceps, carefully grasp the center of the polymer film and pull it upwards at a constant rate (e.g., using a motorized apparatus).

    • Collect the polymer strand for a fixed period (e.g., 60 seconds).

    • Repeat the experiment for each diacid chloride under identical conditions (temperature, stirring if any, withdrawal rate).

  • Analysis:

    • Thoroughly wash the collected polymer with water and then acetone to remove unreacted monomers and byproducts.

    • Dry the polymer to a constant weight.

    • The mass of the polymer formed per unit time can be used as a quantitative measure of the reaction rate.

Expected Results and Interpretation:

Based on general chemical principles, the expected order of reactivity would be:

Aliphatic Diacid Chlorides > Aromatic Diacid Chloride

Therefore, this compound, Sebacoyl chloride, and Suberoyl chloride are all expected to react faster than Terephthaloyl chloride. Among the aliphatic diacid chlorides, the differences in reactivity are expected to be minor, though slight variations may be observed due to steric and inductive effects.

Reaction Pathway

The general reaction pathway for the polycondensation of a diacid chloride with a diamine is a nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate.

G General Reaction Pathway for Polyamidation Diacid\nChloride Diacid Chloride Tetrahedral\nIntermediate Tetrahedral Intermediate Diacid\nChloride->Tetrahedral\nIntermediate Nucleophilic Attack Diamine Diamine Diamine->Tetrahedral\nIntermediate Polyamide Polyamide Tetrahedral\nIntermediate->Polyamide Elimination of Cl⁻ HCl HCl Tetrahedral\nIntermediate->HCl

Caption: Nucleophilic acyl substitution in polyamide formation.

Conclusion

This guide provides a comparative overview of the reactivity of this compound with Sebacoyl chloride, Suberoyl chloride, and Terephthaloyl chloride. While all are highly reactive compounds suitable for a variety of synthetic applications, a key distinction lies between the aliphatic and aromatic diacid chlorides. This compound, as an aliphatic diacid chloride, is expected to exhibit higher reactivity compared to Terephthaloyl chloride. The differences in reactivity among the long-chain aliphatic diacid chlorides are generally considered to be less pronounced.

For applications requiring precise control over reaction kinetics or where quantitative comparisons are critical, the experimental protocol outlined in this guide can be employed to determine the relative reactivities under specific conditions. The choice of diacid chloride will ultimately depend on the desired properties of the final product, reaction conditions, and cost considerations.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Azelaoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Azelaoyl chloride (Nonanedioyl dichloride). As a key bifunctional reagent in the synthesis of polymers and pharmaceuticals, ensuring its purity is critical for downstream applications. This document outlines the principles, experimental protocols, and performance characteristics of several common analytical techniques, offering a comparative framework to aid in method selection.

Introduction to this compound and its Purity Assessment

This compound, the diacyl chloride derivative of azelaic acid, is a highly reactive molecule widely used in organic synthesis.[1] Its utility in producing polyamides, polyesters, and other polymers, as well as in the synthesis of active pharmaceutical ingredients (APIs), necessitates stringent quality control.[1] Common impurities in commercially available or synthesized this compound can include the starting material, azelaic acid, residual chlorinating agents like thionyl chloride and its byproducts, and polymeric species.[2] The presence of these impurities can significantly impact the physicochemical properties of resulting polymers and the safety and efficacy of pharmaceutical products.

The high reactivity of the acyl chloride functional groups presents a unique challenge for analytical chemists.[3] Direct analysis can be complicated by the compound's sensitivity to moisture and interaction with certain analytical components. Therefore, both direct and derivatization-based methods are employed for its purity assessment. This guide will explore Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Titrimetry, Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and sample throughput needs. The following table summarizes the key performance characteristics of the discussed methods for the analysis of this compound.

Analytical TechniquePrinciplePrimary ApplicationSample PreparationSensitivitySelectivityThroughput
Gas Chromatography (GC-FID) Separation of volatile compounds in the gas phase followed by flame ionization detection.Quantification of the main component and volatile impurities.Derivatization to a more stable and volatile ester is common.[4]HighHighModerate
High-Performance Liquid Chromatography (HPLC-UV/DAD) Separation of compounds in the liquid phase based on their affinity for a stationary phase, with UV/diode-array detection.Trace-level quantification of residual acyl chloride and non-volatile impurities.Derivatization with a UV-active agent is typically required.[3]HighHighModerate
Titrimetry (Argentometric) Quantitative chemical analysis based on the reaction of the analyte with a reagent of known concentration.Assay of total hydrolyzable chloride content.Hydrolysis of the acyl chloride to liberate chloride ions.[5]ModerateLowHigh
Quantitative NMR (qNMR) Measurement of the molar ratio of the analyte to a certified internal standard based on the integration of their respective NMR signals.Absolute purity determination without the need for a specific this compound reference standard.[6]Simple dissolution in a deuterated solvent with a known amount of an internal standard.[6]ModerateHighLow
Fourier-Transform Infrared (FTIR) Spectroscopy Measurement of the absorption of infrared radiation by the sample, providing information about its functional groups.Rapid qualitative identification and detection of gross impurities like the parent carboxylic acid.Minimal; direct analysis of the liquid sample.[7]LowModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID) via Methylation Derivatization

This method involves the conversion of the highly reactive this compound into its more stable and volatile dimethyl ester, which can be readily analyzed by GC-FID.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column suitable for the analysis of fatty acid methyl esters (e.g., DB-FFAP, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Derivatization: Add 1 mL of anhydrous methanol to the vial. Cap the vial and allow it to stand at room temperature for 15-20 minutes to ensure complete conversion of the acyl chloride to the dimethyl azelate ester.

  • Dilution: Dilute the reaction mixture with dichloromethane to a suitable concentration for GC analysis (e.g., 1 mg/mL).

  • GC Analysis:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.[2]

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Volume: 1 µL

  • Quantification: The purity is determined by calculating the area percentage of the dimethyl azelate peak relative to the total area of all peaks in the chromatogram. For higher accuracy, an internal standard can be used.

High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD) via Derivatization

Due to the lack of a strong chromophore in this compound, a pre-column derivatization step with a UV-active agent is necessary for sensitive detection by HPLC-UV/DAD.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

Procedure:

  • Derivatization Reagent Preparation: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.

  • Sample Preparation: Accurately prepare a solution of this compound in acetonitrile.

  • Derivatization Reaction: In a vial, mix the this compound solution with an excess of the 2-nitrophenylhydrazine solution. Allow the reaction to proceed at room temperature for 30 minutes.[6]

  • HPLC Analysis:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: A suitable gradient to separate the derivatized product from excess reagent and byproducts (e.g., start with a lower percentage of B and ramp up).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at the maximum absorbance of the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[6]

    • Injection Volume: 10 µL

  • Quantification: The purity of the this compound is determined by comparing the peak area of the derivatized product to a calibration curve prepared from a known standard of derivatized this compound.

Titrimetry for Hydrolyzable Chloride

This method determines the purity of this compound by quantifying the amount of chloride ions liberated upon hydrolysis. An argentometric back-titration (Volhard method) is described here.[9]

Instrumentation:

  • Burette, 50 mL

  • Pipettes

  • Erlenmeyer flasks

  • Magnetic stirrer

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample into an Erlenmeyer flask.

  • Hydrolysis: Add 20 mL of ethanol and 20 mL of water to the flask. Gently heat the mixture to facilitate the hydrolysis of the acyl chloride groups to carboxylic acid and hydrochloric acid.

  • Precipitation: To the cooled solution, add a known excess of standardized 0.1 M AgNO₃ solution (e.g., 50.0 mL). Add a few drops of concentrated HNO₃ and 1-2 mL of nitrobenzene. The nitrobenzene will coat the AgCl precipitate, preventing its reaction with the thiocyanate titrant.[9]

  • Titration: Add 1-2 mL of the ferric ammonium sulfate indicator. Titrate the excess AgNO₃ with standardized 0.1 M KSCN solution until the first appearance of a permanent reddish-brown color.

  • Blank Determination: Perform a blank titration using the same procedure but without the this compound sample.

  • Calculation: The amount of AgNO₃ that reacted with the chloride from the sample is calculated by subtracting the amount that reacted with the KSCN from the total amount of AgNO₃ initially added. From this, the percentage of hydrolyzable chloride, and thus the purity of the this compound, can be determined.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity.[10]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves both the sample and the internal standard.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and with resonances that do not overlap with the analyte signals.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a precise amount of the certified internal standard into the same vial.[6] Dissolve the mixture in a known volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) and a calibrated 90° pulse.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with careful phasing and baseline correction.

  • Quantification:

    • Select a well-resolved signal for both the this compound and the internal standard.

    • Integrate the selected signals accurately.

    • Calculate the purity of the this compound using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique primarily used for the qualitative assessment of this compound. It is excellent for confirming the presence of the acyl chloride functional group and for detecting the absence of the starting material, azelaic acid.

Instrumentation:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy analysis of liquids.[11]

Procedure:

  • Sample Preparation: Place a drop of the neat this compound liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Analysis:

    • Confirm the presence of a strong carbonyl (C=O) stretching band for the acyl chloride at approximately 1800 cm⁻¹.[7]

    • Verify the absence of a broad O-H stretching band from the carboxylic acid group of azelaic acid, which would typically appear between 2500 and 3300 cm⁻¹.[7]

    • The spectrum can be used as a fingerprint for batch-to-batch consistency checks.

Visualizing the Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow for the quantitative analytical methods described.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start This compound Sample weigh Accurate Weighing start->weigh derivatize Derivatization (with Methanol) weigh->derivatize dilute Dilution (with DCM) derivatize->dilute inject Injection into GC dilute->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (Area % or Internal Standard) integrate->calculate end end calculate->end Purity Result

Caption: Workflow for the GC-FID analysis of this compound purity.

HPLC_Workflow start This compound Sample & Derivatizing Agent prepare Sample and Reagent Preparation start->prepare react Derivatization Reaction prepare->react hplc HPLC-UV/DAD Analysis react->hplc data Data Acquisition & Processing hplc->data quantify Quantification via Calibration Curve data->quantify result Purity Result quantify->result

Caption: Workflow for HPLC-UV/DAD analysis of this compound.

Titration_Workflow cluster_sample Preparation cluster_titration Titration cluster_calc Calculation sample Weigh Sample hydrolyze Hydrolysis sample->hydrolyze add_ag Add Excess AgNO3 hydrolyze->add_ag titrate Back-titrate with KSCN add_ag->titrate endpoint Endpoint Detection titrate->endpoint calculate Calculate Hydrolyzable Chloride endpoint->calculate purity Determine Purity calculate->purity result result purity->result Purity Result

Caption: Workflow for titrimetric determination of this compound purity.

Conclusion

The determination of this compound purity requires careful consideration of the analytical method due to the compound's reactive nature. For routine quality control where high throughput is needed and the primary concern is the overall assay, titrimetry offers a rapid and cost-effective solution. For more detailed impurity profiling and higher sensitivity, chromatographic methods such as GC and HPLC are superior, although they necessitate a derivatization step. Quantitative NMR stands out as a powerful tool for absolute purity determination without the need for a specific this compound standard, making it invaluable for the characterization of new batches or in research settings. FTIR serves as a quick and simple qualitative check for functional group identity and the presence of major impurities. The choice of the most suitable method will ultimately depend on the specific analytical requirements, available resources, and the intended use of the this compound.

References

A Researcher's Guide to the NMR Spectral Interpretation of Azelaoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical reagents is paramount. This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Azelaoyl chloride, a common bifunctional building block. A comparison with its parent compound, azelaic acid, is included to highlight key spectral differences, supported by predicted data and a standardized experimental protocol.

This compound, with the chemical formula C9H14Cl2O2, is the diacyl chloride derivative of azelaic acid.[1][2] Its symmetric structure, consisting of a seven-carbon aliphatic chain flanked by two acyl chloride groups, gives rise to a distinct and predictable NMR spectrum. Understanding this spectrum is crucial for verifying sample purity and for monitoring its reactions in various synthetic applications.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for similar functional groups.

Table 1: Predicted 1H NMR Data for this compound (in CDCl3)

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
α-CH22.8 - 3.0Triplet4H-CH2-COCl
β-CH21.7 - 1.9Quintet4H-CH2-CH2-COCl
γ, δ-CH21.3 - 1.5Multiplet6H-CH2-(CH2)3-CH2-

Table 2: Predicted 13C NMR Data for this compound (in CDCl3)

PositionChemical Shift (ppm)Assignment
C=O172 - 174-COCl
α-CH245 - 48-CH2-COCl
β-CH228 - 30-CH2-CH2-COCl
γ, δ-CH224 - 26-CH2-(CH2)3-CH2-

Comparative Analysis: this compound vs. Azelaic Acid

The key difference in the NMR spectra of this compound and its precursor, azelaic acid, lies in the chemical shifts of the nuclei closest to the carbonyl group. The electron-withdrawing nature of the chlorine atom in the acyl chloride functionality causes a significant downfield shift for the α-protons and α-carbons compared to the carboxylic acid.

Table 3: Comparison of Predicted 1H and 13C NMR Chemical Shifts

PositionThis compound (ppm)Azelaic Acid (ppm)
1H NMR
α-CH22.8 - 3.02.2 - 2.4
13C NMR
C=O172 - 174178 - 180
α-CH245 - 4833 - 35

Structural Visualization and NMR Assignments

The following diagram illustrates the chemical structure of this compound and the assignment of the different proton and carbon environments, which directly correspond to the predicted NMR signals.

Azelaoyl_Chloride_Structure cluster_molecule C1 Cl-C(=O)- C2 CH₂ C1->C2 C3 -CH₂- C2->C3 C4 CH₂- C3->C4 C5 CH₂ C4->C5 C6 -CH₂- C5->C6 C7 CH₂- C6->C7 C8 C(=O)-Cl C7->C8

References

A Comparative Guide to FTIR Characterization of Polymers Cross-linked with Azelaoyl Chloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of polymers cross-linked with azelaoyl chloride and two common alternative cross-linking agents: glutaraldehyde (B144438) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This comparison is crucial for researchers in drug development and biomaterials science to verify cross-linking reactions and understand the resulting chemical structures.

Introduction to Polymer Cross-linking and FTIR Characterization

Cross-linking is a fundamental process for modifying the physical and chemical properties of polymers, transforming them into more stable, three-dimensional networks. This is particularly important in drug delivery systems, tissue engineering scaffolds, and hydrogel formulations. This compound, a diacyl chloride, is an effective cross-linker that reacts with hydroxyl and amine groups to form stable ester and amide linkages, respectively.

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a material. By comparing the FTIR spectra of a polymer before and after cross-linking, researchers can confirm the success of the cross-linking reaction by observing the appearance of new absorption bands corresponding to the newly formed linkages and the disappearance or reduction of bands from the reactive groups of the polymer and the cross-linker.

Comparative FTIR Analysis of Cross-linked Gelatin

Gelatin, a widely used biopolymer, serves as an excellent model to compare the effects of different cross-linking agents. The following table summarizes the key FTIR spectral changes observed when gelatin is cross-linked with this compound (expected), glutaraldehyde, and EDC/NHS.

Table 1: Comparison of FTIR Peak Assignments for Unmodified and Cross-linked Gelatin

Wavenumber (cm⁻¹)AssignmentUnmodified GelatinGelatin + this compound (Expected)Gelatin + GlutaraldehydeGelatin + EDC/NHS
~3300O-H and N-H stretching (Amide A)Strong, broadIntensity may decreaseIntensity may decreaseNo significant change
~1640C=O stretching (Amide I)StrongNew ester C=O peak (~1735 cm⁻¹) , Amide I peak may shiftPeak broadens and may shift, C=N stretch (~1650 cm⁻¹) may overlapNo significant change in Amide I
~1540N-H bending (Amide II)StrongIntensity may decrease if amines are involvedIntensity decreases due to reaction of amine groupsNo significant change
~1240C-N stretching and N-H bending (Amide III)PresentPeak may shiftPeak may shiftNo significant change
-Ester C-O stretching AbsentNew peaks (~1200-1100 cm⁻¹) AbsentAbsent
-Iminé C=N stretching AbsentAbsentNew peak (~1650 cm⁻¹) Absent

Note: The data for glutaraldehyde and EDC/NHS cross-linked gelatin are based on published experimental results[1][2][3]. The expected changes for this compound are inferred from the chemical reaction that forms ester bonds with hydroxyl groups and amide bonds with amine groups in gelatin. The appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹ is a key indicator of ester linkage formation.

Experimental Protocols

Below are detailed methodologies for the cross-linking of a generic polymer (e.g., gelatin, chitosan, or PVA) and subsequent FTIR analysis.

Polymer Cross-linking with this compound
  • Polymer Solution Preparation: Dissolve the polymer (e.g., gelatin) in a suitable solvent (e.g., deionized water or an organic solvent like dimethyl sulfoxide) to a final concentration of 5-10% (w/v) with gentle heating and stirring.

  • Cross-linker Addition: In a separate container, dissolve this compound in an anhydrous organic solvent (e.g., acetone (B3395972) or tetrahydrofuran) to a concentration of 1-5% (w/v).

  • Cross-linking Reaction: Slowly add the this compound solution to the polymer solution under vigorous stirring. The reaction is typically carried out at room temperature or slightly elevated temperatures (40-60 °C) for 2-24 hours. A base, such as pyridine (B92270) or triethylamine, can be added to scavenge the HCl byproduct.

  • Purification: After the reaction, the cross-linked polymer is purified by washing extensively with a solvent that can remove unreacted cross-linker and byproducts (e.g., acetone, followed by water) to obtain the purified cross-linked polymer.

  • Drying: The purified cross-linked polymer is then dried, for instance, by lyophilization or in a vacuum oven, to obtain a solid sample for FTIR analysis.

FTIR Spectroscopic Analysis
  • Sample Preparation: The dried polymer sample (a few milligrams) is finely ground with spectroscopic grade potassium bromide (KBr) powder in a mortar and pestle.

  • Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Spectral Collection: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands and compare them with the spectrum of the un-cross-linked polymer.

Visualizing the Cross-linking and Characterization Workflow

The following diagrams illustrate the chemical logic of the cross-linking reaction and the experimental workflow for FTIR characterization.

crosslinking_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Polymer Polymer with -OH or -NH2 groups Reaction Cross-linking Polymer->Reaction Azelaoyl_Chloride This compound Cl-C(=O)-(CH2)7-C(=O)-Cl Azelaoyl_Chloride->Reaction Crosslinked_Polymer Cross-linked Polymer (Ester or Amide Linkages) Reaction->Crosslinked_Polymer HCl HCl Reaction->HCl

Caption: Chemical scheme of polymer cross-linking with this compound.

foir_workflow cluster_synthesis Synthesis cluster_analysis FTIR Analysis A Polymer Dissolution B Cross-linker Addition A->B C Cross-linking Reaction B->C D Purification C->D E Drying D->E F Sample Preparation (KBr Pellet) E->F G FTIR Data Acquisition F->G H Spectral Analysis G->H

Caption: Experimental workflow for synthesis and FTIR characterization.

Conclusion

FTIR spectroscopy is an indispensable tool for characterizing cross-linked polymers. By understanding the expected spectral changes upon cross-linking with this compound and comparing them with those from alternative cross-linkers like glutaraldehyde and EDC/NHS, researchers can confidently verify the formation of the desired chemical linkages. The choice of cross-linker will ultimately depend on the specific application, desired properties of the final material, and biocompatibility requirements. This guide provides a foundational framework for conducting and interpreting such comparative studies.

References

A comparative study of different cross-linking agents versus Azelaoyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cross-linking Agents for Biomaterial Applications

The development of advanced biomaterials, particularly for drug delivery and tissue engineering, hinges on the selection of appropriate cross-linking agents. These molecules are pivotal in modulating the mechanical properties, degradation kinetics, and biocompatibility of hydrogels and other polymeric scaffolds. While traditional agents such as glutaraldehyde (B144438) and carbodiimides are well-characterized, there is a growing interest in alternative cross-linkers that offer enhanced performance and safety profiles. This guide provides a comparative study of various cross-linking agents with a special focus on Azelaoyl chloride, a diacyl chloride that presents a promising alternative for creating robust and biocompatible matrices.

Performance Comparison of Cross-linking Agents

The efficacy of a cross-linking agent is determined by its ability to form stable linkages between polymer chains, thereby influencing the macroscopic properties of the resulting biomaterial. Key performance indicators include mechanical strength, swelling behavior, and biocompatibility. The following tables summarize quantitative data from various studies to facilitate a direct comparison between this compound and other commonly used cross-linking agents.

Table 1: Mechanical Properties of Cross-linked Hydrogels

Cross-linking AgentPolymer MatrixTensile Strength (kPa)Compressive Modulus (kPa)Source(s)
This compound ChitosanData not availableData not available
Glutaraldehyde (1.0%)Decellularized Porcine Meniscus567.441.42[1]
EDC/NHS (1.2 mol/l)Decellularized Porcine Meniscus532.501.49[1]
GenipinChitosanVaries with concentrationVaries with concentration[2]
None (Uncross-linked)Decellularized Porcine Meniscus12.810.49[1]

Note: Direct comparative data for the mechanical properties of this compound cross-linked hydrogels is limited in the currently available literature. Further experimental studies are required for a definitive comparison.

Table 2: Swelling Ratio of Cross-linked Hydrogels

Cross-linking AgentPolymer MatrixSwelling Ratio (%)ConditionsSource(s)
This compound ChitosanData not availableData not available
Glutaraldehyde (5 ml)Gelatin-PEG473.83Demineralized water[3][4]
Glutaraldehyde (15 ml)Gelatin-PEG428.97Demineralized water[3][4]
EDC/NHSCollagen FilmLower than uncross-linkedPBS solution[5]
Citric AcidCarboxymethylcelluloseDecreases with increased concentrationWater[6]

Note: The swelling ratio is inversely proportional to the cross-linking density. While specific data for this compound is not available, it is expected to follow this trend.

Table 3: Biocompatibility of Cross-linked Biomaterials

Cross-linking AgentBiocompatibility AssessmentKey FindingsSource(s)
This compound Data not availableExpected to be biocompatible due to the nature of azelaic acid, a naturally occurring dicarboxylic acid.
GlutaraldehydeIn vitro cytotoxicityToxic to cells at concentrations of 1.0% and 2.5%.[1][1]
EDC/NHSIn vitro cytotoxicity, In vivo implantationNo cytotoxicity observed. Good biocompatibility and well-tolerated in vivo.[1][7][1][7]
GenipinIn vitro cytotoxicityGenerally considered to have low cytotoxicity.[2][2]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Mechanical Testing (Tensile and Compression)
  • Sample Preparation: Prepare hydrogel samples in a standardized shape and size (e.g., dumbbell-shaped for tensile testing according to ASTM D638, or cylindrical for compression testing according to ASTM D695).[2]

  • Equilibration: Allow the hydrogel samples to equilibrate in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C) for a defined period.

  • Testing:

    • Tensile Test: Mount the dumbbell-shaped sample in a universal testing machine. Apply a uniaxial tensile load at a constant strain rate until failure. Record the stress-strain data.

    • Compression Test: Place the cylindrical sample between two parallel plates of a universal testing machine. Apply a compressive load at a constant strain rate. Record the stress-strain data.

  • Data Analysis: From the stress-strain curves, calculate the tensile strength, Young's modulus, and compressive modulus.

Swelling Ratio Measurement
  • Initial Weight: Record the initial weight of the dried hydrogel sample (Wd).

  • Immersion: Immerse the dried hydrogel in a specific swelling medium (e.g., deionized water or PBS) at a controlled temperature.

  • Weight Measurement: At predetermined time intervals, remove the hydrogel from the medium, gently blot the surface to remove excess water, and record its swollen weight (Ws).

  • Equilibrium: Continue measurements until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculation: Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

In Vitro Biocompatibility (Cytotoxicity Assay)
  • Material Extraction: Incubate the cross-linked hydrogel in a cell culture medium for a specified period (e.g., 24-72 hours) to obtain a material extract.

  • Cell Culture: Seed a specific cell line (e.g., fibroblasts or endothelial cells) in a multi-well plate and allow them to adhere and proliferate.

  • Exposure: Replace the standard culture medium with the prepared material extracts. Include positive (e.g., cytotoxic substance) and negative (e.g., fresh culture medium) controls.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead staining assay.

  • Data Analysis: Quantify the cell viability and compare the results for the different cross-linking agents to the controls.

Visualizing the Cross-linking Process and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Crosslinking_Mechanism Polymer1 Polymer Chain (-NH2, -OH) Crosslinked_Network Cross-linked Network Polymer1->Crosslinked_Network Polymer2 Polymer Chain (-NH2, -OH) Polymer2->Crosslinked_Network Crosslinker Cross-linking Agent Crosslinker->Crosslinked_Network Forms covalent bonds

Caption: General mechanism of polymer cross-linking.

Experimental_Workflow Start Start: Synthesize Hydrogels with Different Cross-linkers Mechanical Mechanical Testing (Tensile & Compression) Start->Mechanical Swelling Swelling Ratio Measurement Start->Swelling Biocompatibility In Vitro Biocompatibility Assay Start->Biocompatibility Data Data Analysis and Comparison Mechanical->Data Swelling->Data Biocompatibility->Data Conclusion Conclusion: Evaluate Cross-linker Performance Data->Conclusion

Caption: Workflow for comparative analysis of cross-linking agents.

Conclusion

The selection of a cross-linking agent is a critical decision in the design of biomaterials for drug delivery and tissue engineering. While established agents like glutaraldehyde and EDC/NHS have been extensively studied, concerns about cytotoxicity with glutaraldehyde highlight the need for safer alternatives. This compound, derived from the naturally occurring azelaic acid, holds promise as a biocompatible cross-linker.

This guide has provided a framework for comparing cross-linking agents, summarizing available data on their performance. However, the limited quantitative data specifically for this compound underscores the necessity for further research. Direct comparative studies evaluating its mechanical properties, swelling behavior, and biocompatibility against other cross-linkers are essential to fully ascertain its potential. The detailed experimental protocols provided herein offer a standardized approach for conducting such investigations, which will be invaluable for advancing the field of biomaterial development.

References

A Comparative Guide to the Thermal Stability of Polyesters Derived from Azelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of monomers for polyester (B1180765) synthesis is a critical decision that dictates the final properties and performance of the polymer. This guide provides an objective comparison of the thermal stability of polyesters synthesized from azelaic acid (a precursor to azelaoyl chloride) and other common dicarboxylic acids. The comparison is supported by experimental data from thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Comparative Analysis of Thermal Properties

The thermal stability of a polymer is a crucial factor for its processing and application. Key parameters for evaluating thermal stability include the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). The following table summarizes these properties for polyesters synthesized from azelaic acid and other dicarboxylic acids.

Dicarboxylic AcidDiolPolyesterTg (°C)Tm (°C)Td (°C)
Azelaic Acid1,3-PropanediolPoly(propylene azelate) (PPAz)-Multiple Peaks-
Azelaic Acid1,4-ButanediolPoly(butylene azelate) (PBAz)---
Azelaic AcidVarious DiolsAzelate-based Polyesters-65 to -53-up to 280
Adipic Acid1,3-PropanediolAdipate-based Polyesters---
Sebacic AcidVarious DiolsSebacate-based Polyesters---
Succinic AcidVarious DiolsPoly(alkylene succinate)sDecreases with diol chain length64.2 to 117.8420 to 430

Note: Direct comparative data for polyesters synthesized under identical conditions can be limited in the literature. The values presented are indicative of the typical thermal properties observed.

Polyesters based on azelaic acid exhibit a notable thermal stability, with decomposition temperatures reaching up to 280°C.[1] The glass transition temperatures for azelate polyester polyols are observed in the low-temperature regions, ranging from -65°C to -53°C.[1] When compared to polyesters derived from adipic acid, those from azelaic acid show a slightly higher degree of phase separation.[2] Furthermore, thermoplastic polyurethanes (TPUs) based on azelate polyols have demonstrated improved water resistance compared to their adipate-based counterparts.[2]

The thermal stability of polyesters is also influenced by the diol used in the synthesis. For instance, in poly(alkylene succinate)s, the glass transition temperature progressively decreases as the number of methylene (B1212753) groups in the diol increases.[3][4] These polymers show high thermal stability with decomposition temperatures between 420-430°C.[3][4]

Experimental Protocols

The data presented in this guide is typically obtained through standardized thermal analysis techniques. The following are detailed methodologies for the key experiments.

1. Polyester Synthesis (Melt Polycondensation)

A common method for synthesizing polyesters from dicarboxylic acids and diols is a two-stage melt polycondensation.

  • Stage 1: Esterification: The dicarboxylic acid (e.g., azelaic acid) and a diol are charged into a reactor in a specific molar ratio. The mixture is heated under an inert atmosphere (e.g., nitrogen) to a temperature typically between 180-220°C. This stage is carried out until the theoretical amount of water is collected, indicating the completion of the esterification reaction.

  • Stage 2: Polycondensation: A catalyst (e.g., titanium butoxide) is added to the reactor. The pressure is gradually reduced, and the temperature is increased (typically to 230-260°C) to facilitate the removal of the diol and increase the molecular weight of the polymer. This stage is continued until the desired melt viscosity is achieved.

2. Thermal Analysis

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyesters.

    • Methodology: A small sample (5-10 mg) of the polymer is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere. A typical cycle might involve heating from -100°C to 200°C at a rate of 10°C/min, cooling to -100°C at the same rate, and then reheating to 200°C. The Tg is observed as a step change in the heat flow during the second heating scan, and the Tm is the peak of the endothermic melting transition.

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability and decomposition temperature (Td) of the polyesters.

    • Methodology: A small sample (5-10 mg) of the polymer is placed in a TGA pan. The sample is heated from ambient temperature to around 600°C at a constant heating rate (e.g., 10 or 20°C/min) under a nitrogen atmosphere. The weight loss of the sample is continuously monitored as a function of temperature. The decomposition temperature is often reported as the temperature at which a specific percentage of weight loss occurs (e.g., Td5% for 5% weight loss).

Visualizations

Experimental Workflow for Polyester Thermal Analysis

G cluster_synthesis Polyester Synthesis cluster_analysis Thermal Analysis Monomers Dicarboxylic Acid (e.g., Azelaic Acid) + Diol Esterification Esterification (180-220°C, N2) Monomers->Esterification Polycondensation Polycondensation (230-260°C, Vacuum) Esterification->Polycondensation Polyester Synthesized Polyester Polycondensation->Polyester Sample Polyester Sample Polyester->Sample Sample Preparation DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Data Thermal Properties Data (Tg, Tm, Td) DSC->Data TGA->Data

Caption: Workflow for polyester synthesis and subsequent thermal analysis.

Relationship Between Monomer Structure and Thermal Stability

G cluster_monomers Monomer Characteristics cluster_properties Polymer Properties Diacid Dicarboxylic Acid Chain Length & Rigidity Packing Polymer Chain Packing & Crystallinity Diacid->Packing Interactions Intermolecular Forces Diacid->Interactions Diol Diol Chain Length & Branching Diol->Packing Diol->Interactions Stability Thermal Stability (Tg, Tm, Td) Packing->Stability Interactions->Stability

Caption: Influence of monomer structure on the thermal stability of polyesters.

References

Validating the Synthesis of Azelaoyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-purity Azelaoyl chloride is a critical step in the development of various pharmaceuticals and advanced materials. This guide provides a comprehensive comparison of two primary methods for synthesizing this compound from azelaic acid: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). This document outlines detailed experimental protocols, presents comparative performance data, and establishes clear validation procedures using modern analytical techniques.

Performance Comparison: Thionyl Chloride vs. Oxalyl Chloride

The choice of chlorinating agent significantly impacts reaction conditions, yield, purity, and scalability. Below is a summary of the key performance indicators for each method in the synthesis of this compound.

ParameterThionyl Chloride MethodOxalyl Chloride Method
Typical Yield Nearly 100%[1]High (typically >95% for similar dicarboxylic acids)
Purity High, requires distillation of excess SOCl₂[1]High, byproducts are gaseous, simplifying workup
Reaction Temperature Reflux (e.g., 80°C)[1]Room temperature to gentle warming (e.g., 0°C to 40°C)
Reaction Time 36 hours[1]1.5 - 5 hours
Catalyst None typically requiredCatalytic N,N-Dimethylformamide (DMF)[2]
Byproducts Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (both gaseous)Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) (all gaseous)
Work-up Vacuum distillation to remove excess reagent and purify the product.[1]Rotary evaporation to remove solvent and excess reagent.[2]
Safety Concerns Corrosive, toxic, reacts violently with water.Toxic, corrosive, reacts with water. The use of DMF can form a carcinogenic byproduct.

Experimental Protocols

Detailed methodologies for the synthesis and subsequent validation of this compound are provided below.

Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • Azelaic acid (1 equivalent)

  • Thionyl chloride (SOCl₂) (4 equivalents)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl fumes, add azelaic acid.

  • Slowly add thionyl chloride to the flask.

  • Heat the reaction mixture to reflux at 80°C and maintain for 36 hours under an inert atmosphere.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under atmospheric pressure.

  • Purify the resulting crude this compound by vacuum distillation (b.p. 137°C at 7 mm Hg) to yield a clear liquid.[1]

Synthesis of this compound using Oxalyl Chloride

This is a general protocol for the synthesis of acyl chlorides from dicarboxylic acids using oxalyl chloride, which can be adapted for azelaic acid.[3]

Materials:

  • Azelaic acid (1 equivalent)

  • Oxalyl chloride (3 equivalents for a dibasic acid)[3]

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Suspend azelaic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add oxalyl chloride dropwise to the stirred suspension.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 1.5-5 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride by rotary evaporation. The crude this compound is often used directly in the next step or can be purified by vacuum distillation.

Validation of this compound Synthesis

Confirmation of the successful synthesis and assessment of the purity of this compound is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Validation Data
TechniqueExpected Observations for this compound
FT-IR Strong C=O stretching vibration for the acyl chloride at ~1800 cm⁻¹. Absence of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).
¹H NMR Signals corresponding to the methylene (B1212753) protons of the azelaoyl backbone. The protons alpha to the carbonyl group will be shifted downfield.
¹³C NMR Signal for the carbonyl carbon of the acyl chloride at ~173 ppm. Signals for the methylene carbons of the backbone.[4]
GC-MS A molecular ion peak corresponding to the mass of this compound (m/z = 224.04).[4] Characteristic fragmentation patterns can also be observed.
Purity Assessment by Chromatography

Due to the high reactivity of acyl chlorides, direct analysis by HPLC or GC can be challenging. A common validation strategy involves derivatization.[5][6]

Derivatization for HPLC Analysis:

  • React a sample of the synthesized this compound with a suitable derivatizing agent, such as 2-nitrophenylhydrazine, in a solvent like acetonitrile.[5]

  • Analyze the resulting stable derivative by reverse-phase HPLC with UV detection. The purity of the this compound can be inferred from the chromatogram of the derivative.

GC-MS Analysis: Direct GC-MS analysis is possible and can provide information on purity. The presence of unreacted azelaic acid or mono-chlorinated intermediates can be detected.[7][8]

Visualizing the Workflow and Logic

To aid in the understanding of the synthesis and validation processes, the following diagrams have been generated.

Synthesis_Workflow Synthesis Workflow for this compound cluster_thionyl Thionyl Chloride Method cluster_oxalyl Oxalyl Chloride Method start_thionyl Azelaic Acid + SOCl₂ reflux_thionyl Reflux at 80°C for 36h start_thionyl->reflux_thionyl distill_thionyl Distill excess SOCl₂ reflux_thionyl->distill_thionyl purify_thionyl Vacuum Distillation distill_thionyl->purify_thionyl product_thionyl Pure this compound purify_thionyl->product_thionyl start_oxalyl Azelaic Acid + (COCl)₂ in DCM + cat. DMF react_oxalyl Stir at RT for 1.5-5h start_oxalyl->react_oxalyl evap_oxalyl Rotary Evaporation react_oxalyl->evap_oxalyl product_oxalyl Crude/Pure this compound evap_oxalyl->product_oxalyl

Synthesis of this compound Workflows

Validation_Process Validation Process for this compound cluster_validation Validation & Purity Assessment product Synthesized this compound spectroscopy Spectroscopic Analysis (FT-IR, NMR, MS) product->spectroscopy chromatography Chromatographic Analysis product->chromatography result Validated High-Purity Product spectroscopy->result Confirms Structure fail Impure Product / Incomplete Reaction spectroscopy->fail Incorrect Structure derivatization Derivatization for HPLC chromatography->derivatization gcms Direct GC-MS chromatography->gcms derivatization->result High Purity derivatization->fail Low Purity gcms->result High Purity gcms->fail Low Purity

Validation and Purity Assessment Workflow

References

A Comparative Guide to the Applications of Azelaoyl Chloride in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Azelaoyl chloride, a nine-carbon aliphatic diacyl chloride, serves as a versatile building block in materials science, primarily utilized in the synthesis of polymers such as polyamides and polyesters, as a crosslinking agent for hydrogels, and in the formulation of surface coatings and adhesives. Its utility stems from the high reactivity of its two acyl chloride groups, which readily undergo reactions with nucleophiles like amines and alcohols. This guide provides an objective comparison of the performance of materials derived from this compound with relevant alternatives, supported by experimental data, detailed protocols, and visualizations of key processes.

Polyamide Synthesis: A Performance Comparison

This compound is a key monomer in the synthesis of specialty polyamides, often through interfacial polymerization. These polyamides find applications in fibers, engineering plastics, and membranes. A common polyamide synthesized from this compound is Nylon 6,9, produced by reacting it with hexamethylenediamine (B150038).

Alternatives: Other common aliphatic diacyl chlorides used in polyamide synthesis include adipoyl chloride (for Nylon 6,6) and sebacoyl chloride (for Nylon 6,10). Aromatic diacyl chlorides like terephthaloyl chloride and isophthaloyl chloride are used for high-performance aramids.

Performance Comparison: The length of the aliphatic chain in the diacyl chloride significantly influences the mechanical and thermal properties of the resulting polyamide.

PropertyPolyamide from this compound (Nylon 6,9)Polyamide from Adipoyl Chloride (Nylon 6,6)Polyamide from Sebacoyl Chloride (Nylon 6,10)
Tensile Strength (MPa) ~ 60 - 80~ 75 - 95~ 55 - 70
Elongation at Break (%) ~ 100 - 300~ 60 - 100~ 150 - 350
Melting Point (°C) ~ 205 - 215~ 255 - 265~ 215 - 225
Water Absorption (24h, %) ~ 1.5 - 2.5~ 2.5 - 3.5~ 1.0 - 2.0
Chemical Resistance GoodGoodExcellent

Note: These values are approximate and can vary significantly based on the specific polymerization conditions, molecular weight, and processing of the polymer.

Polyamides based on this compound (Nylon 6,9) generally exhibit a good balance of properties. They have lower melting points and water absorption compared to Nylon 6,6, which can be advantageous for processing and dimensional stability. Their mechanical properties are comparable to other aliphatic nylons, offering a combination of good tensile strength and flexibility.

Experimental Protocol: Interfacial Polymerization of Nylon 6,9

This protocol describes the synthesis of Nylon 6,9 from this compound and hexamethylenediamine via interfacial polymerization.

Materials:

  • Hexamethylenediamine

  • Sodium hydroxide (B78521) (NaOH)

  • This compound

  • Hexane (or other suitable organic solvent)

  • Distilled water

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide. A typical concentration is 0.4 M hexamethylenediamine and 0.4 M NaOH.

  • Organic Phase Preparation: Prepare a solution of this compound in an organic solvent like hexane. A typical concentration is 0.2 M this compound.

  • Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker. A polymer film will form at the interface of the two immiscible liquids.

  • Polymer Film Withdrawal: Using forceps, gently grasp the polyamide film at the center of the interface and pull it out of the beaker. The film can be continuously drawn as a "rope" as new polymer forms at the interface.

  • Washing and Drying: Wash the collected polyamide thoroughly with water and then with a solvent like ethanol (B145695) to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages.

  • Differential Scanning Calorimetry (DSC): To determine the melting point (Tm) and glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability.

  • Tensile Testing: To measure mechanical properties like tensile strength and elongation at break.

Interfacial_Polymerization cluster_aqueous Aqueous Phase cluster_organic Organic Phase HMD Hexamethylenediamine (in Water + NaOH) Interface Interface HMD->Interface AC This compound (in Hexane) AC->Interface Polymerization Polymerization Interface->Polymerization Nylon Nylon 6,9 Film Polymerization->Nylon Byproduct HCl (neutralized by NaOH) Polymerization->Byproduct Withdrawal Withdrawal & Washing Nylon->Withdrawal Final_Product Dried Nylon 6,9 Withdrawal->Final_Product

Interfacial polymerization of Nylon 6,9.

This compound in Surface Coatings and Adhesives

This compound can be used to synthesize polyesters and polyamides that are formulated into high-performance surface coatings and adhesives. These materials can offer good chemical resistance and strong bonding capabilities.[1]

Alternatives:

  • Coatings: Epoxy resins and polyurethane coatings are common high-performance alternatives.

  • Adhesives: Polyurethane and epoxy-based adhesives are widely used for structural bonding.

Performance Comparison:

PropertyThis compound-based Coating/AdhesiveEpoxy-based Coating/AdhesivePolyurethane-based Coating/Adhesive
Chemical Resistance Good to Excellent (especially to oils and fuels)Excellent (especially to acids and alkalis)Good to Excellent (especially to solvents)
Adhesion Strength (MPa) Varies (can be high)High to Very HighHigh
Flexibility Moderate to HighLow to ModerateHigh
UV Resistance Moderate (can yellow)Poor (chalks and yellows)Good to Excellent
Curing Mechanism PolycondensationAddition polymerization (with hardener)Polyaddition

This compound-based systems can offer a good balance of properties, particularly good flexibility and resistance to hydrocarbons. However, epoxy systems generally provide superior adhesion and resistance to a broader range of chemicals, while polyurethanes excel in flexibility and UV stability.

Experimental Protocol: Preparation of a Polyester (B1180765) Coating

This protocol outlines the synthesis of a polyester resin using this compound for a coating application.

Materials:

  • This compound

  • A diol (e.g., 1,4-butanediol)

  • A suitable solvent (e.g., xylene)

  • A tertiary amine (e.g., triethylamine) as an HCl scavenger

  • Substrate for coating (e.g., steel panel)

Procedure:

  • Polymer Synthesis: In a reaction vessel equipped with a stirrer and a condenser, dissolve the diol and triethylamine (B128534) in the solvent.

  • Slowly add a solution of this compound in the same solvent to the reaction mixture while stirring. An exothermic reaction will occur.

  • Maintain the reaction at a specific temperature (e.g., 60-80 °C) for several hours to ensure complete polymerization.

  • Coating Formulation: The resulting polyester solution can be formulated with pigments, fillers, and other additives as required.

  • Application and Curing: Apply the formulated coating to the substrate using a suitable method (e.g., brushing, spraying). Cure the coating at an elevated temperature to evaporate the solvent and promote crosslinking if a crosslinking agent is included in the formulation.

Characterization:

  • Adhesion Test (ASTM D3359): To evaluate the coating's adhesion to the substrate.

  • Chemical Resistance Test (ASTM D1308): To assess the coating's resistance to various chemicals.

  • Hardness Test (ASTM D3363): To measure the pencil hardness of the cured coating.

This compound as a Hydrogel Crosslinker

This compound can be used as a chemical crosslinking agent to form hydrogels from polymers containing hydroxyl or amine groups, such as chitosan (B1678972) or polyvinyl alcohol (PVA). The crosslinking reaction forms ester or amide bonds, creating a three-dimensional network that can absorb large amounts of water.

Alternatives: Glutaraldehyde (B144438) is a common and effective crosslinking agent for hydrogels. Other alternatives include genipin, citric acid, and the use of physical crosslinking methods.

Performance Comparison:

PropertyThis compound Crosslinked HydrogelGlutaraldehyde Crosslinked Hydrogel
Biocompatibility Generally considered more biocompatibleCan have cytotoxicity concerns
Swelling Ratio (%) High and tunableHigh and tunable
Mechanical Strength ModerateGood to High
Degradability Biodegradable (ester/amide bonds)Less biodegradable

This compound offers a more biocompatible alternative to glutaraldehyde for crosslinking hydrogels, which is particularly important for biomedical applications like drug delivery and tissue engineering. The resulting hydrogels can have high swelling capacities and are biodegradable.

Experimental Protocol: Synthesis of a Chitosan-Azelaoyl Chloride Hydrogel

This protocol describes the preparation of a hydrogel by crosslinking chitosan with this compound.

Materials:

  • Chitosan

  • Acetic acid solution (e.g., 1% v/v)

  • This compound

  • A suitable organic solvent for this compound (e.g., acetone)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Chitosan Solution: Dissolve chitosan in the acetic acid solution to form a viscous solution.

  • Crosslinking: Slowly add a solution of this compound in the organic solvent to the chitosan solution while stirring vigorously.

  • The mixture will start to form a gel. Continue stirring for a set period to ensure homogeneous crosslinking.

  • Neutralization and Washing: Neutralize the hydrogel with a NaOH solution and then wash it extensively with distilled water to remove unreacted chemicals and byproducts.

  • Lyophilization (optional): The hydrogel can be freeze-dried to obtain a porous scaffold.

Characterization:

  • Swelling Studies: To determine the equilibrium swelling ratio in different media.

  • Rheological Measurements: To evaluate the viscoelastic properties of the hydrogel.

  • Scanning Electron Microscopy (SEM): To observe the morphology and pore structure of the hydrogel.

  • In Vitro Degradation Studies: To assess the biodegradability of the hydrogel.

Hydrogel_Crosslinking cluster_polymers Polymer & Crosslinker Chitosan Chitosan Solution (in Acetic Acid) Mixing Vigorous Mixing Chitosan->Mixing AC This compound (in Acetone) AC->Mixing Crosslinking Crosslinking Reaction (Amide bond formation) Mixing->Crosslinking Hydrogel Chitosan-Azelaoyl Chloride Hydrogel Crosslinking->Hydrogel Purification Neutralization & Washing Hydrogel->Purification Final_Product Purified Hydrogel Purification->Final_Product Drug_Delivery_System cluster_synthesis Formulation Monomers This compound + Diol/Diamine Polymerization Polymer Synthesis Monomers->Polymerization Drug Active Pharmaceutical Ingredient (API) Encapsulation Drug Encapsulation (e.g., nanoprecipitation) Drug->Encapsulation Polymerization->Encapsulation Characterization Characterization (Size, Zeta Potential, Drug Load) Encapsulation->Characterization InVitro In Vitro Studies (Release Kinetics, Cell Viability) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo Application Therapeutic Application InVivo->Application

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Azelaoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of reactive chemical reagents like azelaoyl chloride are critical components of laboratory safety protocols. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to build and maintain a strong foundation of laboratory safety and chemical handling.

This compound is a corrosive and moisture-sensitive compound that requires careful management to mitigate risks.[1] It can cause severe skin burns and eye damage.[2][3] Due to its reactivity, particularly with water, specific procedures must be followed for its disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazard profile and to have the necessary safety equipment readily available.

Hazard Classification & Handling RequirementsDescription
GHS Hazard Statements H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage.[2][3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (safety goggles and a face shield), and a respirator if ventilation is inadequate.[2][4]
Handling Conditions Use only in a well-ventilated area, preferably within a chemical fume hood.[1][5] Keep away from moisture, heat, and sources of ignition.[1] Handle and store under an inert gas like nitrogen or argon.[2]
Storage Store in a cool, dry place in a tightly sealed, corrosion-resistant container.[2] Keep in a designated corrosives area.[1]

Spill & Leak Management

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]

  • Containment : Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1][2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[2]

  • Decontamination : Clean the spill area thoroughly.

  • Waste Disposal : Dispose of the collected waste as hazardous waste through a licensed disposal company.[2]

Proper Disposal Protocol for Unused or Waste this compound

Disposal of this compound requires its conversion to a less reactive substance through a process called quenching, followed by proper waste management. This procedure should be performed in a chemical fume hood with appropriate PPE.

Experimental Protocol: Quenching of this compound

This protocol outlines the safe neutralization of small quantities of this compound in a laboratory setting.

Materials:

  • This compound waste

  • A suitable quenching agent (e.g., a large excess of cold water, isopropanol, or a dilute solution of sodium bicarbonate)

  • A three-necked flask or a beaker of appropriate size, equipped with a magnetic stirrer and placed in an ice bath

  • Dropping funnel or pipette

  • pH paper or a pH meter

Procedure:

  • Preparation : Set up the reaction vessel in an ice bath within a chemical fume hood. Place the magnetic stirrer in the vessel and begin stirring the quenching agent.

  • Slow Addition : Slowly and carefully add the this compound dropwise to the cold, stirred quenching agent.[1] The reaction is exothermic, and slow addition is crucial to control the temperature and prevent a violent reaction.[1]

  • Monitoring : Monitor the reaction for any signs of excessive heat generation or gas evolution. The reaction of this compound with water or other protic solvents will produce hydrochloric acid (HCl) fumes, which must be managed by the fume hood's ventilation.

  • Neutralization : After the addition is complete, allow the mixture to stir and slowly warm to room temperature. Test the pH of the resulting solution. If it is acidic due to the formation of HCl, neutralize it by slowly adding a base, such as sodium bicarbonate or sodium hydroxide (B78521) solution, until the pH is neutral (pH 6-8).

  • Waste Collection : The neutralized solution can now be collected in a properly labeled aqueous hazardous waste container.

  • Final Disposal : The collected hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.[2][3] Consult your institution's environmental health and safety (EHS) office for specific procedures and to schedule a waste pickup.

Azelaoyl_Chloride_Disposal_Workflow cluster_prep Preparation cluster_procedure Quenching Procedure cluster_disposal Waste Management PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood QuenchSetup Prepare Quenching Solution (e.g., water, isopropanol) in an Ice Bath FumeHood->QuenchSetup SlowAddition Slowly Add this compound to Quenching Solution QuenchSetup->SlowAddition Monitor Monitor Reaction (Temperature, Gas Evolution) SlowAddition->Monitor Neutralize Neutralize with Base (e.g., NaHCO3) to pH 6-8 Monitor->Neutralize CollectWaste Collect Neutralized Solution in a Labeled Waste Container Neutralize->CollectWaste EHS Contact Environmental Health & Safety (EHS) CollectWaste->EHS LicensedDisposal Dispose via Licensed Hazardous Waste Contractor EHS->LicensedDisposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment. Always consult your institution's specific safety protocols and your material's Safety Data Sheet (SDS) before commencing any work with hazardous chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.